Product packaging for Dodecyl 4-nitrobenzoate(Cat. No.:CAS No. 35507-03-0)

Dodecyl 4-nitrobenzoate

Cat. No.: B15351283
CAS No.: 35507-03-0
M. Wt: 335.4 g/mol
InChI Key: NIXNCBRIBRCGQE-UHFFFAOYSA-N
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Description

Dodecyl 4-nitrobenzoate is a useful research compound. Its molecular formula is C19H29NO4 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H29NO4 B15351283 Dodecyl 4-nitrobenzoate CAS No. 35507-03-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35507-03-0

Molecular Formula

C19H29NO4

Molecular Weight

335.4 g/mol

IUPAC Name

dodecyl 4-nitrobenzoate

InChI

InChI=1S/C19H29NO4/c1-2-3-4-5-6-7-8-9-10-11-16-24-19(21)17-12-14-18(15-13-17)20(22)23/h12-15H,2-11,16H2,1H3

InChI Key

NIXNCBRIBRCGQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Dodecyl 4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Dodecyl 4-nitrobenzoate, a long-chain alkyl ester of 4-nitrobenzoic acid. This document details the chemical principles, experimental protocols, and characterization data relevant to the preparation of this compound.

Introduction

This compound is a chemical compound of interest in various research and development areas, including its potential use as an intermediate in the synthesis of more complex molecules and for the evaluation of its physicochemical properties. Its structure combines a polar nitroaromatic head group with a nonpolar dodecyl tail, lending it amphiphilic characteristics. This guide outlines a reliable method for its synthesis via Fischer-Speier esterification and subsequent purification.

Synthesis of this compound

The synthesis of this compound is achieved through the Fischer-Speier esterification of 4-nitrobenzoic acid with dodecan-1-ol, utilizing a strong acid catalyst, typically concentrated sulfuric acid. The reaction is a reversible condensation process where water is eliminated. To drive the equilibrium towards the product, an excess of one of the reactants, typically the alcohol, can be used, or the water can be removed as it is formed.

Reaction Scheme:

Experimental Protocol: Fischer-Speier Esterification

This protocol is based on established methods for the synthesis of alkyl 4-nitrobenzoates.

Materials:

  • 4-Nitrobenzoic acid

  • Dodecan-1-ol (Dodecyl alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvents for purification (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus (optional, for azeotropic water removal)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if used), combine 4-nitrobenzoic acid and dodecan-1-ol. A slight excess of dodecan-1-ol (e.g., 1.2 equivalents) is recommended to drive the reaction to completion.

  • Solvent and Catalyst Addition: Add a suitable volume of toluene to the flask to facilitate azeotropic removal of water. Cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol% relative to the 4-nitrobenzoic acid) to the reaction mixture with stirring.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-nitrobenzoic acid spot. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted 4-nitrobenzoic acid. Be cautious of CO₂ evolution.

    • Wash the organic layer with brine to remove any remaining aqueous impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted dodecan-1-ol and potentially other minor byproducts. Purification is essential to obtain the compound in high purity. Two common methods are recrystallization and column chromatography.

Experimental Protocol: Recrystallization

Principle: Recrystallization relies on the difference in solubility of the desired compound and impurities in a particular solvent or solvent mixture at different temperatures.

Solvent Selection: A suitable solvent for the recrystallization of this compound would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice for long-chain esters is a mixed solvent system, such as ethanol/water or hexane/ethyl acetate.

Procedure:

  • Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol or ethyl acetate).

  • Slowly add a "poor" solvent (e.g., water or hexane, respectively) dropwise to the hot solution until a slight turbidity persists.

  • Reheat the mixture until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Experimental Protocol: Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as a mobile phase (eluent) is passed through the column.

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a suitable solvent system. For this compound, a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) is a good starting point.

  • Fraction Collection: Collect the fractions as they elute from the column.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
4-Nitrobenzoic AcidC₇H₅NO₄167.12Yellowish-white crystalline solid
Dodecan-1-olC₁₂H₂₆O186.34White solid
This compoundC₁₉H₂₉NO₄335.44[1]To be determined

Table 2: Expected Spectroscopic Data for this compound

Note: The following are predicted chemical shifts based on the analysis of similar alkyl 4-nitrobenzoates. Experimental verification is required.

¹H NMR (CDCl₃) Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic Protons~8.2-8.3d2HProtons ortho to -COO
Aromatic Protons~8.1-8.2d2HProtons ortho to -NO₂
Methylene Protons~4.3-4.4t2H-OCH₂-
Methylene Protons~1.7-1.8p2H-OCH₂CH₂ -
Methylene Protons~1.2-1.4m18H-(CH₂)₉-
Methyl Protons~0.8-0.9t3H-CH₃
¹³C NMR (CDCl₃) Predicted Chemical Shift (ppm) Assignment
Carbonyl Carbon~165C=O
Aromatic Carbon~150C-NO₂
Aromatic Carbon~135C-COO
Aromatic Carbons~130CH (ortho to -COO)
Aromatic Carbons~123CH (ortho to -NO₂)
Methylene Carbon~66-OCH₂-
Alkyl Carbons~32, 29, 26, 22-(CH₂)₁₀-
Methyl Carbon~14-CH₃

Experimental Workflow and Signaling Pathways

The logical workflow for the synthesis and purification of this compound is depicted in the following diagram.

Synthesis_Purification_Workflow Reactants 4-Nitrobenzoic Acid + Dodecan-1-ol Reaction Fischer Esterification (Reflux) Reactants->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Solvent Toluene Solvent->Reaction Workup Aqueous Work-up (NaHCO₃, Brine) Reaction->Workup Cooling Crude_Product Crude Dodecyl 4-nitrobenzoate Workup->Crude_Product Solvent Evaporation Purification Purification Crude_Product->Purification Recrystallization Recrystallization Purification->Recrystallization Option 1 Column_Chromatography Column Chromatography Purification->Column_Chromatography Option 2 Pure_Product Pure Dodecyl 4-nitrobenzoate Recrystallization->Pure_Product Column_Chromatography->Pure_Product Characterization Characterization (NMR, MP, etc.) Pure_Product->Characterization

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed framework for the successful synthesis and purification of this compound. The presented Fischer esterification protocol is a robust and widely applicable method. Proper purification, either by recrystallization or column chromatography, is crucial for obtaining the final product with high purity, which is essential for its subsequent use in research and development. The provided characterization data serves as a benchmark for product verification. Researchers are encouraged to optimize the reaction and purification conditions to suit their specific laboratory settings and purity requirements.

References

Dodecyl 4-nitrobenzoate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dodecyl 4-nitrobenzoate, including its chemical properties, synthesis, and potential applications, particularly as a substrate in enzymatic assays relevant to drug discovery and development.

Core Compound Data

This compound is an ester of dodecanol and 4-nitrobenzoic acid. Its key identifiers and molecular properties are summarized below.

PropertyValueReference
CAS Number 35507-03-0[1][2]
Molecular Formula C₁₉H₂₉NO₄[1][2]
Molecular Weight 335.4379 g/mol [1][2]

Physicochemical Properties

Spectroscopic Data

A mass spectrum for this compound is available from the NIST WebBook, which can be used for its identification.[1] While specific NMR and IR spectra for this compound are not widely published, data for related short-chain 4-nitrobenzoate esters can serve as a reference for identifying characteristic peaks.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis of this compound and its application in enzymatic assays. These protocols are based on established methods for similar long-chain 4-nitrobenzoate esters.

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 4-nitrobenzoic acid with dodecanol.

Materials:

  • 4-Nitrobenzoic acid

  • Dodecanol

  • Sulfuric acid (catalyst)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate solution (for washing)

  • Anhydrous sodium sulfate (for drying)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-nitrobenzoic acid and a slight excess of dodecanol in toluene.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis Workflow

Synthesis_Workflow Reactants 4-Nitrobenzoic Acid + Dodecanol + Sulfuric Acid (cat.) in Toluene Reaction Reflux with Azeotropic Removal of Water Reactants->Reaction Workup Cool & Wash with NaHCO3 (aq) & Brine Reaction->Workup Drying Dry over Na2SO4 Workup->Drying Purification Solvent Removal & Purification Drying->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Enzymatic Hydrolysis Assay

This compound can be used as a chromogenic substrate to measure the activity of esterases and lipases. The hydrolysis of the ester bond releases 4-nitrophenol, which has a distinct yellow color and can be quantified spectrophotometrically.

Materials:

  • This compound

  • Buffer solution (e.g., phosphate or Tris buffer at optimal pH for the enzyme)

  • Enzyme solution (e.g., lipase or esterase)

  • Organic solvent for substrate stock solution (e.g., DMSO or ethanol)

  • Microplate reader or spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Reaction Mixture: In a microplate well or a cuvette, add the buffer solution.

  • Add a small volume of the this compound stock solution to the buffer to achieve the desired final concentration. Ensure proper mixing to disperse the substrate.

  • Initiate Reaction: Add the enzyme solution to the reaction mixture to start the reaction.

  • Measurement: Monitor the increase in absorbance at approximately 405-410 nm over time. This corresponds to the release of 4-nitrophenolate ion.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The concentration of released 4-nitrophenol can be determined using its molar extinction coefficient.

Enzymatic Assay Workflow

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Substrate_Stock Prepare this compound Stock Solution (in DMSO) Reaction_Setup Mix Buffer and Substrate in Well/Cuvette Substrate_Stock->Reaction_Setup Enzyme_Sol Prepare Enzyme Solution (in Buffer) Reaction_Start Add Enzyme to Initiate Reaction Enzyme_Sol->Reaction_Start Reaction_Setup->Reaction_Start Measurement Monitor Absorbance at ~410 nm Reaction_Start->Measurement Calc_Velocity Calculate Initial Reaction Velocity Measurement->Calc_Velocity Det_Activity Determine Enzyme Activity Calc_Velocity->Det_Activity

Caption: Workflow for a typical enzymatic hydrolysis assay.

Applications in Drug Development

Long-chain 4-nitrobenzoate esters, such as this compound, are valuable tools in drug development for several reasons:

  • Enzyme Characterization: They serve as substrates for characterizing the activity and substrate specificity of hydrolytic enzymes, which can be drug targets or involved in drug metabolism.

  • High-Throughput Screening: The colorimetric nature of the assay makes it suitable for high-throughput screening of enzyme inhibitors.

  • Prodrug Research: The ester linkage can be explored in the design of prodrugs, where an active pharmaceutical ingredient is released upon enzymatic cleavage in the body.

While this compound itself may not be a therapeutic agent, its utility as a research tool is significant in the broader context of pharmaceutical sciences.

References

Navigating the Solubility Landscape of Dodecyl 4-Nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dodecyl 4-nitrobenzoate (C₁₉H₂₉NO₄) is an organic compound characterized by a long dodecyl alkyl chain, a central benzoate ester group, and a polar nitro group.[1] This amphipathic structure dictates its solubility, rendering it largely soluble in non-polar organic solvents and sparingly soluble in polar solvents, particularly water. Understanding and quantifying its solubility is paramount for applications ranging from chemical synthesis and purification to the formulation of therapeutic agents. The long alkyl chain imparts significant lipophilicity, suggesting a preference for non-polar environments.

Expected Solubility Profile

Based on the principles of "like dissolves like" and the known properties of similar long-chain esters and nitroaromatic compounds, the solubility of this compound in various solvents can be predicted qualitatively.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExamplesPredicted SolubilityRationale
Non-Polar Hexane, Toluene, Diethyl EtherHighThe long dodecyl chain will have strong van der Waals interactions with non-polar solvent molecules.
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneModerate to HighThese solvents can interact with the polar nitro and ester groups while also accommodating the non-polar alkyl chain.
Polar Protic Ethanol, MethanolLow to ModerateThe hydrogen-bonding capability of these solvents is less effective at solvating the large, non-polar dodecyl tail, leading to lower solubility compared to polar aprotic solvents.
Aqueous WaterVery LowThe hydrophobic nature of the C12 alkyl chain will dominate, leading to minimal solubility in water.

Experimental Determination of Solubility

The absence of published quantitative solubility data for this compound necessitates experimental determination. The following is a generalized protocol based on the isothermal shake-flask method, a common and reliable technique for measuring the solubility of a solid in a liquid.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with continuous agitation A->B C Allow solid to settle B->C D Centrifuge to separate solid and liquid phases C->D E Withdraw a known volume of the supernatant D->E F Filter the supernatant E->F G Dilute the sample to a known concentration F->G H Analyze by HPLC or UV-Vis spectrophotometry G->H I Calculate solubility from the concentration H->I

Figure 1: Isothermal Shake-Flask Solubility Determination Workflow
Detailed Protocol

  • Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

  • Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. To prevent precipitation, immediately dilute the aliquot with a known volume of a suitable solvent in which this compound is freely soluble.

  • Quantitative Analysis: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

  • Calculation: Calculate the solubility of this compound in each solvent using the following formula:

    Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: The solubility of solids in liquids generally increases with temperature. This relationship should be determined experimentally for precise formulation work.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively solvate both the non-polar alkyl chain and the polar nitro-benzoate headgroup will exhibit the highest solubilizing capacity.

  • Purity of Compound and Solvent: Impurities can affect the measured solubility. Therefore, using high-purity materials is essential for obtaining accurate and reproducible data.

Logical Relationship of Molecular Structure to Solubility

The molecular structure of this compound directly governs its solubility characteristics. The following diagram illustrates this relationship.

G cluster_structure Molecular Structure of this compound cluster_properties Physicochemical Properties cluster_solubility Solubility Behavior struct Dodecyl Chain (C12H25) Benzoate Ester Group Nitro Group (NO2) props High Lipophilicity Moderate Polarity struct:head->props:lipo imparts struct:mid->props:polar contributes to struct:tail->props:polar contributes to solubility High Solubility in Non-Polar Solvents Low Solubility in Polar Solvents props:lipo->solubility:nonpolar leads to props:polar->solubility:polar leads to

References

Safety and Handling of Dodecyl 4-Nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Dodecyl 4-nitrobenzoate. Due to the limited availability of specific safety data for this compound, this document draws upon information from structurally similar compounds, including methyl 4-nitrobenzoate, ethyl 4-nitrobenzoate, and 4-nitrobenzoic acid. The provided information should be considered a baseline for safe laboratory practices and may need to be supplemented by institution-specific safety protocols.

Hazard Identification and Classification

This compound is not extensively characterized in terms of its hazards. However, based on the known properties of related nitroaromatic compounds, it is prudent to handle it with care. The primary hazards associated with similar compounds include:

  • Skin and Eye Irritation: May cause irritation upon contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]

  • Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[3]

It is important to note that one available Safety Data Sheet (SDS) for Ethyl 4-nitrobenzoate classifies it as not a hazardous substance or mixture. However, given the presence of the nitro group, a cautious approach is recommended.

Physical and Chemical Properties

PropertyMethyl 4-nitrobenzoateEthyl 4-nitrobenzoate4-Nitrobenzoic Acid
Appearance Light yellow to yellow fine crystalline powder[4]Yellow Powder Solid[5]---
Melting Point 94 - 96 °C[3]56 - 59 °C[5]>240 °C (decomposes)[6]
Boiling Point Not availableNot availableNot available
Flash Point Not availableNot availableNot available
Solubility Soluble in methanol[4]------

Exposure Controls and Personal Protection

To minimize exposure to this compound, the following engineering controls and personal protective equipment (PPE) are recommended.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Facilities should be equipped with an eyewash station and a safety shower.[4]

Personal Protective Equipment (PPE)
PPESpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4][7]
Skin Protection Wear appropriate protective gloves to prevent skin exposure.[2][7] Wear appropriate protective clothing to minimize contact with skin.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[7]

Handling and Storage

  • Handling: Wash thoroughly after handling.[2][7] Avoid contact with skin and eyes.[1] Minimize dust generation and accumulation.[2][7]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[2][7] Keep containers tightly closed.[2]

First-Aid Measures

In case of exposure to this compound, follow these first-aid procedures.

Exposure RouteFirst-Aid Procedure
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]
Skin Contact Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][2]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

  • Personal Precautions: Use proper personal protective equipment as indicated in Section 8.[2]

  • Spill Cleanup: Clean up spills immediately, observing precautions in the Protective Equipment section.[2] Sweep up or absorb the material, then place it into a suitable clean, dry, closed container for disposal.[2] Avoid generating dusty conditions.[2] Provide ventilation.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[2]

  • Firefighter Protection: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2] During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2]

Toxicological Information

Specific toxicological data for this compound is not available. The following table provides data for a related compound.

CompoundRouteSpeciesValue
Ethyl 4-nitrobenzoateOralMouseLD50 = 2050 mg/kg[7]
Ethyl 4-nitrobenzoateOralRatLD50 = 2660 mg/kg[7]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[6] Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. Researchers should design and validate their own protocols based on established methodologies for similar compounds, adhering to all institutional and regulatory guidelines.

Visualizations

Chemical_Spill_Workflow cluster_Initial_Response Initial Response cluster_Spill_Containment Spill Containment & Cleanup cluster_Final_Steps Final Steps Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess Spill Hazard (Size, Location, Substance) Alert->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Contain Contain the Spill (Use absorbents) PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Cleanup Clean Up Spill Material Contain->Cleanup Neutralize->Cleanup Package Package Waste in Labeled Container Cleanup->Package Decontaminate Decontaminate Area and Equipment Package->Decontaminate Dispose Dispose of Waste via Hazmat Procedures Decontaminate->Dispose Report Complete Spill Report Dispose->Report

Caption: Workflow for handling a chemical spill.

This guide is intended for informational purposes only and does not constitute a comprehensive safety assessment. Always consult the most current Safety Data Sheet for any chemical before use and adhere to all applicable safety regulations.

References

Dodecyl 4-Nitrobenzoate: A Technical Guide to its Mechanism of Action as a Substrate for Ester-Cleaving Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl 4-nitrobenzoate is a synthetic ester molecule that serves as a valuable chromogenic substrate for the in vitro characterization of esterase and lipase activity. Its structure, comprising a long dodecyl acyl chain and a 4-nitrophenyl leaving group, makes it a suitable substrate for a range of hydrolytic enzymes. The enzymatic cleavage of the ester bond in this compound releases 4-nitrophenol, a yellow-colored product that can be readily quantified using spectrophotometry. This property allows for a continuous and convenient assay to determine the kinetic parameters of various ester-cleaving enzymes. This technical guide provides an in-depth overview of the mechanism of action of this compound as a substrate, detailed experimental protocols for its use, and a summary of relevant quantitative data.

Mechanism of Action

The fundamental mechanism of action of this compound as a substrate involves its enzymatic hydrolysis by esterases or lipases. This reaction is catalyzed by a catalytic triad of amino acid residues typically found in the active site of these enzymes, most commonly serine, histidine, and aspartate or glutamate.

The process can be summarized in the following key steps:

  • Substrate Binding: this compound binds to the active site of the enzyme. The hydrophobic dodecyl chain likely interacts with hydrophobic pockets within the enzyme's active site, contributing to substrate specificity.

  • Nucleophilic Attack: The serine residue in the catalytic triad, activated by the nearby histidine and aspartate/glutamate residues, acts as a nucleophile and attacks the carbonyl carbon of the ester bond in this compound.

  • Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient, unstable tetrahedral intermediate.

  • Acyl-Enzyme Intermediate Formation: The tetrahedral intermediate collapses, leading to the cleavage of the ester bond. The 4-nitrophenolate ion is released, and the dodecanoyl group forms a covalent acyl-enzyme intermediate with the serine residue.

  • Deacylation: A water molecule enters the active site and, activated by the catalytic triad, acts as a nucleophile to hydrolyze the acyl-enzyme intermediate.

  • Product Release: This hydrolysis step regenerates the free enzyme and releases the dodecanoic acid molecule, completing the catalytic cycle.

The released 4-nitrophenol, in its phenolate form under alkaline or neutral pH conditions, exhibits a distinct yellow color with a maximum absorbance around 405-410 nm. The rate of formation of this colored product is directly proportional to the enzymatic activity, allowing for the determination of reaction kinetics.

Enzymatic_Hydrolysis sub This compound es_complex Enzyme-Substrate Complex sub->es_complex Binding enz Enzyme (Esterase/Lipase) enz->es_complex prod1 Dodecanoic Acid tetra_int Tetrahedral Intermediate es_complex->tetra_int Nucleophilic Attack acyl_enz Acyl-Enzyme Intermediate + 4-Nitrophenol tetra_int->acyl_enz Collapse acyl_enz->enz Deacylation prod2 4-Nitrophenol (Yellow) acyl_enz->prod2 water H₂O water->acyl_enz

Figure 1: General mechanism of this compound hydrolysis.

Quantitative Data

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), for the hydrolysis of p-nitrophenyl esters, including those with acyl chain lengths similar to this compound, have been determined for various lipases and esterases. Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme is often expressed as kcat/Km.

While specific data for this compound is not always available, the data for p-nitrophenyl dodecanoate provides a strong indication of the expected kinetic behavior.

EnzymeSubstrateKm (mM)Vmax (U/mg)kcat/Km (s-1M-1)Source
Candida rugosa Lipase Ap-Nitrophenyl Laurate (C12)--3.0 x 105[1]
Candida rugosa Lipase Bp-Nitrophenyl Laurate (C12)--5.6 x 105[1]
Thermomyces lanuginosus Lipasep-Nitrophenyl Dodecanoate (C12)-0.78-[2]
Pseudomonas mendocina Lipasep-Nitrophenyl Laurate (C12)---
Esterase (from compost metagenome)p-Nitrophenyl Dodecanoate (C12)-Low Activity-
Esterase CN1E1p-Nitrophenyl Dodecanoate (C12)-Very Low Activity-[3]

Note: The values presented are indicative and can vary significantly based on the specific enzyme, its source, purity, and the assay conditions (e.g., pH, temperature, buffer composition, and presence of detergents). One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

Experimental Protocols

The following provides a detailed methodology for a standard spectrophotometric assay to measure the activity of an esterase or lipase using this compound as a substrate.

Materials
  • This compound

  • Enzyme solution (e.g., purified lipase or esterase, or a cell lysate)

  • Buffer solution (e.g., 50 mM Tris-HCl or potassium phosphate buffer, pH 7.0-8.5)

  • Solvent for substrate stock solution (e.g., isopropanol, acetonitrile, or dimethyl sulfoxide)

  • Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm

  • 96-well microplates or cuvettes

  • Incubator or water bath to maintain a constant temperature (e.g., 37°C)

Preparation of Reagents
  • Substrate Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent. Due to the long acyl chain, this compound has low aqueous solubility, and the use of an organic solvent is necessary.

  • Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentrations. It may be necessary to include a detergent like Triton X-100 or gum arabic in the buffer to emulsify the substrate and ensure its availability to the enzyme.[4] The final concentration of the organic solvent in the reaction mixture should be kept low (typically <1-2%) to avoid enzyme denaturation.

  • Enzyme Dilutions: Prepare a series of dilutions of the enzyme solution in the assay buffer. The optimal enzyme concentration will depend on its activity and should be determined empirically to ensure a linear reaction rate over the desired time course.

Assay Procedure
  • Pre-incubation: Pre-warm the working substrate solution and the enzyme dilutions to the desired assay temperature.

  • Reaction Setup: In a microplate well or a cuvette, add the appropriate volume of the working substrate solution.

  • Initiate Reaction: Add a small volume of the enzyme dilution to the substrate solution to initiate the reaction. The final volume of the reaction mixture should be consistent across all assays.

  • Kinetic Measurement: Immediately place the microplate or cuvette in the spectrophotometer and start recording the absorbance at 405-410 nm at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes).

  • Blank Control: Prepare a blank reaction containing the substrate solution and the assay buffer without the enzyme to measure the rate of non-enzymatic hydrolysis of the substrate.

  • Data Analysis:

    • Subtract the rate of the blank reaction from the rates of the enzyme-catalyzed reactions.

    • Plot the absorbance as a function of time. The initial linear portion of the curve represents the initial velocity (v₀) of the reaction.

    • Calculate the rate of 4-nitrophenol production using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of 4-nitrophenol at the specific pH and wavelength (e.g., approximately 18,000 M-1cm-1 at pH > 9), c is the concentration, and l is the path length of the cuvette or the well.

    • To determine Km and Vmax, perform the assay with varying concentrations of this compound and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation or use a linear transformation like the Lineweaver-Burk plot.

Experimental_Workflow sub_prep Prepare this compound Stock Solution pre_inc Pre-incubate Reagents at Assay Temperature sub_prep->pre_inc enz_prep Prepare Enzyme Dilutions enz_prep->pre_inc reagent_prep Prepare Assay Buffer (with detergent if needed) reagent_prep->pre_inc reaction_setup Set up Reaction in Microplate/Cuvette pre_inc->reaction_setup initiate Initiate Reaction by Adding Enzyme reaction_setup->initiate measure Measure Absorbance at 405-410 nm Kinetically initiate->measure data_analysis Analyze Data (Calculate Rate, Km, Vmax) measure->data_analysis

References

Dodecyl 4-Nitrobenzoate: A Technical Review of Its Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl 4-nitrobenzoate is a chemical compound belonging to the ester family, characterized by a 12-carbon alkyl chain (dodecyl) attached to a 4-nitrobenzoate group. Its chemical formula is C19H29NO4, with a molecular weight of approximately 335.44 g/mol and a CAS number of 35507-03-0. While specific applications of this compound are not extensively documented in publicly available literature, its structural similarity to other long-chain 4-nitrophenyl esters suggests its primary utility as a chromogenic substrate in enzymatic assays, particularly for lipases. This technical guide provides a comprehensive overview of the synthesis, potential applications, and experimental methodologies related to this compound and analogous compounds.

Synthesis of this compound

General Experimental Protocol for Synthesis

Materials:

  • 4-Nitrobenzoyl chloride

  • Dodecanol

  • Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether, or toluene)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve dodecanol in an excess of the anhydrous solvent.

  • Add a stoichiometric equivalent or a slight excess of the non-nucleophilic base to the solution.

  • Slowly add a stoichiometric equivalent of 4-nitrobenzoyl chloride to the stirred solution at room temperature. The reaction is typically exothermic.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a dilute sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure ester.

Yields for similar alkyl 4-nitrobenzoate syntheses have been reported in the range of 80-95%, depending on the specific conditions and purification methods.

Logical Relationship for the Synthesis of this compound

G General Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions Dodecanol Dodecanol Reaction_Mixture Reaction Mixture Dodecanol->Reaction_Mixture 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoyl_Chloride->Reaction_Mixture Anhydrous_Solvent Anhydrous Solvent (e.g., Dichloromethane) Anhydrous_Solvent->Reaction_Mixture Base Base (e.g., Pyridine) Base->Reaction_Mixture Room_Temperature Room Temperature Room_Temperature->Reaction_Mixture Purification Work-up and Purification (Washing, Drying, Chromatography) Reaction_Mixture->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Application as a Chromogenic Substrate for Lipase Assays

The primary and most well-established application for long-chain 4-nitrophenyl esters, and by extension this compound, is in the spectrophotometric determination of lipase activity.[2][3] Lipases are enzymes that catalyze the hydrolysis of esters. When this compound is hydrolyzed by a lipase, it releases dodecanoic acid and 4-nitrophenol. In an alkaline solution, 4-nitrophenol is converted to the 4-nitrophenolate ion, which has a distinct yellow color and a strong absorbance at approximately 405-410 nm.[4] The rate of formation of this yellow product is directly proportional to the lipase activity.

The length of the fatty acid chain in the ester substrate can significantly influence the activity of different lipases.[2][3] Therefore, this compound can be a valuable tool for characterizing the substrate specificity of various lipases.

General Experimental Protocol for Lipase Activity Assay

Materials:

  • This compound

  • Lipase enzyme solution

  • Buffer solution (e.g., Tris-HCl, phosphate buffer, pH 7.0-9.0)

  • Emulsifying agent (e.g., Triton X-100, gum arabic)

  • Solvent for substrate stock solution (e.g., isopropanol, dimethyl sulfoxide)

  • Spectrophotometer capable of reading absorbance at 410 nm

Procedure:

  • Preparation of Substrate Emulsion:

    • Prepare a stock solution of this compound in a suitable organic solvent.

    • Prepare the assay buffer containing the emulsifying agent.

    • Add the this compound stock solution to the assay buffer while vortexing or sonicating to form a stable emulsion. The final concentration of the substrate will depend on the specific enzyme and assay conditions.

  • Enzymatic Reaction:

    • Pipette the substrate emulsion into a cuvette and pre-incubate at the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding a known amount of the lipase enzyme solution to the cuvette.

    • Immediately start monitoring the increase in absorbance at 410 nm over a set period.

  • Data Analysis:

    • Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

    • Determine the concentration of the released 4-nitrophenol using a standard curve prepared with known concentrations of 4-nitrophenol under the same assay conditions.

    • Calculate the lipase activity in units (U), where one unit is typically defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified conditions.

Experimental Workflow for a Lipase Assay using this compound

G Lipase Activity Assay Workflow Start Start Prepare_Substrate Prepare this compound Substrate Emulsion Start->Prepare_Substrate Pre_incubate Pre-incubate Substrate at Assay Temperature Prepare_Substrate->Pre_incubate Add_Enzyme Add Lipase Enzyme to Initiate Reaction Pre_incubate->Add_Enzyme Monitor_Absorbance Monitor Absorbance at 410 nm over Time Add_Enzyme->Monitor_Absorbance Calculate_Activity Calculate Lipase Activity Monitor_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: A generalized workflow for determining lipase activity.

Quantitative Data on Lipase Activity with Long-Chain p-Nitrophenyl Esters

SubstrateCarbon Chain LengthVmax (U/mg protein)
pNP-acetateC20.42
pNP-butyrateC40.95
pNP-octanoateC81.1
pNP-dodecanoateC120.78
pNP-palmitateC160.18

Data sourced from Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Caucasian Journal of Science, 8(2), 292-303.[3]

This data indicates that lipase activity is dependent on the alkyl chain length of the substrate, with the highest activity observed for the C8 ester in this particular study. The activity with the C12 ester (p-nitrophenyl dodecanoate) was still significant, suggesting that this compound would be a viable substrate for many lipases.

Other Potential Applications

Based on the reactivity of the 4-nitrobenzoate moiety and the properties of the long dodecyl chain, other potential, though less documented, applications can be considered:

  • Antimicrobial and Disinfectant Research: Some studies have explored the antimicrobial and disinfectant properties of various 4-nitrobenzoate derivatives.[5] The long alkyl chain of this compound could enhance its interaction with microbial cell membranes, a property that could be investigated for potential antimicrobial activity.

  • Drug Delivery and Formulation: The lipophilic nature of the dodecyl chain makes this compound a candidate for inclusion in lipid-based drug delivery systems. It could potentially be used as a pro-drug linker that can be cleaved by endogenous esterases to release a therapeutic agent. However, there is currently no direct evidence to support this application.

Conclusion

This compound is a long-chain alkyl ester with a clear, albeit specialized, application as a chromogenic substrate for the quantification and characterization of lipases. Its synthesis is achievable through standard esterification methods. While other applications in areas such as antimicrobial research and drug delivery are plausible, they remain largely unexplored. Further research is needed to fully elucidate the potential of this compound in various scientific and industrial fields. The provided protocols and data for analogous compounds offer a solid foundation for researchers interested in utilizing this molecule in their work.

References

An In-depth Technical Guide to the Stability and Storage of Dodecyl 4-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for dodecyl 4-nitrobenzoate. The information herein is synthesized from established principles of pharmaceutical stability testing and data available for structurally related compounds. This document is intended to serve as a foundational resource for researchers and professionals involved in the handling and development of this compound.

Chemical Stability Profile

This compound, as an ester of 4-nitrobenzoic acid and dodecanol, is generally a stable compound under standard ambient conditions. However, its stability is susceptible to several environmental factors, primarily hydrolysis, temperature, and light. The primary degradation pathway is anticipated to be the hydrolysis of the ester linkage, yielding 4-nitrobenzoic acid and dodecanol. The nitro group may also be susceptible to reduction under specific stress conditions.

A comprehensive understanding of its stability profile is critical for ensuring the integrity, purity, and potency of the compound throughout its lifecycle, from synthesis and storage to its application in research and drug development.

Recommended Storage Conditions

To maintain the chemical integrity of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool location, ideally between 2-8°C. For long-term storage, consider temperatures at or below -20°C.Minimizes the rate of potential hydrolytic and thermal degradation.
Humidity Store in a dry environment with low humidity. Use of desiccants is advisable.The compound is susceptible to hydrolysis; moisture can accelerate the degradation of the ester bond.
Light Protect from light by storing in amber or opaque containers.Nitroaromatic compounds can be susceptible to photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.Prevents oxidative degradation.
Container Use tightly sealed, non-reactive containers (e.g., glass or appropriate plastic).Prevents contamination and exposure to environmental factors.

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies are crucial for developing and validating stability-indicating analytical methods. The following table summarizes the recommended conditions for the forced degradation of this compound.

Stress ConditionExperimental ProtocolExpected Outcome
Acidic Hydrolysis Reflux a solution of this compound in 0.1 M HCl at 60°C for 24-48 hours.Significant degradation is expected via hydrolysis of the ester linkage to form 4-nitrobenzoic acid and dodecanol.
Alkaline Hydrolysis Reflux a solution of this compound in 0.1 M NaOH at 60°C for 4-8 hours.Rapid and extensive degradation is expected via saponification of the ester to form sodium 4-nitrobenzoate and dodecanol.
Neutral Hydrolysis Reflux a solution of this compound in purified water at 80°C for 48-72 hours.Slower degradation compared to acidic or alkaline conditions, but hydrolysis is still anticipated.
Oxidative Degradation Treat a solution of this compound with 3% H₂O₂ at room temperature for 24-48 hours.The ester linkage is generally stable to oxidation, but minor degradation or side reactions involving the aromatic ring or alkyl chain may occur.
Thermal Degradation Expose solid this compound to dry heat at 105°C for 72 hours.Potential for melting and decomposition at elevated temperatures. The specific degradation products would need to be characterized.
Photolytic Degradation Expose a solution of this compound to UV light (254 nm) and visible light (cool white fluorescent lamp) in a photostability chamber.Potential for photolytic cleavage or reactions involving the nitro group.

Stability-Indicating Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its potential degradation products.

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile)
Gradient Program 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25-26 min: 90-50% B; 26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 274 nm (UV)
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

The stability-indicating HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Visualizations

D4N This compound PNA 4-Nitrobenzoic Acid D4N->PNA Hydrolysis (Acid/Base/Neutral) DOD Dodecanol D4N->DOD Hydrolysis (Acid/Base/Neutral)

Caption: Primary degradation pathway of this compound.

cluster_stress Stress Conditions Acid Acidic Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Alkaline Hydrolysis Base->Analysis Neutral Neutral Hydrolysis Neutral->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photolytic Degradation Photo->Analysis D4N This compound Sample D4N->Acid D4N->Base D4N->Neutral D4N->Oxidation D4N->Thermal D4N->Photo Report Stability Report Analysis->Report

Caption: Workflow for forced degradation studies.

Start Start: Develop Initial HPLC Method Forced_Deg Perform Forced Degradation Studies Start->Forced_Deg Analyze Analyze Stressed Samples Forced_Deg->Analyze Resolution Assess Peak Purity and Resolution Analyze->Resolution Optimize Optimize Method (Mobile Phase, Gradient, etc.) Resolution->Optimize No Validate Validate Method (ICH Guidelines) Resolution->Validate Yes Optimize->Analyze Final Final Stability-Indicating Method Validate->Final

Potential Derivatives of Dodecyl 4-Nitrobenzoate: A Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl 4-nitrobenzoate and its derivatives represent a promising class of compounds with significant potential in various research and development areas, particularly in the discovery of novel antimicrobial agents. The presence of the nitro group, a well-known pharmacophore and toxicophore, coupled with a long alkyl chain, imparts unique physicochemical properties that can be exploited for targeted biological activity. This technical guide provides an in-depth overview of potential derivatives of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the exploration of new chemical entities for therapeutic applications.

Core Compound: this compound

This compound is an ester formed from 4-nitrobenzoic acid and dodecanol. Its chemical structure consists of a benzene ring substituted with a nitro group at the para position and an ester linkage to a twelve-carbon alkyl chain.

Chemical Information:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H29NO4
Molecular Weight335.44 g/mol
CAS Number35507-03-0

Potential Derivatives and Structure-Activity Relationships

Research into nitrobenzoate derivatives has revealed that modifications to both the aromatic ring and the alkyl chain can significantly influence their biological activity. The following sections explore potential derivatives of this compound and summarize the structure-activity relationships (SAR) observed in related compounds.

Variation in Alkyl Chain Length

Studies on long-chain alkyl 4-nitrobenzoates have demonstrated a correlation between the length of the alkyl chain and antimicrobial activity.[1][2] It is hypothesized that the lipophilicity conferred by the alkyl chain facilitates interaction with and penetration of microbial cell membranes.

Table 1: Antimicrobial Activity of Alkyl 4-Nitrobenzoate Derivatives

CompoundAlkyl Chain LengthTarget OrganismActivity (MIC)Reference
Methyl 3-methyl-4-nitrobenzoateC1C. guilliermondii39 µM[3]
Pentyl 3-methyl-4-nitrobenzoateC5C. guilliermondii31 µM[3]
Various Alkyl EstersC3-C16M. tuberculosisReported Activity
Substitution on the Aromatic Ring

Modifications to the benzene ring, such as the introduction of additional substituents or altering the position of the nitro group, can modulate the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets. For instance, the presence of a methyl group at the 3-position of 4-nitrobenzoate esters has been shown to enhance antifungal activity against certain Candida species.[3]

Table 2: Antifungal Activity of Substituted Nitrobenzoate Derivatives against Candida guilliermondii

CompoundSubstitutionActivity (MIC)
Methyl 3-methyl-4-nitrobenzoate3-methyl39 µM
Pentyl 3-methyl-4-nitrobenzoate3-methyl31 µM

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound and its derivatives, based on established literature procedures.[4][5][6][7][8]

Synthesis of Alkyl 4-Nitrobenzoates (General Procedure)

This protocol describes a general method for the esterification of 4-nitrobenzoic acid with a long-chain alcohol.

Materials:

  • 4-nitrobenzoyl chloride

  • Dodecanol (or other long-chain alcohol)

  • Pyridine (or other suitable base)

  • Dichloromethane (or other suitable solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 4-nitrobenzoyl chloride (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add dodecanol (1 equivalent) to the solution.

  • Slowly add pyridine (1.1 equivalents) to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterize the final product by NMR and mass spectrometry.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against microbial strains.

Materials:

  • Synthesized compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain to be tested.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microbe in medium without compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanism of Action and Signaling Pathways

While the precise mechanisms of action for many this compound derivatives are still under investigation, some studies on related compounds provide valuable insights. For antifungal nitrobenzoate derivatives, one proposed mechanism involves the disruption of the fungal cell membrane.[3] Modeling studies of pentyl 3-methyl-4-nitrobenzoate, a compound with significant antifungal activity, suggest an interaction with the enzyme Thymidylate Kinase (TPMK), which is a potential molecular target for antifungal agents.[3]

The general mechanism of action for many antifungal drugs involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[9][10][11] This disruption leads to altered membrane fluidity and permeability, ultimately resulting in cell death.

Antifungal_Mechanism cluster_synthesis Synthesis Workflow cluster_testing Biological Evaluation Reactants 4-Nitrobenzoyl Chloride + Dodecanol Reaction Esterification Reactants->Reaction Pyridine Purification Column Chromatography Reaction->Purification Product This compound Derivative Purification->Product MIC_Assay Broth Microdilution (MIC Determination) Product->MIC_Assay Target_ID Target Identification (e.g., Docking) Product->Target_ID Activity Antimicrobial Activity MIC_Assay->Activity Target_ID->Activity

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Antifungal_Pathway Compound Nitrobenzoate Derivative Membrane Fungal Cell Membrane Compound->Membrane Interacts with Ergosterol Ergosterol Biosynthesis Compound->Ergosterol Inhibits TPMK Thymidylate Kinase (TPMK) Compound->TPMK Potentially Inhibits Disruption Membrane Disruption (Altered Permeability) Membrane->Disruption Leads to Ergosterol->Membrane Component of TPMK->Disruption Contributes to Cell_Death Fungal Cell Death Disruption->Cell_Death

Caption: Postulated antifungal mechanism of action for nitrobenzoate derivatives.

Conclusion

This compound and its analogs present a fertile ground for the discovery of new chemical entities with potent antimicrobial properties. The synthetic accessibility of these compounds, coupled with the potential for diverse structural modifications, allows for a systematic exploration of their structure-activity relationships. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research in this promising area. Future studies should focus on synthesizing a broader range of derivatives, elucidating their precise mechanisms of action, and evaluating their efficacy and safety in preclinical models.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Assay of Dodecyl 4-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enzymatic assay utilizing Dodecyl 4-nitrobenzoate as a substrate is a robust and sensitive method for determining the activity of various hydrolytic enzymes, particularly esterases and lipases. The principle of this assay is based on the enzymatic hydrolysis of the colorless this compound to release 4-nitrophenol, a chromogenic product that can be quantified spectrophotometrically. The intensity of the yellow color, which corresponds to the concentration of 4-nitrophenol, is directly proportional to the enzyme's activity. This method is widely applicable in enzyme kinetics studies, inhibitor screening, and quality control of enzyme preparations.

Principle of the Assay

The enzymatic reaction involves the cleavage of the ester bond in this compound by a hydrolase, such as a lipase or esterase. This reaction yields dodecanoic acid and 4-nitrophenol. Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate ion, which exhibits a strong absorbance at a specific wavelength, typically between 400 and 413 nm.[1] The rate of formation of 4-nitrophenol, and thus the increase in absorbance, is a direct measure of the enzyme's catalytic activity.

Data Presentation

Table 1: Molar Absorptivity of 4-Nitrophenol
ParameterValueConditionsReference
Molar Absorptivity (ε)18,380 ± 90 L·mol⁻¹·cm⁻¹35 µmol/L in 10 mmol/L NaOH at 25°C, 401 nm[2]
Molar Extinction Coefficient16,400 M⁻¹·cm⁻¹pH 8.0[3]
Table 2: Kinetic Parameters of Various Esterases/Lipases with p-Nitrophenyl Esters
EnzymeSubstrateK_m (mM)V_max (U/mg)k_cat/K_m (mM⁻¹ s⁻¹)Optimal pHOptimal Temperature (°C)
Est2Lp-Nitrophenyl butyrate (C4)0.670.072-8.0-
Est4Lp-Nitrophenyl butyrate (C4)0.100.036-8.0-
EstD04 Esterasep-Nitrophenyl butyrate (C4)--6.17 x 10³8.040
Wild Lipasep-Nitrophenyl acetate (C2)-0.42---
Wild Lipasep-Nitrophenyl butyrate (C4)-0.95---
Wild Lipasep-Nitrophenyl octanoate (C8)-1.1---
Wild Lipasep-Nitrophenyl dodecanoate (C12)-0.78---
Wild Lipasep-Nitrophenyl palmitate (C16)-0.18---

Note: Data for different enzymes and substrates are compiled from various sources for comparative purposes.[3][4][5] One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of 4-nitrophenol per minute under the specified assay conditions.[3]

Experimental Protocols

Materials and Reagents
  • This compound (Substrate)

  • Enzyme solution (e.g., lipase, esterase)

  • Tris-HCl buffer (50 mM, pH 8.0) or other suitable buffer (e.g., phosphate buffer)

  • Dimethyl sulfoxide (DMSO) or isopropanol for dissolving the substrate

  • 4-Nitrophenol (for standard curve)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution (to stop the reaction and adjust pH)

  • Microplate reader or spectrophotometer

  • 96-well microplates or cuvettes

Preparation of Reagents
  • Substrate Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO or isopropanol. The choice of solvent may depend on the enzyme's tolerance.[3]

  • Enzyme Solution: Prepare a solution of the enzyme in the assay buffer at a suitable concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over time.

  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0. The optimal pH may vary depending on the specific enzyme being assayed.[3][4]

  • 4-Nitrophenol Standard Solutions: Prepare a series of standard solutions of 4-nitrophenol in the assay buffer (e.g., ranging from 0 to 200 µM) to generate a standard curve.

Assay Protocol
  • Reaction Setup: In a microplate well or a cuvette, add the assay buffer.

  • Substrate Addition: Add the this compound stock solution to the buffer to achieve the desired final concentration (e.g., 1 mM). Mix well.

  • Pre-incubation: Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or 40°C) for 5 minutes to ensure temperature equilibration.[4]

  • Initiation of Reaction: Add a specific volume of the enzyme solution to the reaction mixture to initiate the reaction. The final volume of the reaction mixture should be constant for all assays.

  • Kinetic Measurement: Immediately measure the absorbance at 400-413 nm continuously for a set period (e.g., 5-10 minutes) using a microplate reader or spectrophotometer in kinetic mode.[1][3]

  • Endpoint Measurement (Alternative): Alternatively, the reaction can be incubated for a fixed time (e.g., 15 minutes) and then stopped by adding a solution of sodium carbonate (e.g., 1 M) to raise the pH and stop the enzymatic reaction.[6] The absorbance of the resulting solution is then measured at the appropriate wavelength.

  • Blank Measurement: A blank reaction containing all components except the enzyme should be included to correct for any non-enzymatic hydrolysis of the substrate.

  • Standard Curve: Measure the absorbance of the 4-nitrophenol standard solutions to generate a standard curve of absorbance versus concentration.

Calculation of Enzyme Activity

The rate of the reaction is determined from the linear portion of the absorbance versus time plot (ΔAbs/min). The concentration of 4-nitrophenol produced per minute can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * 10^6

Where:

  • ΔAbs/min is the change in absorbance per minute.

  • ε is the molar absorptivity of 4-nitrophenol at the specific pH and wavelength (in M⁻¹·cm⁻¹).[2][3]

  • l is the path length of the cuvette or the light path in the microplate well (in cm).

Enzyme activity is often expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the defined conditions.[3]

Visualizations

Experimental Workflow

experimental_workflow prep Reagent Preparation substrate Substrate Stock (this compound in DMSO) buffer Assay Buffer (e.g., Tris-HCl, pH 8.0) enzyme Enzyme Solution sub_buf_edge Combine substrate->sub_buf_edge buffer->sub_buf_edge reaction Initiate Reaction (Add Enzyme) enzyme->reaction setup Assay Setup preincubation Pre-incubation (e.g., 37°C, 5 min) setup->preincubation preincubation->reaction measurement Spectrophotometric Measurement (400-413 nm) reaction->measurement data_analysis Data Analysis measurement->data_analysis rate_calc Calculate Rate (ΔAbs/min) data_analysis->rate_calc activity_calc Calculate Enzyme Activity rate_calc->activity_calc sub_buf_edge->setup reaction_pathway substrate This compound (Colorless) enzyme Hydrolase (e.g., Lipase/Esterase) substrate->enzyme products Products enzyme->products Hydrolysis dodecanoic_acid Dodecanoic Acid products->dodecanoic_acid pnp 4-Nitrophenol products->pnp phenolate 4-Nitrophenolate (Yellow, Absorbs at ~405 nm) pnp->phenolate Alkaline pH

References

Measuring Lipase Activity with Dodecyl 4-nitrobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the spectrophotometric measurement of lipase activity using the chromogenic substrate Dodecyl 4-nitrobenzoate. This method offers a sensitive and continuous assay suitable for enzyme characterization, inhibitor screening, and quality control in various research and drug development settings.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of this compound by lipase. This reaction cleaves the ester bond, releasing dodecanoic acid (lauric acid) and 4-nitrophenol (pNP). The product, 4-nitrophenol, ionizes at alkaline pH to form the 4-nitrophenolate anion, which has a distinct yellow color and a strong absorbance at 405-410 nm.[1][2] The rate of increase in absorbance is directly proportional to the lipase activity.

The enzymatic reaction is as follows:

Enzymatic_Reaction Substrate This compound Products Dodecanoic Acid + 4-Nitrophenol Substrate->Products Hydrolysis Enzyme Lipase Enzyme->Substrate catalyzes

Caption: Enzymatic hydrolysis of this compound by lipase.

Quantitative Data Summary

The activity of lipases can vary significantly depending on the substrate's acyl chain length. The following table summarizes the kinetic parameters of a wild-type lipase with various 4-nitrophenyl esters, including this compound (pNP-dodecanoate).[1][3][4][5]

SubstrateAcyl Chain LengthVmax (U/mg protein)
p-Nitrophenyl acetateC20.42
p-Nitrophenyl butyrateC40.95
p-Nitrophenyl octanoateC81.1
p-Nitrophenyl dodecanoate C12 0.78
p-Nitrophenyl palmitateC160.18

One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified assay conditions.

Experimental Protocols

This section provides detailed protocols for preparing the necessary reagents and performing the lipase activity assay.

Required Materials
  • This compound (p-nitrophenyl dodecanoate)

  • Lipase enzyme (e.g., from Candida rugosa, porcine pancreas)

  • 4-Nitrophenol (pNP)

  • Sodium phosphate buffer (NaPO4), 25 mM, pH 7.0

  • Acetonitrile

  • Microplate spectrophotometer capable of reading absorbance at 405 nm

  • 96-well microplates

  • Standard laboratory equipment (pipettes, tubes, etc.)

Preparation of Reagents

3.2.1. 25 mM Sodium Phosphate Buffer (pH 7.0):

  • Prepare a solution of 25 mM sodium phosphate monobasic.

  • Prepare a solution of 25 mM sodium phosphate dibasic.

  • Titrate the monobasic solution with the dibasic solution until a pH of 7.0 is reached.

  • Store at 4°C.

3.2.2. 20 mM this compound Stock Solution:

  • Dissolve the appropriate amount of this compound in acetonitrile to achieve a final concentration of 20 mM.[1]

  • Store the stock solution at -20°C, protected from light.

3.2.3. 4-Nitrophenol Standard Stock Solution (e.g., 2 mM):

  • Dissolve a precise amount of 4-nitrophenol in the 25 mM sodium phosphate buffer (pH 7.0) to create a stock solution of a known high concentration (e.g., 2 mM).[1]

  • This stock solution will be used to prepare a standard curve.

Protocol for Generating a 4-Nitrophenol Standard Curve

A standard curve is essential for converting the rate of change in absorbance to the rate of product formation.

  • Prepare a series of dilutions of the 4-nitrophenol standard stock solution in 25 mM sodium phosphate buffer (pH 7.0). For example, prepare concentrations of 0, 0.02, 0.05, 0.1, 0.25, 0.5, 1, and 2 mM.[1]

  • Add 200 µL of each dilution to a separate well of a 96-well microplate.

  • Measure the absorbance of each well at 405 nm using the microplate spectrophotometer.

  • Plot the absorbance values against the corresponding 4-nitrophenol concentrations.

  • Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope (extinction coefficient). This slope will be used to calculate the concentration of pNP produced in the enzymatic reaction.

Standard_Curve_Workflow cluster_prep Preparation cluster_measurement Measurement & Analysis pNP_Stock Prepare pNP Stock Solution (2mM) Serial_Dilutions Create Serial Dilutions (0-2mM) pNP_Stock->Serial_Dilutions Plate Pipette 200µL of each dilution into 96-well plate Serial_Dilutions->Plate Read_Absorbance Read Absorbance at 405 nm Plate->Read_Absorbance Plot Plot Absorbance vs. Concentration Read_Absorbance->Plot Regression Perform Linear Regression to find slope Plot->Regression

Caption: Workflow for generating a 4-nitrophenol standard curve.

Lipase Activity Assay Protocol

This protocol is designed for a total reaction volume of 200 µL in a 96-well microplate.[1]

  • Prepare the Reaction Mixture: In each well, prepare a reaction mixture containing the desired concentration of this compound by diluting the 20 mM stock solution with 25 mM sodium phosphate buffer (pH 7.0). For kinetic studies, a range of substrate concentrations (e.g., 0.05, 0.25, 0.5, 1, 2, 4 mM) should be prepared.[1] The final volume before adding the enzyme should be 190 µL.

  • Blank/Control: Prepare blank wells containing 190 µL of the substrate solution and 10 µL of the buffer instead of the enzyme solution. This will account for any non-enzymatic hydrolysis of the substrate.[1]

  • Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the Reaction: Add 10 µL of the lipase solution (appropriately diluted in 25 mM sodium phosphate buffer) to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate spectrophotometer and measure the absorbance at 405 nm every minute for a set period (e.g., 15-30 minutes).[1]

  • Data Analysis:

    • Subtract the rate of absorbance change in the blank wells from the rate of absorbance change in the sample wells.

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Convert V₀ (ΔAbs/min) to the rate of product formation (µmol/min) using the extinction coefficient obtained from the pNP standard curve.

    • Calculate the specific activity (U/mg) by dividing the rate of product formation by the amount of protein (in mg) added to the assay.

Lipase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare_Substrate Prepare Substrate Dilutions in Plate (190µL) Add_Blanks Prepare Blanks (Substrate + Buffer) Prepare_Substrate->Add_Blanks Pre_Incubate Pre-incubate Plate at Assay Temperature Add_Blanks->Pre_Incubate Add_Enzyme Add 10µL Lipase Solution to Initiate Pre_Incubate->Add_Enzyme Kinetic_Read Measure Absorbance at 405 nm (Kinetic Mode) Add_Enzyme->Kinetic_Read Calc_V0 Calculate Initial Velocity (ΔAbs/min) Kinetic_Read->Calc_V0 Convert_Units Convert to µmol/min using Standard Curve Calc_V0->Convert_Units Calc_Activity Calculate Specific Activity (U/mg) Convert_Units->Calc_Activity

Caption: Experimental workflow for the lipase activity assay.

Considerations and Troubleshooting

  • Substrate Solubility: this compound is hydrophobic. Ensure it is fully dissolved in the organic solvent before adding it to the aqueous buffer. For substrates with longer acyl chains (like p-nitrophenyl palmitate), the addition of a detergent such as Triton X-100 or sodium deoxycholate may be necessary to maintain a stable emulsion and prevent turbidity.[4]

  • pH Optimum: Lipase activity is pH-dependent. The optimal pH for many lipases is in the slightly alkaline range (pH 7.5-9.0).[4] However, be aware that the non-enzymatic hydrolysis of 4-nitrophenyl esters increases at higher pH values. It is crucial to run appropriate blank controls for each experimental condition.

  • Linear Range: Ensure that the measured activity falls within the linear range of the assay. If the rate of absorbance change is too high, dilute the enzyme sample. If the rate is too low, a more concentrated enzyme solution may be needed.

  • Temperature: Maintain a constant temperature throughout the assay, as enzyme activity is sensitive to temperature changes.

References

Application Notes and Protocols: Dodecyl 4-Nitrobenzoate as a Chromogenic Substrate for Esterase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterases (EC 3.1.1.x) are a broad class of hydrolase enzymes that catalyze the cleavage of ester bonds. Their activity is crucial in various physiological processes, including neurotransmission and lipid metabolism, and they are of significant interest in drug development as they can influence the metabolic stability and pharmacokinetic properties of ester-containing drugs. The quantification of esterase activity is fundamental to understanding their biological roles and for screening potential inhibitors or substrates.

Dodecyl 4-nitrobenzoate is a chromogenic substrate that can be utilized for the continuous monitoring of esterase activity. The principle of the assay is based on the enzymatic hydrolysis of the ester bond in this compound. This reaction releases 4-nitrobenzoate, which, under alkaline conditions, tautomerizes to a yellow-colored quinonoid form. The rate of formation of this chromophore can be measured spectrophotometrically, typically at a wavelength between 400 and 410 nm, and is directly proportional to the esterase activity. The long dodecyl chain makes this substrate particularly useful for assaying lipases or esterases with a preference for more lipophilic substrates.

Reaction Mechanism

The enzymatic hydrolysis of this compound by an esterase follows a well-established mechanism for serine hydrolases. The reaction is initiated by the nucleophilic attack of a serine residue within the enzyme's catalytic triad (commonly Ser-His-Asp/Glu) on the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate, which then collapses, leading to the release of the dodecanol moiety and the formation of an acyl-enzyme intermediate. The subsequent hydrolysis of this intermediate by a water molecule, activated by the histidine residue of the catalytic triad, regenerates the free enzyme and releases the 4-nitrobenzoic acid product.

Reaction_Mechanism sub This compound + Esterase (E-Ser-OH) int1 Tetrahedral Intermediate sub->int1 Nucleophilic Attack acyl Acyl-Enzyme Intermediate (E-Ser-O-CO-C6H4-NO2) int1->acyl prod1 Dodecanol int1->prod1 Release int2 Second Tetrahedral Intermediate acyl->int2 + H2O water H2O prod2 4-Nitrobenzoate + Esterase (E-Ser-OH) int2->prod2 Release chrom Yellow Chromophore (Quinonoid form) prod2->chrom pH > 7

Caption: Enzymatic hydrolysis of this compound.

Experimental Protocols

Preparation of Reagents

1. This compound Stock Solution (10 mM): Due to its lipophilic nature, this compound is poorly soluble in aqueous solutions. A stock solution should be prepared in an organic solvent.

  • Solvent: Dimethyl sulfoxide (DMSO) or ethanol.

  • Procedure: Dissolve 33.5 mg of this compound (MW: 335.44 g/mol ) in 10 mL of DMSO or ethanol to make a 10 mM stock solution.

  • Storage: Store the stock solution at -20°C, protected from light.

2. Assay Buffer: The choice of buffer will depend on the optimal pH for the specific esterase being studied. A common buffer for esterase assays is Tris-HCl or phosphate buffer.

  • Example: 50 mM Tris-HCl, pH 8.0.

  • Preparation: Prepare a 50 mM Tris-HCl solution and adjust the pH to 8.0 at the desired assay temperature.

3. Esterase Solution: Prepare a solution of the esterase in the assay buffer at a concentration that will provide a linear rate of substrate hydrolysis over the desired time course. The optimal concentration should be determined empirically.

Esterase Activity Assay Protocol

This protocol is designed for a standard 1 mL cuvette-based spectrophotometer. The volumes can be scaled down for use in a 96-well plate reader.

  • Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture by adding:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final volume of 1 mL (see step 2 for substrate volume).

    • A suitable volume of the esterase solution.

  • Substrate Addition: Add a specific volume of the 10 mM this compound stock solution to the reaction mixture to achieve the desired final substrate concentration. For kinetic studies, a range of substrate concentrations (e.g., 0.05 mM to 1 mM) should be used. Note: The final concentration of the organic solvent (DMSO or ethanol) in the assay should be kept low (typically ≤ 5%) to minimize its effect on enzyme activity.

  • Incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C, 30°C, or 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Transfer the reaction mixture to a cuvette and place it in a temperature-controlled spectrophotometer.

  • Measure Absorbance: Monitor the increase in absorbance at 405 nm (or the optimal wavelength for the 4-nitrobenzoate anion under the assay conditions) continuously for a set period (e.g., 5-10 minutes). Ensure that the rate of absorbance increase is linear during the measurement period.

  • Blank Control: A blank reaction containing all components except the enzyme should be run to correct for any non-enzymatic hydrolysis of the substrate. The rate of the blank reaction should be subtracted from the rate of the enzyme-catalyzed reaction.

  • Calculate Esterase Activity: The rate of the reaction can be calculated using the Beer-Lambert law:

    • Activity (µmol/min/mL) = (ΔA/min * Total Assay Volume) / (ε * Path Length * Enzyme Volume)

      • ΔA/min: The rate of change in absorbance per minute.

      • Total Assay Volume: The final volume of the reaction in the cuvette (in mL).

      • ε: The molar extinction coefficient of 4-nitrobenzoate at the measurement wavelength and pH (a typical value at pH 8.0 and 405 nm is ~18,000 M⁻¹cm⁻¹).

      • Path Length: The path length of the cuvette (typically 1 cm).

      • Enzyme Volume: The volume of the enzyme solution added to the assay (in mL).

Experimental_Workflow prep_reagents Prepare Reagents (Substrate, Buffer, Enzyme) mix Prepare Reaction Mixture (Buffer + Enzyme) prep_reagents->mix add_sub Add this compound Stock Solution mix->add_sub incubate Pre-incubate at Assay Temperature add_sub->incubate measure Measure Absorbance at 405 nm (Spectrophotometer) incubate->measure analyze Calculate Reaction Rate and Enzyme Activity measure->analyze

Caption: General experimental workflow for esterase assay.

Data Presentation

The following tables present representative data for the hydrolysis of a long-chain p-nitrophenyl ester by a lipase, which can serve as an example for expected results with this compound.[1]

Table 1: Michaelis-Menten Kinetic Parameters for Lipase with p-Nitrophenyl Dodecanoate

SubstrateVmax (U/mg protein)
p-Nitrophenyl Dodecanoate0.78

Note: Data is for a wild-type lipase with p-nitrophenyl dodecanoate and is intended for illustrative purposes.[1] One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Table 2: Example of Raw Data for Kinetic Analysis

Substrate Concentration (mM)Initial Rate (ΔA405/min)
0.050.015
0.100.028
0.250.060
0.500.095
1.000.140

This is hypothetical data to illustrate the expected trend.

Conclusion

This compound serves as a valuable chromogenic substrate for the continuous and quantitative measurement of esterase and lipase activity, especially for enzymes that prefer lipophilic substrates. The protocols and information provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this substrate in their studies. Accurate determination of enzyme kinetics and activity is essential for advancing our understanding of enzyme function and for the development of novel therapeutics.

References

Application Notes and Protocols for Kinetic Studies of Dodecyl 4-nitrobenzoate Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dodecyl 4-nitrobenzoate is an ester that can be utilized in kinetic studies to investigate the mechanisms of ester hydrolysis. The presence of the p-nitrophenolate leaving group allows for easy spectrophotometric monitoring of the reaction progress.[1] The long dodecyl chain provides a hydrophobic character, making this substrate particularly interesting for studies involving micellar catalysis or for investigating the influence of hydrophobic interactions on reaction rates. These application notes provide detailed protocols for designing and conducting kinetic experiments to study the hydrolysis of this compound under various conditions.

Core Concepts in Ester Hydrolysis Kinetics

The hydrolysis of an ester like this compound can be catalyzed by acids or bases. The overall reaction rate can be described by pseudo-first-order kinetics when the concentration of one of the reactants (e.g., water or hydroxide ion) is in large excess and can be considered constant.[2][3]

The rate of hydrolysis is dependent on the pH of the solution. At high pH, the reaction is typically dominated by base-catalyzed hydrolysis, where the hydroxide ion acts as the nucleophile.[3] The reaction mechanism generally involves a nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then collapses to yield the products.[1]

Data Presentation

The following tables summarize hypothetical kinetic data for the hydrolysis of this compound under different conditions. These values are illustrative and based on trends observed for similar p-nitrophenyl esters.

Table 1: Pseudo-First-Order Rate Constants (k_obs) for the Hydrolysis of this compound at Varying pH

pHTemperature (°C)k_obs (s⁻¹)
8.0251.2 x 10⁻⁵
9.0251.3 x 10⁻⁴
10.0251.5 x 10⁻³
11.0251.6 x 10⁻²

Table 2: Second-Order Rate Constants (k_OH) for the Base-Catalyzed Hydrolysis of this compound

Temperature (°C)k_OH (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)
250.1555
350.3555
450.7855

Table 3: Effect of Surfactants on the Pseudo-First-Order Rate Constant (k_obs) at pH 9.0 and 25°C

SurfactantConcentration (mM)k_obs (s⁻¹)Rate Enhancement Factor
None01.3 x 10⁻⁴1
CTAB55.2 x 10⁻⁴4
SDS58.5 x 10⁻⁵0.65

Experimental Protocols

Protocol 1: Determination of the Pseudo-First-Order Rate Constant for Base-Catalyzed Hydrolysis

Objective: To determine the rate of hydrolysis of this compound at a constant pH by monitoring the formation of the 4-nitrophenolate ion spectrophotometrically.

Materials:

  • This compound

  • Buffer solutions of desired pH (e.g., carbonate-bicarbonate buffer for pH 9-11)

  • Solvent (e.g., acetonitrile or a mixture of acetonitrile and water to ensure solubility of the ester)

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

  • Pipettes and glassware

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile.

  • Set the spectrophotometer to the wavelength of maximum absorbance for the 4-nitrophenolate ion (typically around 400 nm).

  • Equilibrate the buffer solution to the desired temperature in the thermostatted cuvette holder of the spectrophotometer.

  • Initiate the reaction by adding a small aliquot of the this compound stock solution to the buffer in the cuvette. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction rate.

  • Immediately start recording the absorbance at regular time intervals.

  • Continue recording until the reaction is complete, as indicated by a stable absorbance reading (A∞).

  • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t. The slope of this plot will be -k_obs.[3]

Protocol 2: Investigation of Micellar Catalysis

Objective: To study the effect of cationic (e.g., CTAB) and anionic (e.g., SDS) micelles on the hydrolysis rate of this compound.

Materials:

  • Same as Protocol 1

  • Cetyltrimethylammonium bromide (CTAB)

  • Sodium dodecyl sulfate (SDS)

Procedure:

  • Follow the same general procedure as in Protocol 1.

  • Prepare a series of buffer solutions containing different concentrations of the surfactant (both below and above its critical micelle concentration, CMC).

  • Run the kinetic experiment for each surfactant concentration.

  • Calculate the pseudo-first-order rate constant (k_obs) for each condition.

  • Plot k_obs as a function of surfactant concentration to observe the effect of micellization on the reaction rate. Cationic micelles like CTAB are expected to enhance the rate of hydrolysis of anionic transition states, while anionic micelles like SDS may inhibit it.[4]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Dodecyl 4-nitrobenzoate Stock D Initiate Reaction A->D B Prepare Buffer Solutions (with/without surfactant) C Equilibrate Buffer in Spectrophotometer B->C C->D E Monitor Absorbance vs. Time D->E F Plot ln(A∞ - At) vs. Time E->F G Calculate k_obs F->G

Caption: Experimental workflow for the kinetic analysis of this compound hydrolysis.

Hydrolysis_Mechanism Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack OH OH⁻ OH->Intermediate Products Dodecanoate + 4-Nitrophenolate Intermediate->Products Collapse

Caption: Generalized mechanism for the base-catalyzed hydrolysis of this compound.

References

Application Notes and Protocols for Dodecyl 4-nitrobenzoate Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl 4-nitrobenzoate is a long-chain ester molecule that can serve as a substrate for various hydrolytic enzymes, such as esterases and lipases. Upon enzymatic cleavage, it releases 4-nitrobenzoate and dodecanol. The formation of the 4-nitrophenolate ion in solution can be monitored spectrophotometrically, providing a convenient method for continuous enzyme activity assays. These assays are valuable tools in basic research for enzyme characterization and in drug development for screening potential enzyme inhibitors.

This document provides detailed protocols for the preparation of this compound stock solutions and their application in a typical enzyme assay.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. Accurate solution preparation relies on this information.

PropertyValueSource
Chemical Name This compound-
Synonyms 4-Nitrobenzoic acid, dodecyl ester[1]
CAS Number 35507-03-0[1]
Molecular Formula C₁₉H₂₉NO₄[1]
Molecular Weight 335.44 g/mol [1]
Appearance Assumed to be a solid or viscous liquid at room temperatureGeneral knowledge of similar long-chain esters
Solubility Expected to be soluble in organic solvents like DMSO and ethanol; poorly soluble in waterGeneral knowledge of hydrophobic esters

Preparation of this compound Stock Solutions

The hydrophobicity of this compound necessitates the use of an organic solvent for the preparation of a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common and effective solvent for such compounds in biological assays.

3.1. Materials

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, ACS grade or higher

  • Microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

3.2. Protocol for a 10 mM Stock Solution

  • Tare the Weighing Vessel: Place a clean, dry microcentrifuge tube or glass vial on the analytical balance and tare it.

  • Weigh the Compound: Carefully weigh out 3.35 mg of this compound into the tared vessel.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the vessel containing the compound.

  • Dissolve the Compound: Securely cap the vessel and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath. Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. For long-term storage (months), consider storing at -80°C.

3.3. Table of Stock Solution Concentrations

Desired Stock Concentration (mM)Mass of this compound (mg) for 1 mL of DMSO
10.335
51.677
10 3.354
206.709
5016.772

Application: Esterase/Lipase Activity Assay

This protocol describes a general method for measuring the activity of an esterase or lipase using this compound as a substrate. The assay is based on the spectrophotometric detection of the product, 4-nitrophenol, which absorbs light at approximately 405 nm.

4.1. Materials

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Purified esterase/lipase enzyme or cell lysate containing the enzyme

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

4.2. Experimental Protocol

  • Prepare Assay Buffer: Prepare a suitable volume of the desired assay buffer and bring it to the assay temperature (e.g., 25°C or 37°C).

  • Prepare Substrate Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration. For example, to prepare a 200 µM working solution from a 10 mM stock, dilute the stock 1:50 in assay buffer. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid inhibiting the enzyme.

  • Set up the Assay Plate:

    • Blank Wells: Add the appropriate volume of assay buffer and the substrate working solution. In place of the enzyme, add the same volume of buffer used for the enzyme solution.

    • Enzyme Wells: Add the appropriate volume of the substrate working solution.

  • Initiate the Reaction: Add the enzyme solution to the enzyme wells to start the reaction. The final volume in all wells should be the same.

  • Measure Absorbance: Immediately place the microplate in the plate reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Subtract the absorbance readings of the blank wells from the enzyme wells.

    • Plot the change in absorbance over time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • The concentration of 4-nitrophenol produced can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenol at the specific pH of the assay, c is the concentration, and l is the path length.

4.3. Table of Typical Assay Concentrations

ComponentTypical Final ConcentrationNotes
This compound10 - 200 µMThe optimal concentration should be determined empirically and is often near the enzyme's Km value.
EnzymeVariesThe amount of enzyme should be adjusted to ensure a linear reaction rate over the desired time course.
DMSO< 0.5% (v/v)Higher concentrations may inhibit enzyme activity. A solvent control should be included.
Buffer20 - 100 mMThe buffer system and pH should be optimized for the specific enzyme being assayed.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Enzyme Assay weigh Weigh Dodecyl 4-nitrobenzoate dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C or -80°C dissolve->store prepare_working Prepare Substrate Working Solution store->prepare_working setup_plate Set up Microplate prepare_working->setup_plate add_enzyme Add Enzyme (Initiate Reaction) setup_plate->add_enzyme measure Measure Absorbance (405 nm) add_enzyme->measure analyze Analyze Data measure->analyze signaling_pathway cluster_cell Cellular Environment D4N This compound (Substrate) Esterase Esterase / Lipase (Enzyme) D4N->Esterase Enzymatic Cleavage Product1 Dodecanol Esterase->Product1 Product2 4-Nitrobenzoate Esterase->Product2 Signal Downstream Signaling Events Product1->Signal

References

Application Notes and Protocols: Dodecyl 4-Nitrobenzoate for High-Throughput Screening of Lipase and Cholesterol Esterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dodecyl 4-nitrobenzoate is a chromogenic substrate valuable for the continuous monitoring of the enzymatic activity of lipases and cholesterol esterases. Its molecular structure, featuring a long dodecyl carbon chain, makes it a specific substrate for enzymes that act on long-chain fatty acid esters. Upon hydrolysis by these enzymes, this compound releases 4-nitrobenzoic acid, a yellow-colored product that can be quantified spectrophotometrically. This property allows for a simple and direct high-throughput screening (HTS) assay to identify and characterize potential inhibitors of these medically relevant enzymes.

Lipases and cholesterol esterases play crucial roles in dietary fat digestion and cholesterol metabolism. Inhibition of these enzymes is a key therapeutic strategy for managing conditions such as obesity and hypercholesterolemia. The use of this compound provides a reliable and efficient method for screening large compound libraries to discover novel inhibitors.

Principle of the Assay:

The enzymatic assay is based on the hydrolysis of this compound by a lipase or cholesterol esterase. The reaction yields dodecanol and 4-nitrobenzoic acid. The rate of formation of the 4-nitrobenzoate anion is monitored by measuring the increase in absorbance at approximately 405-415 nm. In the presence of an inhibitor, the rate of this reaction is reduced, providing a measure of the inhibitor's potency.

dot graph "Enzymatic_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Substrate [label="this compound\n(Colorless)"]; Enzyme [label="Lipase or\nCholesterol Esterase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Products [label="Dodecanol + 4-Nitrobenzoic Acid\n(Yellow)"]; Inhibitor [label="Inhibitor", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Substrate -> Enzyme [label="Binds to\nactive site"]; Enzyme -> Products [label="Catalyzes\nhydrolysis"]; Inhibitor -> Enzyme [label="Blocks\nactivity"]; } digraph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="Prepare Reagents:\n- this compound (Substrate)\n- Enzyme (Lipase/Cholesterol Esterase)\n- Test Compounds (Inhibitors)\n- Assay Buffer"]; B [label="Dispense Enzyme and\nTest Compound/Control\ninto 96-well plate"]; C [label="Pre-incubate"]; D [label="Initiate reaction by\nadding Substrate"]; E [label="Monitor absorbance change\nat 405-415 nm\nover time"]; F [label="Data Analysis:\n- Calculate reaction rates\n- Determine % inhibition\n- Calculate IC50 values"];

A -> B; B -> C; C -> D; D -> E; E -> F; } caption { label="Figure 1: Enzymatic reaction and inhibitor action."; fontsize=10; fontcolor="#5F6368"; } caption { label="Figure 2: High-throughput inhibitor screening workflow."; fontsize=10; fontcolor="#5F6368"; }

Quantitative Data Summary

Table 1: Michaelis-Menten Constants (Km) for Lipase and Cholesterol Esterase with Chromogenic Substrates

EnzymeSubstrateKm (µM)Notes
Porcine Pancreatic Lipasep-Nitrophenyl Palmitate2.7 ± 0.2A long-chain ester, structurally similar to this compound. This value can be used as an initial estimate for assay optimization.[1]
Porcine Pancreatic Lipasep-Nitrophenyl Butyrate~200A shorter-chain ester, for comparison.
Cholesterol Esterasep-Nitrophenyl Butyrate370-730Km varies with the presence of taurocholate.[2]

Note: For initial inhibitor screening assays with this compound, a substrate concentration at or near the estimated Km (e.g., 2.5-5 µM for lipase) is recommended.

Table 2: IC50 Values of Known Inhibitors against Pancreatic Lipase

InhibitorIC50 (µM)Substrate UsedReference
Orlistat~0.01p-Nitrophenyl Palmitate[1]
Pinoresinol10.1Not Specified[3]
Isolariciresinol12.3Not Specified[3]
ε-viniferin13.2Not Specified[3]
Curcumin36.5Not Specified[3]
Archangelicin49.3Not Specified[3]

Table 3: Inhibition Data for Cholesterol Esterase

InhibitorInhibition Type/ValueSubstrate UsedReference
p-Nitrophenyl-N-butyl carbamateIrreversible Inhibitorp-Nitrophenyl Butyrate[4][5]
p-Nitrophenyl-N-octyl carbamateIrreversible Inhibitorp-Nitrophenyl Butyrate[4][5]
Plant Extracts (e.g., Ecballium elaterium)17-22% inhibition at 0.2 mg/mLp-Nitrophenyl Butyrate

Experimental Protocols

Materials and Reagents:
  • Enzyme: Porcine Pancreatic Lipase (e.g., Sigma-Aldrich L3126) or Cholesterol Esterase (e.g., Sigma-Aldrich C9464).

  • Substrate: this compound (synthesized or commercially available).

  • Assay Buffer: 50 mM Sodium Phosphate, pH 8.0, containing 5 mM sodium deoxycholate and 10% isopropanol.[1]

  • Inhibitor: Test compounds and a known inhibitor (e.g., Orlistat for lipase) for positive control.

  • Solvent for Compounds: Dimethyl sulfoxide (DMSO).

  • Microplate: 96-well, clear, flat-bottomed.

  • Microplate Reader: Capable of measuring absorbance at 405-415 nm in kinetic mode.

Protocol for Pancreatic Lipase Inhibitor Screening:
  • Preparation of Reagents:

    • Prepare a stock solution of Porcine Pancreatic Lipase (1 mg/mL) in the assay buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM) in isopropanol.

    • Prepare stock solutions of test compounds and a positive control (e.g., Orlistat at 1 mM) in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add 170 µL of assay buffer to each well.

    • Add 10 µL of the lipase solution to each well.

    • Add 10 µL of the test compound solution (or DMSO for control wells, and Orlistat for positive control wells) to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Prepare a working substrate solution by diluting the this compound stock solution in the assay buffer to a final concentration of twice the desired assay concentration (e.g., 5 µM, assuming a Km of ~2.5 µM).

    • Initiate the reaction by adding 10 µL of the working substrate solution to each well. The final reaction volume will be 200 µL.

    • Immediately start monitoring the increase in absorbance at 410 nm every 30 seconds for 15-30 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of an inhibitor and V_inhibitor is the reaction rate in the presence of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol for Cholesterol Esterase Inhibitor Screening:

The protocol for cholesterol esterase is similar to that for lipase, with some modifications to the assay buffer and substrate concentration.

  • Preparation of Reagents:

    • Enzyme: Cholesterol Esterase from porcine pancreas.

    • Substrate: this compound.

    • Assay Buffer: 100 mM Sodium Phosphate, pH 7.0, containing 100 mM NaCl and 5 mM sodium taurocholate.

    • Inhibitor: Test compounds and a suitable positive control.

  • Assay Procedure:

    • Follow the same general steps as for the lipase assay.

    • The optimal substrate concentration should be determined experimentally, but a starting point of 0.5-1.0 mM can be used based on the Km of similar substrates.

  • Data Analysis:

    • Data analysis is the same as for the lipase inhibitor screening assay.

Visualization of Signaling Pathways and Logical Relationships

This application note provides a comprehensive guide for utilizing this compound in high-throughput screening for inhibitors of pancreatic lipase and cholesterol esterase. The provided protocols and data serve as a strong foundation for researchers in drug discovery and development to identify novel therapeutic agents for metabolic disorders.

References

Application Notes and Protocols for the Hydrolysis of Dodecyl 4-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction conditions for the hydrolysis of dodecyl 4-nitrobenzoate. The protocols outlined below are based on established methods for the hydrolysis of long-chain p-nitrophenyl esters and can be adapted for specific research needs.

Introduction

This compound is an ester commonly used as a substrate in assays for esterase and lipase activity. Its hydrolysis yields dodecanol and the chromogenic p-nitrophenolate ion, which allows for convenient spectrophotometric monitoring of the reaction progress. The rate of hydrolysis is influenced by various factors, including pH, temperature, and the presence of catalysts. Understanding these reaction conditions is crucial for developing accurate and reproducible assays in drug discovery and enzyme characterization.

Data Presentation

The hydrolysis of p-nitrophenyl esters is significantly influenced by the length of the fatty acid chain. Generally, enzymatic hydrolysis rates tend to decrease as the alkyl chain length increases. This is often attributed to steric hindrance at the active site of the enzyme.

SubstrateRelative Conversion/ActivityOptimal Temperature (°C)Catalyst
p-Nitrophenyl Butyrate (PNPB)Higher50Lipase (Novozym 435)
p-Nitrophenyl Caprylate (PNPC)50Lipase (Novozym 435)
p-Nitrophenyl Laurate (PNPL)55Lipase (Novozym 435)
p-Nitrophenyl Myristate (PNPM)55Lipase (Novozym 435)
p-Nitrophenyl Palmitate (PNPP)Lower55Lipase (Novozym 435)

Note: This table summarizes general trends observed in the enzymatic hydrolysis of p-nitrophenyl esters with varying chain lengths.[1] Specific rates for this compound may vary depending on the enzyme and precise reaction conditions.

Experimental Protocols

Two primary methods for the hydrolysis of this compound are detailed below: a general base-catalyzed chemical hydrolysis and an enzyme-catalyzed hydrolysis.

Protocol 1: Base-Catalyzed Hydrolysis

This protocol describes a non-enzymatic hydrolysis under basic conditions. The reaction can be monitored by measuring the increase in absorbance due to the formation of the p-nitrophenoxide ion.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Buffer solution (e.g., Tris-HCl, pH 8.0-9.0)

  • Ethanol or other suitable organic solvent to dissolve the substrate

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Magnetic stirrer and stir bar

  • Water bath or incubator

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in ethanol. The final concentration in the reaction mixture should be in the low millimolar range.

  • Reaction Setup: In a cuvette, add the buffer solution. Place the cuvette in the spectrophotometer's temperature-controlled cell holder, set to the desired temperature (e.g., 25-37 °C).

  • Initiation of Reaction: To initiate the hydrolysis, add a small aliquot of the this compound stock solution to the cuvette. Mix thoroughly by inversion.

  • Baseline Measurement: Measure the initial absorbance of the solution at 410 nm.

  • Hydrolysis Induction: Add the sodium hydroxide solution to the cuvette to achieve the desired final concentration and start the reaction.

  • Data Acquisition: Monitor the increase in absorbance at 410 nm over time. Record measurements at regular intervals until the reaction reaches completion or for a predetermined duration.

  • Data Analysis: The concentration of the released p-nitrophenoxide can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenoxide under the specific pH and solvent conditions, b is the path length of the cuvette, and c is the concentration. The rate of hydrolysis can be determined from the initial linear portion of the absorbance versus time plot.

Protocol 2: Enzyme-Catalyzed Hydrolysis (Lipase)

This protocol outlines the use of a lipase to catalyze the hydrolysis of this compound. This method is commonly used to screen for lipase activity.

Materials:

  • This compound

  • Lipase (e.g., from Candida rugosa, porcine pancreas, or a commercial immobilized lipase like Novozym 435)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)

  • Ethanol or other suitable organic solvent

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Water bath or incubator

Procedure:

  • Enzyme Solution Preparation: Prepare a stock solution of the lipase in the buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically.

  • Substrate Emulsion Preparation: To a volume of buffer, add a small amount of the this compound stock solution in ethanol. Mix vigorously to create a stable emulsion.

  • Reaction Setup: In a temperature-controlled cuvette (e.g., 37 °C), add the substrate emulsion.

  • Baseline Measurement: Measure the background rate of non-enzymatic hydrolysis by monitoring the absorbance at 410 nm for a short period before adding the enzyme.

  • Enzymatic Reaction Initiation: Add a small aliquot of the enzyme solution to the cuvette to start the reaction. Mix gently.

  • Kinetic Measurement: Immediately begin recording the absorbance at 410 nm at regular time intervals.

  • Control Reaction: Run a parallel control reaction without the enzyme to account for any spontaneous hydrolysis of the substrate.

  • Calculation of Enzyme Activity: Subtract the rate of the control reaction from the rate of the enzymatic reaction. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.[2] The rate of p-nitrophenol release can be calculated from the change in absorbance over time, using the molar extinction coefficient of p-nitrophenoxide.[3]

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis sub Prepare Dodecyl 4-nitrobenzoate Stock setup Set up Reaction in Cuvette at Controlled Temperature sub->setup reagent Prepare Buffer and Catalyst Solution (Base or Enzyme) reagent->setup initiate Initiate Reaction by Adding Substrate and Catalyst setup->initiate monitor Monitor Absorbance at 410 nm Over Time initiate->monitor calculate Calculate Reaction Rate (Beer-Lambert Law) monitor->calculate

Caption: Experimental workflow for the hydrolysis of this compound.

Hydrolysis_Pathway DNB This compound H2O H₂O Intermediate Tetrahedral Intermediate DNB->Intermediate + H₂O Catalyst Catalyst (OH⁻ or Lipase) Catalyst->Intermediate Dodecanol Dodecanol Intermediate->Dodecanol pNP p-Nitrophenoxide Intermediate->pNP Products Products

Caption: Simplified reaction pathway for the hydrolysis of this compound.

References

Application Notes and Protocols for the Quantification of 4-Nitrophenol Release from Dodecyl 4-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dodecyl 4-nitrobenzoate is a chromogenic substrate commonly employed in the study of esterase and lipase activity. The enzymatic hydrolysis of this ester releases 4-nitrophenol, a yellow-colored product that can be readily quantified by spectrophotometry. This property makes this compound a valuable tool for high-throughput screening of enzyme activity, inhibitor studies, and characterization of enzyme kinetics. The long dodecyl chain provides a substrate that is particularly relevant for lipases, which act on water-insoluble substrates. These application notes provide detailed protocols for the preparation of reagents, the enzymatic assay, and the quantification of 4-nitrophenol release, along with relevant quantitative data for analogous substrates.

Experimental Protocols

Protocol 1: Preparation of a 4-Nitrophenol Standard Curve

A standard curve is essential for determining the concentration of 4-nitrophenol released during the enzymatic reaction.

Materials:

  • 4-Nitrophenol

  • Dimethyl sulfoxide (DMSO)

  • 10 mM Tris buffer (pH 8.0) or 0.1 M Sodium Phosphate buffer (pH 7.0)

  • Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Prepare a stock solution of 4-nitrophenol: Dissolve a known mass of 4-nitrophenol in DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare a working stock solution: Dilute the 10 mM stock solution in a mixture of 10% DMSO and 90% 10 mM Tris buffer to a lower concentration (e.g., 100 µM).

  • Create a series of dilutions: Prepare a series of dilutions from the working stock solution in the same buffer system to obtain final concentrations ranging from 1.25 µM to 10 µM or another suitable range for your expected experimental values.[1]

  • Measure absorbance: Measure the absorbance of each dilution at 413 nm using a spectrophotometer.[1] Use the buffer solution as a blank.

  • Construct the standard curve: Plot the absorbance values against the corresponding 4-nitrophenol concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope (extinction coefficient), and 'x' is the concentration.

Protocol 2: Enzymatic Hydrolysis of this compound

This protocol describes the setup of the enzymatic reaction and the monitoring of 4-nitrophenol release. Due to the low aqueous solubility of this compound, a co-solvent is necessary.

Materials:

  • This compound

  • Lipase (e.g., from Candida rugosa, Pseudomonas cepacia, or Novozym 435)

  • 0.1 M Sodium Phosphate buffer (pH 7.0) or 50 mM Tris-HCl buffer (pH 8.0)

  • Isopropyl alcohol or another suitable organic solvent

  • 0.1 M Sodium Carbonate (to stop the reaction)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare the substrate solution: Dissolve this compound in isopropyl alcohol to create a stock solution (e.g., 10 mM).

  • Prepare the enzyme solution: Dissolve the lipase in the chosen buffer to the desired concentration. The optimal concentration should be determined empirically.

  • Set up the reaction mixture: In a microplate well or a cuvette, prepare the reaction mixture containing:

    • 800 µL of 0.1 M Sodium Phosphate buffer (pH 7.0)

    • 100 µL of the enzyme solution

  • Initiate the reaction: Add 100 µL of the 10 mM this compound stock solution to the reaction mixture and mix immediately. The final volume is 1 mL.

  • Incubate the reaction: Incubate the reaction at a constant temperature (e.g., 37°C) for a specific period (e.g., 10-30 minutes).

  • Monitor the reaction: Measure the increase in absorbance at 410-413 nm at regular time intervals.

  • Stop the reaction (optional endpoint assay): For an endpoint assay, stop the reaction after the desired incubation time by adding 250 µL of 0.1 M sodium carbonate.

  • Measure the final absorbance: Read the absorbance of the final mixture at 410-413 nm.

  • Calculate the concentration of 4-nitrophenol: Use the standard curve to determine the concentration of 4-nitrophenol produced.

Quantitative Data

The following table summarizes kinetic data for the hydrolysis of p-nitrophenyl esters with varying acyl chain lengths by a wild-type lipase. This compound is an ester of 4-nitrobenzoic acid and dodecyl alcohol, while p-nitrophenyl dodecanoate is an ester of dodecanoic acid and p-nitrophenol. While the structures are different, the data for p-nitrophenyl dodecanoate provides a useful reference for the enzymatic hydrolysis of a substrate with a C12 chain.

SubstrateEnzyme SourceVmax (U/mg protein)Km (mM)Reference
p-Nitrophenyl Acetate (C2)Wild Lipase0.42-[2]
p-Nitrophenyl Butyrate (C4)Wild Lipase0.95-[2]
p-Nitrophenyl Octanoate (C8)Wild Lipase1.1-[2]
p-Nitrophenyl Dodecanoate (C12)Wild Lipase0.78-[2]
p-Nitrophenyl Palmitate (C16)Wild Lipase0.18-[2]

Note: 1 Unit (U) is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Visualizations

Hydrolysis_Reaction Substrate This compound Intermediate Enzyme-Substrate Complex Substrate->Intermediate Binding Enzyme Lipase/Esterase Enzyme->Intermediate Intermediate->Enzyme Release Product1 Dodecanoic Acid Intermediate->Product1 Hydrolysis Product2 4-Nitrophenol (Yellow Product) Intermediate->Product2 Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification A Prepare 4-Nitrophenol Standard Solutions H Construct Standard Curve A->H B Prepare this compound Substrate Solution E Add Substrate to Initiate Reaction B->E C Prepare Lipase Solution D Mix Buffer and Enzyme Solution C->D D->E F Incubate at Constant Temperature E->F G Measure Absorbance at 413 nm F->G I Calculate 4-Nitrophenol Concentration G->I H->I

References

Application Notes and Protocols for the Use of Dodecyl 4-Nitrobenzoate in Immobilized Enzyme Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dodecyl 4-nitrobenzoate is a chromogenic substrate used for the continuous monitoring of the activity of various ester-hydrolyzing enzymes, such as lipases, esterases, and cutinases. Its long dodecyl chain makes it particularly suitable for assaying enzymes with a preference for lipophilic substrates. Upon enzymatic hydrolysis, this compound releases 4-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. This property allows for a convenient and real-time measurement of enzyme activity.

The use of immobilized enzymes offers several advantages in industrial and research settings, including enhanced stability, reusability, and simplified product purification. This document provides detailed application notes and protocols for the use of this compound as a substrate to characterize and quantify the activity of immobilized enzyme systems.

Principle of the Assay

The enzymatic hydrolysis of this compound by an immobilized enzyme releases 4-nitrophenol and dodecanoic acid. The rate of formation of 4-nitrophenol, which absorbs light at 405-410 nm under alkaline conditions, is directly proportional to the enzyme's activity.

Reaction Scheme:

This compound + H₂O ---(Immobilized Enzyme)--> Dodecanoic Acid + 4-Nitrophenol

Data Presentation: Kinetic Parameters of Immobilized Enzymes with Long-Chain p-Nitrophenyl Esters

While specific kinetic data for the hydrolysis of this compound by a wide range of immobilized enzymes is not extensively available in the literature, the following table presents representative kinetic parameters for the hydrolysis of a structurally similar long-chain p-nitrophenyl ester, p-nitrophenyl dodecanoate (p-NPD), by an immobilized lipase. This data can serve as a valuable reference for expected enzyme performance.

EnzymeSupport MaterialSubstrateK_m (mM)V_max (µmol/min/mg)Reference
LipaseCellulose Acetate Butyrate Filmp-Nitrophenyl Dodecanoate--[1]
Wild Type Lipase-p-Nitrophenyl Dodecanoate-0.78[2]

Note: The activity of lipases on long-chain p-nitrophenyl esters can be significantly influenced by the hydrophobicity of the immobilization support. Lipase immobilized on more hydrophobic films has been shown to exhibit higher activity.[1] The Vmax values can vary significantly depending on the specific enzyme, immobilization method, and assay conditions.

Experimental Protocols

This protocol describes a general method for the immobilization of lipase onto a hydrophobic support, such as octyl-agarose beads.

Materials:

  • Lipase from a suitable source (e.g., Candida antarctica Lipase B, Pseudomonas cepacia lipase)

  • Octyl-agarose beads (or other hydrophobic support)

  • Sodium phosphate buffer (50 mM, pH 7.0)

  • Bovine Serum Albumin (BSA) solution (1 mg/mL)

  • Shaking incubator or rotator

  • Centrifuge

Procedure:

  • Support Preparation: Wash the octyl-agarose beads with an excess of distilled water to remove any preservatives. Equilibrate the beads with sodium phosphate buffer (50 mM, pH 7.0).

  • Enzyme Solution Preparation: Dissolve the lipase in sodium phosphate buffer to a final concentration of 1-10 mg/mL. Centrifuge the solution to remove any insoluble aggregates.

  • Immobilization: Add the enzyme solution to the equilibrated support material in a suitable vessel. A typical ratio is 10 mg of enzyme per 1 g of wet support.

  • Incubation: Gently agitate the mixture on a rotator or in a shaking incubator at room temperature for a predetermined time (e.g., 1-24 hours). The optimal immobilization time should be determined experimentally.

  • Washing: After incubation, separate the immobilized enzyme from the supernatant by centrifugation or filtration.

  • Wash the immobilized enzyme preparation extensively with the equilibration buffer to remove any non-adsorbed enzyme.

  • Blocking (Optional): To block any remaining hydrophobic sites on the support and prevent non-specific protein binding in subsequent applications, incubate the immobilized enzyme with a BSA solution (1 mg/mL) for 1 hour.

  • Final Wash: Wash the immobilized enzyme again with the buffer to remove excess BSA.

  • Storage: Store the immobilized enzyme preparation at 4°C in the equilibration buffer.

This protocol details the spectrophotometric assay for determining the activity of an immobilized enzyme using this compound as the substrate.

Materials:

  • Immobilized enzyme preparation

  • This compound

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO) or isopropanol

  • Spectrophotometer capable of measuring absorbance at 410 nm

  • Thermostated cuvette holder or water bath

  • Magnetic stirrer and stir bar (for suspension assays)

Procedure:

  • Substrate Solution Preparation:

    • Due to its low water solubility, this compound should first be dissolved in a minimal amount of an organic solvent like DMSO or isopropanol to prepare a stock solution (e.g., 10 mM).[3]

    • The final concentration of the organic solvent in the reaction mixture should be kept low (typically <5% v/v) to avoid enzyme denaturation.

    • Prepare the working substrate solution by diluting the stock solution in Tris-HCl buffer (50 mM, pH 8.0). The final substrate concentration will depend on the enzyme's K_m value and should be optimized for the specific system. A starting concentration range of 0.1-1.0 mM is recommended.

  • Enzyme Preparation:

    • Resuspend the immobilized enzyme in the Tris-HCl buffer. The amount of immobilized enzyme to be used should be determined empirically to ensure a linear reaction rate over a reasonable time period.

  • Assay:

    • Equilibrate the spectrophotometer and the cuvette holder to the desired temperature (e.g., 37°C).

    • Add a defined volume of the substrate solution to a cuvette.

    • If using a suspension of immobilized enzyme, add a small stir bar to the cuvette and place it on a magnetic stirrer within the spectrophotometer to ensure a homogenous suspension.

    • Initiate the reaction by adding a known amount of the immobilized enzyme preparation to the cuvette.

    • Immediately start monitoring the increase in absorbance at 410 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Blank Measurement:

    • Run a blank reaction containing the substrate solution and the immobilization support without the enzyme to account for any non-enzymatic hydrolysis of the substrate.

  • Calculation of Enzyme Activity:

    • Determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔAbs/min * V_total) / (ε * l * m_enzyme) Where:

      • ΔAbs/min = The initial rate of change in absorbance at 410 nm.

      • V_total = The total volume of the reaction mixture in the cuvette (in mL).

      • ε = The molar extinction coefficient of 4-nitrophenol at pH 8.0 and 410 nm (typically around 18,000 M⁻¹cm⁻¹).

      • l = The path length of the cuvette (typically 1 cm).

      • m_enzyme = The mass of the immobilized enzyme (in mg).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_immob Immobilization cluster_assay Activity Assay cluster_analysis Data Analysis Enzyme_Prep Enzyme Solution Preparation Immobilization Enzyme Immobilization (e.g., Adsorption) Enzyme_Prep->Immobilization Support_Prep Support Material Preparation Support_Prep->Immobilization Substrate_Prep Substrate Solution (this compound) Reaction_Setup Reaction Setup in Cuvette (Buffer + Substrate) Substrate_Prep->Reaction_Setup Washing Washing to Remove Unbound Enzyme Immobilization->Washing Washing->Reaction_Setup Add_Enzyme Addition of Immobilized Enzyme Reaction_Setup->Add_Enzyme Monitoring Spectrophotometric Monitoring (Absorbance at 410 nm) Add_Enzyme->Monitoring Rate_Calc Calculation of Initial Reaction Rate Monitoring->Rate_Calc Activity_Calc Calculation of Enzyme Activity Rate_Calc->Activity_Calc

Caption: Experimental workflow for determining the activity of an immobilized enzyme using this compound.

Hydrolysis_Reaction Substrate This compound (Colorless) Enzyme Immobilized Enzyme (e.g., Lipase) Substrate->Enzyme Binds to active site Product1 Dodecanoic Acid Enzyme->Product1 Releases Product2 4-Nitrophenol (Yellow) Enzyme->Product2 Releases Water H₂O Water->Enzyme

Caption: Enzymatic hydrolysis of this compound.

References

Troubleshooting & Optimization

Troubleshooting low signal in Dodecyl 4-nitrobenzoate assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Dodecyl 4-nitrobenzoate assays. This guide provides detailed troubleshooting advice, frequently asked questions, and protocols to help you resolve issues with low signal and achieve reliable, reproducible results.

Troubleshooting Guide: Low Signal

This section addresses the most common causes of low or absent signal in a question-and-answer format.

Question: My absorbance readings are very low, close to my blank. What is the first thing I should check?

Answer: The most common reasons for a universally low signal are related to the core components of the reaction: the enzyme and the substrate.

  • Enzyme Activity: Verify that your enzyme is active. Enzymes can lose activity due to improper storage, age, or repeated freeze-thaw cycles.[1] Run a positive control with a known active esterase to confirm that the assay components are working.

  • Enzyme Concentration: The concentration of your enzyme in the sample may be too low for detection.[1] Try using a more concentrated sample or reducing the dilution factor.

  • Substrate Preparation: Ensure the this compound substrate is properly dissolved and used at the correct final concentration.[1] Due to its long dodecyl chain, this substrate has limited aqueous solubility and may require an organic co-solvent.

  • Incubation Time: The reaction may not have had enough time to proceed. Increase the incubation time and measure the signal at several time points to determine an optimal duration.[2][3]

Question: I've confirmed my enzyme is active, but my signal is still weak. What assay conditions should I optimize?

Answer: Enzymatic reactions are highly sensitive to their environment.[4] Optimizing the assay conditions is a critical step for enhancing the signal.

  • pH: The activity of esterases is highly pH-dependent. Most esterases are optimally active in a pH range of 8.0 to 8.5.[5][6] Verify the pH of your buffer and consider performing a pH curve to find the optimum for your specific enzyme.

  • Temperature: Enzyme activity is sensitive to temperature. While some esterases are cold-adapted, many function optimally between 30-50°C.[5][6] Ensure all your reagents and the plate are pre-incubated at the desired temperature to avoid fluctuations.[7]

  • Wavelength: Ensure your plate reader is set to the correct wavelength for detecting the 4-nitrophenolate product, which is typically between 405 nm and 415 nm.[5][8]

Question: My results are inconsistent and my duplicates have high variability. What could be the cause?

Answer: Poor reproducibility is often caused by technical errors or the physical properties of the assay components.

  • Pipetting and Mixing: Inaccurate pipetting can lead to significant variability. Ensure your pipettes are calibrated and that all reagents are thoroughly mixed in the wells.[3]

  • Substrate Solubility: this compound can precipitate from aqueous solutions, leading to inconsistent results. Visually inspect the wells for any cloudiness. You may need to add a detergent (e.g., Triton X-100) or an organic solvent (e.g., acetonitrile) to your buffer to maintain substrate solubility.[5]

  • Edge Effects: Temperature gradients across the microplate can cause wells on the edge to react at a different rate. To mitigate this, equilibrate the plate to the reaction temperature before adding reagents and avoid stacking plates during incubation.[9]

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay? This is a colorimetric assay used to measure esterase activity. An esterase enzyme catalyzes the hydrolysis of the this compound substrate. This reaction cleaves the ester bond, releasing the dodecanol and the 4-nitrobenzoate anion, which in its phenolate form is a yellow-colored product. The intensity of the yellow color, which is proportional to the amount of product formed, is measured using a spectrophotometer.[5][8]

Q2: How should I prepare the this compound substrate stock solution? Due to its hydrophobicity, this compound should first be dissolved in an organic solvent.[10] Common choices include 100% ethanol, DMSO, or acetonitrile.[5][8] A concentrated stock (e.g., 10-100 mM) can be prepared and then diluted into the final aqueous assay buffer just before use. Be mindful that the final concentration of the organic solvent in the assay should be low (typically <5%) to avoid inhibiting the enzyme.

Q3: What controls should I include in my assay? A robust assay should always include the following controls:

  • Blank (No Enzyme): Contains all reagents except the enzyme. This accounts for any non-enzymatic hydrolysis of the substrate.

  • Negative Control (No Substrate): Contains the enzyme and buffer but no substrate. This accounts for any background absorbance from the enzyme sample.

  • Positive Control: A sample containing a known, active esterase. This confirms that the assay is working correctly.

Q4: Can inhibitors in my sample affect the results? Yes. If your sample contains substances that inhibit esterase activity, you will observe a lower signal. Additionally, some common laboratory reagents, such as sodium azide, are potent inhibitors of enzymes like peroxidase and should be avoided in buffer formulations if a coupled assay is being performed.[3][7]

Data & Parameters

Table 1: Typical Reaction Parameters for Nitrophenyl Esterase Assays This table provides a starting point for assay optimization. The optimal conditions should be determined empirically for your specific enzyme.

ParameterRecommended RangeNotes
pH 7.5 - 9.0Many esterases show optimal activity at pH 8.0-8.5.[5][6]
Temperature 25°C - 50°COptimal temperature varies significantly between enzymes.[5][6]
Wavelength 405 - 415 nmCorresponds to the peak absorbance of the 4-nitrophenolate product.[5][8]
Incubation Time 10 - 60 minutesShould be within the linear range of the reaction.[3]

Table 2: Solubility of Nitrobenzoate Esters This table provides general guidance on solvents for substrates like this compound.

SolventSolubilityNotes
Water Limited / InsolubleThe long alkyl chain reduces aqueous solubility.
Ethanol, Methanol SolubleOften used for preparing stock solutions.[11]
DMSO, Acetonitrile SolubleGood choices for creating concentrated stock solutions.[5][8]
Acetone, Chloroform SolubleGenerally used for synthesis or purification, not assay buffers.[10]

Key Experimental Protocol

This protocol provides a general workflow for measuring esterase activity in a 96-well plate format.

Materials:

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.5)

  • This compound Stock Solution (e.g., 10 mM in acetonitrile)

  • Enzyme Sample (diluted as needed in Assay Buffer)

  • Stop Solution (optional, e.g., 0.1 M Na₂CO₃)

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Bring all reagents to the desired reaction temperature before starting.

  • Set up Plate: Add 160 µL of Assay Buffer to each well.

  • Add Enzyme: Add 20 µL of the diluted enzyme sample (and control samples) to the appropriate wells.

  • Pre-incubate: Incubate the plate at the reaction temperature (e.g., 37°C) for 5 minutes to equilibrate.

  • Initiate Reaction: Start the reaction by adding 20 µL of the this compound stock solution to all wells. Mix gently by pipetting or using a plate shaker. The final volume is 200 µL.

  • Incubate: Incubate the plate at the reaction temperature for a predetermined time (e.g., 30 minutes), protecting it from light.

  • Stop Reaction (Optional): If performing an endpoint assay, add 50 µL of Stop Solution to each well to stop the reaction.

  • Measure Absorbance: Read the absorbance of each well at 410 nm using a microplate reader.

  • Calculate Results: Subtract the absorbance of the blank control from all other readings. Determine enzyme activity by comparing the absorbance to a standard curve prepared with 4-nitrophenol.

Visual Guides

AssayWorkflow Prep Reagent Preparation Plate Plate Setup (Buffer + Enzyme) Prep->Plate Equil Pre-incubation (e.g., 37°C, 5 min) Plate->Equil Start Initiate Reaction (Add Substrate) Equil->Start Incubate Incubation (e.g., 30 min) Start->Incubate Read Measure Absorbance (410 nm) Incubate->Read Analyze Data Analysis Read->Analyze

Caption: General experimental workflow for a this compound esterase assay.

TroubleshootingFlowchart Start Low Signal Observed CheckEnzyme Enzyme Active? Start->CheckEnzyme CheckSubstrate Substrate Soluble & Concentrated? CheckEnzyme->CheckSubstrate Yes Sol_Enzyme Increase Enzyme Conc. Use Positive Control CheckEnzyme->Sol_Enzyme No CheckConditions Assay Conditions (pH, Temp) Optimal? CheckSubstrate->CheckConditions Yes Sol_Substrate Prepare Fresh Substrate Add Co-solvent/Detergent CheckSubstrate->Sol_Substrate No CheckTime Incubation Time Sufficient? CheckConditions->CheckTime Yes Sol_Conditions Optimize pH & Temp (e.g., pH 8.5, 37°C) CheckConditions->Sol_Conditions No Sol_Time Increase Incubation Time (Perform Time Course) CheckTime->Sol_Time No

Caption: A logical flowchart for troubleshooting common causes of low assay signal.

References

Technical Support Center: Optimizing Dodecyl 4-nitrobenzoate Concentration for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodecyl 4-nitrobenzoate in enzyme kinetic assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in an enzyme kinetics assay?

A1: The optimal concentration of this compound will vary depending on the specific enzyme and assay conditions. Due to its low aqueous solubility, determining the optimal concentration requires careful optimization. A recommended starting point is to test a concentration range from 0.1 mM to 2.0 mM.[1] For long-chain p-nitrophenyl esters like p-nitrophenyl dodecanoate, which is structurally similar, concentrations in the low millimolar range are often used.[2][3] It is crucial to ensure that the substrate remains soluble in the assay buffer, often with the aid of a co-solvent or detergent.

Q2: How can I overcome the poor solubility of this compound in my aqueous assay buffer?

A2: The hydrophobicity of the dodecyl chain presents a significant challenge. Here are several strategies to improve solubility:

  • Co-solvents: Prepare a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.[4] This stock can then be diluted into the aqueous assay buffer. The final concentration of the organic solvent should be kept low (typically ≤ 2%) to avoid denaturing the enzyme.[4]

  • Detergents: The inclusion of a non-ionic detergent like Triton X-100 or Tween 20 at a concentration above its critical micelle concentration (CMC) can help to solubilize the substrate and mimic the lipid-water interface where many lipases are active.[5][6][7] Anionic detergents like sodium dodecyl sulfate (SDS) can also be used, but their effects on enzyme activity can be more pronounced and should be carefully evaluated.[5][7]

  • Emulsification: For some lipase assays, creating a stable emulsion of the substrate in the buffer can be effective. This can be achieved by sonication or vigorous vortexing, often in the presence of an emulsifying agent like gum arabic.[8]

Q3: What is the principle behind using this compound to measure enzyme activity?

A3: this compound is a chromogenic substrate. When hydrolyzed by an esterase or lipase, it releases 4-nitrophenol (p-nitrophenol). In an alkaline solution (typically pH > 7), 4-nitrophenol is deprotonated to form the 4-nitrophenolate ion, which has a distinct yellow color and a strong absorbance at approximately 405-415 nm.[8][9][10] The rate of increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction.

Q4: What are the typical components of an assay buffer for a lipase or esterase assay using this compound?

A4: A typical assay buffer will contain:

  • Buffer: A buffer to maintain a stable pH, such as Tris-HCl or sodium phosphate, is essential. The optimal pH will depend on the specific enzyme, but a range of pH 7.5 to 9.0 is common for many lipases and esterases.[8][9]

  • Substrate: this compound, solubilized as described in Q2.

  • Enzyme: The purified or crude enzyme preparation.

  • Additives (optional): Detergents (e.g., Triton X-100, SDS) to aid substrate solubility, and in some cases, Ca2+ ions, which can enhance the activity of some lipases.[5][11]

Troubleshooting Guides

Issue 1: No or very low enzyme activity detected.
Possible Cause Troubleshooting Step
Substrate insolubility Ensure this compound is fully dissolved. Increase the concentration of the co-solvent (e.g., DMSO, acetonitrile) in the stock solution, or add a detergent (e.g., Triton X-100) to the assay buffer. Visually inspect the reaction mixture for any precipitate.
Incorrect pH Verify the pH of your assay buffer. The optimal pH for lipases and esterases can vary significantly. Test a range of pH values to find the optimum for your enzyme.[8][9]
Enzyme inactivity Confirm the activity of your enzyme preparation using a known, more soluble substrate (e.g., p-nitrophenyl butyrate). Ensure proper storage and handling of the enzyme to prevent denaturation.
Inhibitors present Ensure all reagents are free from contaminants that could inhibit the enzyme. Some detergents, especially at high concentrations, can be inhibitory.[7][11]
Issue 2: High background absorbance or non-enzymatic hydrolysis.
Possible Cause Troubleshooting Step
Spontaneous substrate hydrolysis This compound can undergo spontaneous hydrolysis, especially at alkaline pH.[8] Run a blank reaction without the enzyme to measure the rate of non-enzymatic hydrolysis and subtract this from the rate of the enzymatic reaction.
Contaminated reagents Use high-purity reagents and freshly prepared buffers.
Incorrect wavelength Ensure your spectrophotometer is set to the correct wavelength for measuring 4-nitrophenolate (typically 405-415 nm).[8][9]
Issue 3: Reaction rate is not linear over time.
Possible Cause Troubleshooting Step
Substrate depletion If the initial substrate concentration is too low, it may be rapidly consumed, leading to a decrease in the reaction rate. Use a higher starting concentration of this compound.
Product inhibition The accumulation of products (4-nitrophenol and dodecanoic acid) may inhibit the enzyme. Measure the initial reaction rate where product concentration is minimal.
Enzyme instability The enzyme may be unstable under the assay conditions (e.g., temperature, pH). Perform the assay at a lower temperature or for a shorter duration.

Data Presentation

Table 1: Kinetic Parameters of a Lipase with Various p-Nitrophenyl Esters.

SubstrateVmax (U/mg protein)Km (mM)Vmax/Km
p-Nitrophenyl acetate (C2)0.42--
p-Nitrophenyl butyrate (C4)0.95-0.83
p-Nitrophenyl octanoate (C8)1.1--
p-Nitrophenyl dodecanoate (C12)0.78--
p-Nitrophenyl palmitate (C16)0.18-0.063

Data adapted from Vardar-Yel, N. (2021).[2][12] Note: Km values were not provided for all substrates in the source.

Experimental Protocols

Protocol 1: General Assay for Lipase/Esterase Activity using this compound

This protocol provides a general framework. Optimal conditions should be determined empirically for each specific enzyme.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% (w/v) Triton X-100.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in acetonitrile.[1]

    • Enzyme Solution: Prepare a suitable dilution of the enzyme in the assay buffer. The optimal concentration should be determined to ensure a linear reaction rate over the desired time course.

  • Assay Procedure:

    • Set a spectrophotometer to 410 nm and equilibrate the cuvette holder to the desired temperature (e.g., 37°C).

    • In a 1 mL cuvette, add:

      • 880 µL of Assay Buffer

      • 100 µL of Substrate Stock Solution (for a final concentration of 1 mM)

    • Mix by inversion and incubate for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding 20 µL of the Enzyme Solution and immediately start monitoring the absorbance at 410 nm for 5-10 minutes, taking readings every 30 seconds.

    • Run a blank control by adding 20 µL of assay buffer instead of the enzyme solution to correct for any non-enzymatic hydrolysis.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the curve.

    • Subtract the rate of the blank control from the rate of the enzyme-catalyzed reaction.

    • Calculate the enzyme activity using the Beer-Lambert law (Activity (µmol/min/mL) = (ΔAbs/min * Total Assay Volume) / (ε * Path Length * Enzyme Volume)), where ε is the molar extinction coefficient of 4-nitrophenol under the specific assay conditions.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Determining Enzyme Kinetic Parameters cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Substrate Stock, and Enzyme Dilutions setup_reaction Set up reaction mixture in cuvette (Buffer + Substrate) prep_reagents->setup_reaction equilibrate Equilibrate to assay temperature setup_reaction->equilibrate initiate_reaction Initiate reaction with enzyme equilibrate->initiate_reaction monitor_absorbance Monitor absorbance at 410 nm over time initiate_reaction->monitor_absorbance calc_rate Calculate initial reaction rate (ΔAbs/min) monitor_absorbance->calc_rate plot_data Plot Rate vs. [Substrate] calc_rate->plot_data determine_params Determine Km and Vmax using Michaelis-Menten plot plot_data->determine_params

Caption: Workflow for determining enzyme kinetic parameters.

Troubleshooting_Workflow Troubleshooting Low/No Enzyme Activity action_node action_node start Low or No Activity? check_solubility Is Substrate Soluble? start->check_solubility check_pH Is pH Optimal? check_solubility->check_pH Yes add_detergent Add Detergent/ Co-solvent check_solubility->add_detergent No check_enzyme Is Enzyme Active? check_pH->check_enzyme Yes optimize_pH Optimize Buffer pH check_pH->optimize_pH No check_inhibitors Inhibitors Present? check_enzyme->check_inhibitors Yes test_control_substrate Test with Control Substrate check_enzyme->test_control_substrate No check_reagents Check Reagent Purity check_inhibitors->check_reagents Possibly success Problem Solved add_detergent->success optimize_pH->success test_control_substrate->success check_reagents->success

Caption: Troubleshooting flowchart for low enzyme activity.

Signaling_Pathway Hypothetical Signaling Pathway Involving a Lipase ext_signal External Signal (e.g., Hormone) receptor Membrane Receptor ext_signal->receptor g_protein G-Protein receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase cAMP cAMP adenylyl_cyclase->cAMP pka Protein Kinase A (PKA) cAMP->pka lipase Hormone-Sensitive Lipase (Inactive) pka->lipase Phosphorylation lipase_active Hormone-Sensitive Lipase (Active) lipase->lipase_active triglyceride Triglyceride lipase_active->triglyceride Hydrolysis fatty_acids Fatty Acids + Glycerol triglyceride->fatty_acids energy Cellular Energy fatty_acids->energy

Caption: A hypothetical signaling cascade for lipase activation.

References

How to prevent Dodecyl 4-nitrobenzoate precipitation in buffer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dodecyl 4-nitrobenzoate. The primary focus is to address and prevent its precipitation in aqueous buffer systems during experiments.

Frequently Asked Questions (FAQs)

Q1: Why does this compound precipitate so easily in aqueous buffers?

A1: this compound (C₁₉H₂₉NO₄) is a highly hydrophobic molecule.[1][2] Its structure contains a long, 12-carbon alkyl chain (dodecyl group) which is nonpolar and repels water. This characteristic makes it poorly soluble in aqueous solutions, leading to precipitation. While its cousin, ethyl 4-nitrobenzoate, already has limited water solubility, the much longer dodecyl chain significantly increases its hydrophobicity.[3]

Q2: What is the most common initial step to dissolve this compound for use in a buffer?

A2: The standard practice is to first dissolve the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. This stock solution is then added to the aqueous buffer, usually with vigorous stirring. This method prevents the powder from clumping and failing to dissolve when added directly to the buffer.

Q3: Which organic co-solvents are recommended, and at what concentrations?

A3: The choice of co-solvent depends on the tolerance of your specific experimental system. Dimethyl sulfoxide (DMSO) and ethanol are the most common choices. It is crucial to use the minimum volume of co-solvent necessary for dissolution to avoid impacting your experiment. High concentrations of organic solvents can sometimes cause buffer salts themselves to precipitate.[4]

Co-SolventRecommended Starting Conc. in Final BufferNotes
Dimethyl Sulfoxide (DMSO) < 5% (v/v), ideally < 1%Excellent solubilizing power for many hydrophobic compounds.
Ethanol (EtOH) < 10% (v/v), ideally < 2%A good alternative to DMSO, often better tolerated in biological assays.
Acetone < 5% (v/v)Highly volatile, but effective for initial solubilization.[3]
N,N-Dimethylformamide (DMF) < 5% (v/v), ideally < 1%Strong solvent, but use with caution due to potential reactivity.

Q4: My experiment is sensitive to organic solvents. What is the best alternative?

A4: If organic co-solvents are not viable, the best alternative is to use surfactants (also known as detergents).[5] Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in water.[6] These micelles have a hydrophobic core that can encapsulate this compound, effectively solubilizing it in the aqueous buffer.[6][7]

Q5: How do I choose the right surfactant?

A5: The choice of surfactant depends on the required experimental conditions (e.g., maintaining protein activity). Non-ionic surfactants are generally milder and less likely to denature proteins. It is often necessary to screen several surfactants to find the most effective one for your specific application.

SurfactantTypeTypical Working ConcentrationNotes
Polysorbate 20 (Tween-20) Non-ionic0.01% - 0.1% (v/v)Very common, mild detergent used in many biological assays.[8][9]
Triton X-100 Non-ionic0.05% - 0.5% (v/v)Effective solubilizer, but note it absorbs strongly in the UV range.
CHAPS Zwitterionic5 - 10 mMA non-denaturing detergent often used in protein work.[5]
Sodium Dodecyl Sulfate (SDS) Anionic> CMC (~8 mM)A strong, denaturing detergent. Use only if protein structure is not a concern.

Q6: How does buffer pH affect the stability of this compound?

A6: The pH of the buffer primarily affects the rate of hydrolysis of the ester bond in this compound, rather than its direct solubility.[10][11] Hydrolysis, which breaks the molecule into dodecanol and 4-nitrobenzoic acid, is typically accelerated under basic conditions (high pH).[10][11] To maintain the integrity of the compound, it is generally recommended to work at a neutral or slightly acidic pH (pH 4-7.5).[10][12]

Q7: Can I use temperature to increase solubility?

A7: Increasing the temperature can enhance the solubility of many organic compounds.[3] However, this approach should be used with caution as higher temperatures will also significantly increase the rate of hydrolysis and potentially affect the stability of other components in your experiment.[13][14]

Troubleshooting Guide

This guide provides a logical workflow to diagnose and solve precipitation issues with this compound.

G start Precipitation Observed in Buffer decision1 Was the compound first dissolved in a minimal volume of co-solvent (e.g., DMSO)? start->decision1 action1 Action: Prepare a concentrated stock solution in 100% DMSO or Ethanol before adding to the buffer. decision1->action1 No decision2 Does precipitation still occur after adding the stock solution? decision1->decision2 Yes action1->decision2 action2 Strategy: Use a Surfactant. Add a surfactant (e.g., 0.05% Tween-20) to the buffer before adding the This compound stock. decision2->action2 Yes end_node Stable Solution Achieved decision2->end_node No decision3 Is the solution still cloudy or showing precipitation? action2->decision3 action3 Optimization: Screen different surfactants and/or increase surfactant concentration. (See Protocol 2) decision3->action3 Yes decision3->end_node No decision4 Is the issue still unresolved? action3->decision4 action4 Final Checks: 1. Verify buffer pH is neutral or slightly acidic (pH < 8). 2. Consider gentle warming, but monitor for hydrolysis. 3. Decrease the final concentration of the compound. decision4->action4 Yes decision4->end_node No action4->end_node

Caption: Troubleshooting flowchart for this compound precipitation.

Experimental Protocols

Protocol 1: General Method for Solubilization Using a Co-solvent

This protocol describes the standard method for preparing a buffered solution of this compound.

  • Prepare Stock Solution:

    • Weigh out the required amount of solid this compound.

    • Add the minimum required volume of 100% DMSO (or ethanol) to achieve a high-concentration stock (e.g., 10-50 mM).

    • Vortex or sonicate gently until the solid is completely dissolved. The solution should be clear.

  • Prepare Final Solution:

    • Measure the required volume of your aqueous buffer into a clean vessel.

    • Place the vessel on a magnetic stirrer and ensure vigorous mixing.

    • Using a pipette, add the stock solution drop-wise and slowly into the vortex of the stirring buffer. Do not add the stock solution all at once.

    • Allow the solution to stir for 5-10 minutes.

  • Inspect for Precipitation:

    • Visually inspect the solution against a dark background for any signs of cloudiness (turbidity) or visible precipitate.

    • If the solution is clear, it is ready for use. If not, proceed to the troubleshooting guide or Protocol 2.

Protocol 2: Screening for an Effective Surfactant

This protocol provides a workflow for testing various surfactants to find the optimal conditions for solubilizing this compound.

G cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis stock_prep 1. Prepare 20 mM Stock of This compound in DMSO add_stock 4. Add the this compound stock to each surfactant-buffer mix to reach the final concentration stock_prep->add_stock buffer_prep 2. Prepare aliquots of the primary experimental buffer add_surfactants 3. Add different surfactants to each buffer aliquot (e.g., Tween-20, Triton X-100, CHAPS) buffer_prep->add_surfactants add_surfactants->add_stock observe 5. Incubate and observe for precipitation or turbidity add_stock->observe measure 6. (Optional) Quantify turbidity by measuring absorbance at 600 nm observe->measure result 7. Identify the surfactant and concentration that yields a clear, stable solution measure->result

Caption: Experimental workflow for screening optimal surfactants.

Methodology:

  • Preparation:

    • Prepare a 10-50 mM stock solution of this compound in 100% DMSO as described in Protocol 1.

    • Prepare 10x stock solutions of various surfactants (e.g., 0.5% Tween-20, 1% Triton X-100, 100 mM CHAPS) in your experimental buffer.

  • Screening Setup (example using a 24-well plate):

    • In separate wells, add your experimental buffer.

    • To each well, add one of the 10x surfactant stocks to achieve a 1x final concentration. Include a "no surfactant" control.

    • Spike each well with the this compound stock solution to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is constant across all wells.

    • Mix the plate gently.

  • Analysis:

    • Incubate the plate under your experimental conditions (e.g., room temperature for 30 minutes).

    • Visually inspect each well for signs of precipitation.

    • For a quantitative measure, transfer the solutions to a cuvette or a clear-bottom plate and measure the optical density (OD) at 600 nm. A higher OD indicates greater light scattering due to precipitation.

    • The well with the lowest OD and no visible precipitate contains the optimal surfactant for your conditions.

References

Improving the sensitivity of Dodecyl 4-nitrobenzoate-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dodecyl 4-nitrobenzoate and other p-nitrophenyl ester-based assays to improve sensitivity and obtain reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound assay?

A1: The this compound assay is a colorimetric method used to measure the activity of lipases and esterases. The enzyme catalyzes the hydrolysis of the ester bond in this compound. This reaction releases 4-nitrophenol (or its anionic form, 4-nitrophenolate, at alkaline pH), which is a yellow-colored product that can be quantified by measuring its absorbance, typically around 405-415 nm.[1][2] The rate of color formation is directly proportional to the enzyme's activity.

Q2: Why is my blank (no enzyme) control showing a high background signal?

A2: High background is often due to the spontaneous, non-enzymatic hydrolysis of the this compound substrate.[3] This is particularly problematic at alkaline pH values (pH > 8.0).[2][4] Other contributing factors can include the presence of detergents like Triton X-100 at non-optimal concentrations or high incubation temperatures, which can accelerate this chemical hydrolysis.[3]

Q3: How can I improve the solubility of the this compound substrate?

A3: this compound, being a long-chain fatty acid ester, has poor solubility in purely aqueous buffers. To improve solubility and create a stable substrate emulsion, it is common practice to first dissolve the substrate in an organic solvent like acetonitrile or isopropanol before diluting it into the assay buffer.[3][5] The assay buffer itself should contain a detergent or emulsifier, such as Triton X-100 or gum arabic, to maintain a homogenous mixture.[2][6]

Q4: What is the optimal pH and temperature for my lipase assay?

A4: The optimal pH and temperature are highly dependent on the specific lipase being studied. Most lipases have optimal activity in the neutral to alkaline range (pH 7.0 to 9.0).[2][7][8] However, it's crucial to balance optimal enzyme activity with the increased rate of spontaneous substrate hydrolysis at higher pH values.[2][4] Similarly, while higher temperatures can increase enzyme activity, they can also lead to enzyme denaturation and increased background signal.[3][9] A typical starting point is 37°C.[10] It is recommended to perform a pH and temperature optimization experiment for your specific enzyme.

Q5: My reaction mixture becomes turbid during the assay. How can I prevent this?

A5: Turbidity is usually caused by the precipitation of the long-chain fatty acid product (dodecanoic acid) released during the hydrolysis of the substrate.[2] This can interfere with spectrophotometric readings. To solve this, you can add emulsifiers like sodium deoxycholate (SDC) or gum arabic to the reaction buffer.[2][4] Another approach is to add calcium chloride (CaCl₂), which precipitates the fatty acids, although this might not be suitable for all enzymes.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background Signal Spontaneous hydrolysis of substrate at alkaline pH.Lower the assay pH to a range where the enzyme is still sufficiently active but spontaneous hydrolysis is minimized (e.g., pH 7.0-8.0). Always subtract the reading from a "no-enzyme" control.[3][4]
Substrate instability.Prepare the substrate solution fresh before each experiment. Store stock solutions in an appropriate organic solvent at -20°C.[3]
Low or No Signal Low enzyme activity.Increase the enzyme concentration. Ensure the enzyme is active and has been stored correctly.
Sub-optimal assay conditions.Optimize pH, temperature, and buffer components for your specific enzyme. Perform a literature search for the known optimal conditions of your or similar lipases.[7][11]
Poor substrate solubility/emulsion.Ensure the substrate is fully dissolved in an organic solvent before adding it to the assay buffer. Optimize the concentration and type of emulsifier (e.g., Triton X-100, sodium deoxycholate).[2][3]
Poor Reproducibility Inconsistent substrate emulsion.Vortex the substrate solution vigorously and immediately before adding it to the assay wells to ensure a homogenous mixture.[3]
Pipetting errors.Use calibrated pipettes and ensure accurate dispensing of all reagents, especially the enzyme and substrate.
Temperature fluctuations.Use a thermostatically controlled plate reader or water bath to maintain a constant temperature throughout the incubation.[2][10]
Non-linear Reaction Rate Substrate depletion.Use a lower enzyme concentration or a higher initial substrate concentration. Ensure you are measuring the initial velocity of the reaction.
Enzyme instability/denaturation.Check if the enzyme is stable under the assay conditions (pH, temperature, organic solvents). Consider adding stabilizing agents like glycerol if necessary.[4]
Product inhibition.Dilute the enzyme sample to reduce the rate of product formation. Measure the reaction rate over a shorter time course.

Experimental Protocols

Protocol 1: Standard Lipase Activity Assay

This protocol provides a general procedure for measuring lipase activity using a p-nitrophenyl ester substrate like this compound.

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl or Sodium Phosphate buffer, pH 8.0, containing 0.5% (v/v) Triton X-100 and 10 mM CaCl₂.[3][10] Prepare fresh.

    • Substrate Stock Solution: Dissolve 10 mM this compound in acetonitrile or isopropanol. Store at -20°C.

    • Working Substrate Solution: Dilute the Substrate Stock Solution 1:10 in the Assay Buffer and vortex vigorously immediately before use to form an emulsion.

    • Enzyme Solution: Dilute the lipase sample to the desired concentration in ice-cold Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 180 µL of the Working Substrate Solution to each well.

    • Prepare a "no-enzyme" blank by adding 20 µL of Assay Buffer.

    • Initiate the reaction by adding 20 µL of the Enzyme Solution to the sample wells.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the increase in absorbance at 410 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Subtract the rate of absorbance change in the blank well from the sample wells.

    • Calculate the enzyme activity using the molar extinction coefficient of 4-nitrophenol (a typical value is ~15,000 M⁻¹cm⁻¹, but should be determined experimentally under the specific assay conditions).

Protocol 2: pH Optimization Assay
  • Preparation of Buffers: Prepare a series of 50 mM buffers with varying pH values (e.g., pH 6.0, 7.0, 7.5, 8.0, 8.5, 9.0). Ensure each buffer contains the same concentration of emulsifier and other additives.

  • Assay Execution: Perform the standard lipase activity assay (Protocol 1) in parallel using each of the different pH buffers.

  • Analysis: Plot the enzyme activity against the pH to determine the optimal pH for the reaction. Remember to account for higher background hydrolysis at more alkaline pHs.[2]

Visual Guides

Assay Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer (Buffer, Emulsifier) B Prepare Substrate Stock (in Organic Solvent) C Prepare Enzyme Dilution D Dispense Substrate Emulsion to Plate B->D E Add Enzyme to Initiate Reaction C->E D->E F Incubate at Constant Temperature E->F G Measure Absorbance (Kinetic Read at 410 nm) F->G H Calculate Reaction Rate (ΔAbs/min) I Determine Enzyme Activity H->I

Caption: General workflow for a this compound-based lipase assay.

Troubleshooting Logic for High Background

Troubleshooting_High_Background Start High Background Signal in No-Enzyme Control? Cause1 Spontaneous Substrate Hydrolysis Start->Cause1 Yes Cause2 Contaminated Reagents Start->Cause2 Yes Solution1a Lower Assay pH (e.g., to 7.5) Cause1->Solution1a Solution1b Lower Incubation Temperature Cause1->Solution1b Solution1c Prepare Substrate Solution Fresh Cause1->Solution1c Solution2a Use Freshly Prepared Sterile Buffers Cause2->Solution2a Solution2b Check Purity of Substrate Stock Cause2->Solution2b

Caption: Decision tree for troubleshooting high background signals.

References

Dodecyl 4-nitrobenzoate instability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dodecyl 4-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this compound. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an ester of dodecanol and 4-nitrobenzoic acid. It is often used as a substrate in enzymatic assays, particularly for esterases and lipases, due to the chromophoric nature of the 4-nitrophenolate anion released upon hydrolysis, which can be monitored spectrophotometrically. It also serves as a starting material or intermediate in various organic syntheses.

Q2: What are the primary stability concerns for this compound?

The main stability concern for this compound is its susceptibility to hydrolysis, which cleaves the ester bond to form dodecanol and 4-nitrobenzoic acid. This process can be catalyzed by acids, bases, and enzymes. Additionally, like many nitroaromatic compounds, it may be sensitive to light and high temperatures, which can lead to other degradation pathways.

Q3: How should I store this compound to ensure its stability?

To minimize degradation, this compound should be stored in a cool, dry, and dark place. The solid compound is generally stable under these conditions. For solutions, it is advisable to use aprotic solvents and store them at low temperatures (e.g., -20°C) for short periods. Aqueous solutions or solutions in protic solvents are more prone to hydrolysis and should be prepared fresh before use.

Q4: What are the expected degradation products of this compound?

The primary degradation products from hydrolysis are dodecanol and 4-nitrobenzoic acid. Under forced degradation conditions, such as high heat or UV light exposure, other degradation products may form through more complex reaction pathways, including potential reduction of the nitro group to an amino group, leading to the formation of dodecyl 4-aminobenzoate.

Troubleshooting Guides

Issue 1: High background signal or apparent auto-hydrolysis in enzymatic assays.

Possible Cause 1: Spontaneous Hydrolysis

This compound can undergo spontaneous hydrolysis, especially in aqueous buffers with a pH outside the neutral range.

  • Troubleshooting Steps:

    • Run a blank control: Prepare a reaction mixture containing all components except the enzyme. Incubate this blank under the same conditions as your experimental samples.

    • Monitor absorbance over time: Measure the absorbance of the blank at the appropriate wavelength (typically around 405-415 nm for the 4-nitrophenolate anion) at several time points. A significant increase in absorbance indicates non-enzymatic hydrolysis.

    • Optimize pH: If spontaneous hydrolysis is significant, consider adjusting the pH of your assay buffer to a more neutral range, if compatible with your enzyme's activity.

    • Data Correction: Subtract the rate of absorbance change in the blank from the rate observed in the presence of the enzyme to obtain the true enzymatic rate.

Possible Cause 2: Contaminated Reagents

Contamination of buffer solutions or other reagents with esterases (e.g., from microbial growth) can lead to background hydrolysis.

  • Troubleshooting Steps:

    • Use fresh, sterile buffers: Prepare fresh assay buffers using high-purity water and filter-sterilize them.

    • Test individual components: Systematically test each component of your reaction mixture for contaminating activity by incubating it with the substrate alone.

Issue 2: Inconsistent or non-reproducible experimental results.

Possible Cause 1: Instability of Stock Solutions

Stock solutions of this compound, especially if prepared in protic solvents like methanol or ethanol, can degrade over time.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions: Whenever possible, prepare stock solutions of this compound immediately before use.

    • Use aprotic solvents: For longer-term storage, consider dissolving the compound in a dry, aprotic solvent such as acetonitrile or DMSO. Store at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.

    • Verify concentration: Periodically check the concentration of your stock solution using a validated analytical method, such as HPLC-UV.

Possible Cause 2: Photodegradation

Exposure to light, particularly UV light, can potentially degrade the nitroaromatic ring.

  • Troubleshooting Steps:

    • Protect from light: Store the solid compound and its solutions in amber vials or wrap containers with aluminum foil.

    • Minimize light exposure during experiments: Conduct experimental manipulations in a shaded area or under low-light conditions whenever possible.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2]

Objective: To identify the degradation products and pathways of this compound under various stress conditions.[3][4]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC-UV system

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate both solutions at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, dilute with mobile phase, and analyze by HPLC.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate both solutions at room temperature.

    • At appropriate time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of HCl, dilute with mobile phase, and analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Incubate both solutions at room temperature, protected from light, for 24 hours.

    • Analyze by HPLC at various time points.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial and heat in an oven at 80°C for 48 hours.

    • Also, heat a solution of the compound in acetonitrile at 60°C for 48 hours.

    • Analyze samples by HPLC.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL in acetonitrile) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples by HPLC.

Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products

Objective: To develop a stability-indicating HPLC method for the separation and quantification of this compound from its potential degradation products.[5][6]

  • Instrumentation: HPLC with a UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be used. A typical starting point could be 60% acetonitrile, increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare standard solutions of this compound and, if available, its expected degradation products (dodecanol and 4-nitrobenzoic acid) in the mobile phase.

  • Inject the standards to determine their retention times.

  • Inject the samples from the forced degradation study to assess the separation of the parent compound from any degradation products.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Quantitative Data Summary

Stress ConditionTemperature (°C)DurationExtent of Degradation (%)Major Degradation Products
0.1 M HCl6024 hTo be determined4-Nitrobenzoic acid, Dodecanol
1 M HCl6024 hTo be determined4-Nitrobenzoic acid, Dodecanol
0.1 M NaOH258 hTo be determined4-Nitrobenzoic acid, Dodecanol
1 M NaOH258 hTo be determined4-Nitrobenzoic acid, Dodecanol
3% H₂O₂2524 hTo be determinedTo be determined
30% H₂O₂2524 hTo be determinedTo be determined
Heat (Solid)8048 hTo be determinedTo be determined
Heat (Solution)6048 hTo be determinedTo be determined
Photostability25-To be determinedTo be determined

Visualizations

Hydrolysis_Pathway D4N This compound TS Tetrahedral Intermediate D4N->TS H₂O (Acid/Base Catalysis) DP Degradation Products TS->DP Dodecanol Dodecanol DP->Dodecanol PNBA 4-Nitrobenzoic Acid DP->PNBA

Caption: Hydrolytic degradation pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Results Observed CheckStock Check Stock Solution Stability Start->CheckStock PrepareFresh Prepare Fresh Stock Solution CheckStock->PrepareFresh Unstable CheckLight Check for Light Exposure CheckStock->CheckLight Stable UseAprotic Use Aprotic Solvent (e.g., ACN, DMSO) PrepareFresh->UseAprotic ReRun Re-run Experiment UseAprotic->ReRun ProtectFromLight Use Amber Vials / Protect from Light CheckLight->ProtectFromLight Exposed CheckLight->ReRun Protected ProtectFromLight->ReRun

References

Technical Support Center: Dodecyl 4-nitrobenzoate Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dodecyl 4-nitrobenzoate in colorimetric assays, particularly for lipase activity.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during this compound colorimetric assays in a question-and-answer format.

Q1: Why is my blank (no enzyme) control showing a high background signal?

A1: High background absorbance in the absence of an enzyme can be caused by the spontaneous hydrolysis of the this compound substrate. This is particularly prevalent at alkaline pH.

  • Troubleshooting Steps:

    • Check the pH of your assay buffer: Ensure the pH is within the optimal range for your enzyme and not excessively alkaline, which can lead to substrate auto-hydrolysis.

    • Substrate solution freshness: Prepare the this compound solution fresh for each experiment.

    • Incubation time: Reduce the incubation time to the minimum required to obtain a sufficient signal with your enzyme.

    • Temperature: Lower the assay temperature, as higher temperatures can accelerate the spontaneous hydrolysis of the substrate.

Q2: My results are not reproducible. What are the common causes of variability?

A2: Poor reproducibility can stem from several factors, including inconsistent pipetting, temperature fluctuations, and interference from components in your sample matrix.

  • Troubleshooting Steps:

    • Pipetting accuracy: Ensure accurate and consistent pipetting, especially for viscous solutions or small volumes.

    • Temperature control: Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay.

    • Sample matrix effects: Components in your sample, such as detergents or metal ions, can interfere with the assay. See the "Common Interferences" section for more details and consider running a sample matrix control (your sample buffer without the analyte).

    • Mixing: Ensure thorough mixing of reagents in each well.

Q3: The color development in my assay is very weak, even with the enzyme present. What could be the issue?

A3: Low signal can be due to low enzyme activity, suboptimal assay conditions, or the presence of inhibitors.

  • Troubleshooting Steps:

    • Enzyme concentration: Increase the concentration of your enzyme.

    • Assay pH: The yellow color of the 4-nitrophenolate product is pH-dependent. Ensure the final pH of the reaction is sufficiently alkaline (typically pH 8.0 or higher) for optimal color development. You may need to add a stop solution with a basic pH.

    • Substrate concentration: Verify that the substrate concentration is not limiting. You may need to perform a substrate titration to determine the optimal concentration.

    • Presence of inhibitors: Your sample may contain inhibitors. Refer to the "Common Interferences" table and consider diluting your sample to reduce the inhibitor concentration.

Q4: Can components of my sample interfere with the assay?

A4: Yes, various substances can interfere with the assay by inhibiting the enzyme, reacting with the substrate, or interfering with the spectrophotometric reading. Common interferences are detailed in the table below.

Common Interferences in this compound Assays

The following table summarizes common substances that can interfere with lipase assays using 4-nitrophenyl esters like this compound. The quantitative data is derived from studies on various microbial and pancreatic lipases and serves as a general guide.

Interfering SubstanceClassConcentrationEffect on Lipase ActivityCitation
Sodium Dodecyl Sulfate (SDS)Anionic Detergent0.05% (w/v)Complete inhibition of B. coagulans lipase; 83-88% inhibition of other lipases.
Triton X-100Non-ionic Detergent0.07% (v/v)Partial inhibition of B. coagulans lipase.
EDTAChelating Agent200 mM100% inhibition of B. coagulans lipase.
Phenylmethylsulfonyl fluoride (PMSF)Serine Protease Inhibitor15 mM99.5% inhibition of B. coagulans lipase; complete inhibition of P. aeruginosa lipase.
2-MercaptoethanolReducing AgentNot specifiedDecomposition of the chromogenic substrate.
Dithiothreitol (DTT)Reducing AgentNot specifiedDecomposition of the chromogenic substrate.
Fe²⁺Metal IonNot specifiedComplete inhibition.
Mn²⁺Metal IonNot specifiedComplete inhibition.
Ba²⁺Metal Ion10 mMInhibitory.[1]
Zn²⁺Metal Ion10 mMInhibitory.[1]
Cu²⁺Metal Ion10 mMInhibitory.[1]
Ca²⁺Metal Ion5 mMCan enhance lipase activity.[1]

Experimental Protocols

1. General Protocol for this compound Colorimetric Lipase Assay

This protocol is a generalized method and may require optimization for your specific enzyme and experimental conditions.

  • Materials:

    • This compound

    • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

    • Isopropanol or another suitable solvent to dissolve the substrate

    • Lipase solution

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 405-410 nm

  • Procedure:

    • Prepare Substrate Solution: Dissolve this compound in isopropanol to create a stock solution (e.g., 10 mM).

    • Prepare Assay Buffer: Prepare the desired buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare Working Substrate Solution: Dilute the this compound stock solution in the assay buffer to the final desired concentration. Gentle warming and vortexing may be required to ensure the substrate is fully dissolved and emulsified.

    • Set up the Assay: In a 96-well plate, add:

      • Blank: Assay buffer and working substrate solution.

      • Sample: Lipase solution and working substrate solution.

      • Control: Heat-inactivated lipase solution and working substrate solution.

    • Initiate the Reaction: Add the enzyme solution to the wells containing the substrate solution to start the reaction.

    • Incubation: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes).

    • Measurement: Measure the absorbance at 405-410 nm using a microplate reader.

    • Calculation: Subtract the absorbance of the blank from the absorbance of the samples. The rate of reaction can be calculated using the Beer-Lambert law and a standard curve of 4-nitrophenol.

2. Protocol for Testing Potential Interfering Substances

This protocol can be used to determine if a substance in your sample is interfering with the assay.

  • Materials:

    • All materials from the general assay protocol.

    • The potential interfering substance.

  • Procedure:

    • Follow the general assay protocol.

    • In separate wells, include the potential interfering substance at various concentrations in the presence and absence of the enzyme.

    • Positive Control (No Interference): Enzyme + Substrate

    • Test for Inhibition: Enzyme + Substrate + Potential Interfering Substance

    • Test for Substrate Interaction/Signal Interference: Substrate + Potential Interfering Substance (No Enzyme)

    • Compare the results to determine the nature of the interference. A decrease in signal in the "Test for Inhibition" wells compared to the "Positive Control" suggests enzyme inhibition. An increase in signal in the "Test for Substrate Interaction/Signal Interference" wells compared to the blank suggests direct interaction with the substrate or interference with the absorbance reading.

Visualizations

experimental_workflow Experimental Workflow for Interference Testing prep Prepare Reagents (Buffer, Substrate, Enzyme, Potential Interfering Substance) setup Set up Microplate Wells prep->setup control_pos Positive Control: Enzyme + Substrate setup->control_pos control_neg Negative Control (Blank): Substrate (No Enzyme) setup->control_neg test_inhibition Inhibition Test: Enzyme + Substrate + Interferent setup->test_inhibition test_signal Signal Interference Test: Substrate + Interferent (No Enzyme) setup->test_signal incubate Incubate at Optimal Temperature control_pos->incubate control_neg->incubate test_inhibition->incubate test_signal->incubate read Measure Absorbance at 405-410 nm incubate->read analyze Analyze Data read->analyze interpret Interpret Results: - Enzyme Inhibition? - Signal Interference? analyze->interpret

Caption: Workflow for identifying potential assay interferences.

troubleshooting_guide Troubleshooting Logic for this compound Assays start Problem Encountered high_bg High Background Signal? start->high_bg low_signal Low or No Signal? start->low_signal poor_repro Poor Reproducibility? start->poor_repro check_ph Check Buffer pH (is it too alkaline?) high_bg->check_ph Yes inc_enzyme Increase Enzyme Concentration low_signal->inc_enzyme Yes pipetting Verify Pipetting Accuracy poor_repro->pipetting Yes fresh_sub Prepare Fresh Substrate check_ph->fresh_sub reduce_time Reduce Incubation Time/Temp fresh_sub->reduce_time solution Problem Resolved reduce_time->solution check_color_ph Ensure Final pH is Alkaline for Color Development inc_enzyme->check_color_ph sub_conc Check Substrate Concentration check_color_ph->sub_conc check_inhib Suspect Inhibitors? (see interference table) sub_conc->check_inhib check_inhib->solution temp_control Ensure Stable Temperature pipetting->temp_control matrix_effect Check for Matrix Effects temp_control->matrix_effect mixing Ensure Thorough Mixing matrix_effect->mixing mixing->solution

Caption: A logical guide to troubleshooting common assay problems.

References

Correcting for Non-Enzymatic Hydrolysis of Dodecyl 4-Nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers utilizing Dodecyl 4-nitrobenzoate in enzymatic assays, understanding and correcting for its non-enzymatic hydrolysis is critical for obtaining accurate and reliable data. This technical support guide provides detailed protocols, troubleshooting advice, and quantitative data to address challenges associated with the spontaneous breakdown of this substrate.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for the non-enzymatic hydrolysis of this compound?

A1: this compound, like other p-nitrophenyl esters, can undergo spontaneous hydrolysis in aqueous solutions, a reaction that is independent of enzyme activity. This process, also known as autohydrolysis, releases the chromogenic product, 4-nitrophenol (pNP), which is the same product measured to determine enzyme activity. If left uncorrected, this non-enzymatic signal will contribute to the total measured absorbance, leading to an overestimation of the true enzymatic rate. Therefore, correction is essential for accurate kinetic analysis.

Q2: What factors influence the rate of non-enzymatic hydrolysis?

A2: The primary factors influencing the rate of non-enzymatic hydrolysis of esters are pH and temperature. Generally, the rate of hydrolysis increases with both increasing pH (alkaline conditions) and higher temperatures. The buffer composition can also have a minor effect.

Q3: How is the correction for non-enzymatic hydrolysis performed?

A3: The correction is achieved by running a "blank" or "control" reaction in parallel with the enzymatic reaction. This control contains all the components of the assay mixture (buffer, this compound) except for the enzyme. The rate of absorbance increase in the blank reaction represents the rate of non-enzymatic hydrolysis. This rate is then subtracted from the rate observed in the presence of the enzyme to obtain the true enzymatic rate.

Experimental Protocol: Measuring and Correcting for Non-Enzymatic Hydrolysis

This protocol outlines the steps to accurately determine the rate of enzymatic hydrolysis of this compound by correcting for the background non-enzymatic hydrolysis.

Materials:

  • This compound

  • Enzyme solution

  • Assay buffer (e.g., Tris-HCl, phosphate buffer) at the desired pH

  • Spectrophotometer capable of measuring absorbance at 405-410 nm

  • Temperature-controlled cuvette holder or microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., isopropanol, DMSO) to ensure solubility.

    • Prepare the desired assay buffer at the correct pH and concentration.

    • Prepare the enzyme solution in the assay buffer to the desired concentration.

  • Set up Reactions:

    • Enzymatic Reaction (Test): In a microplate well or cuvette, combine the assay buffer and the enzyme solution.

    • Non-Enzymatic Control (Blank): In a separate well or cuvette, add the same volume of assay buffer but substitute the enzyme solution with an equal volume of buffer (without the enzyme).

    • Equilibrate both the "Test" and "Blank" to the desired assay temperature.

  • Initiate the Reaction:

    • Add the this compound stock solution to both the "Test" and "Blank" to initiate the reaction. Ensure rapid and thorough mixing. The final concentration of the organic solvent should be kept low (typically <5% v/v) to minimize effects on enzyme activity.

  • Monitor Absorbance:

    • Immediately begin monitoring the increase in absorbance at 405-410 nm over time for both the "Test" and "Blank" reactions. Record data at regular intervals (e.g., every 30 seconds) for a set period.

  • Calculate Rates:

    • Plot absorbance versus time for both the "Test" and "Blank" reactions.

    • Determine the initial rate of reaction (V₀) for both by calculating the slope of the linear portion of the curve. This rate is typically expressed as ΔAbs/min.

    • Corrected Enzymatic Rate: Subtract the rate of the "Blank" from the rate of the "Test":

      • Venzymatic = VTest - VBlank

Quantitative Data: Non-Enzymatic Hydrolysis Rates

The rate of non-enzymatic hydrolysis of long-chain p-nitrophenyl esters like this compound is influenced by the specific experimental conditions. The following table provides an estimate of the qualitative effect of pH and temperature on the rate of spontaneous hydrolysis. Actual rates should be determined experimentally using the protocol above.

pHTemperature (°C)Expected Rate of Non-Enzymatic Hydrolysis
7.025Low
7.037Moderate
8.025Moderate
8.037High
9.025High
9.037Very High

Troubleshooting Guide

Issue: High absorbance in the non-enzymatic (blank) control.

  • Question: My blank reaction shows a significant and rapid increase in absorbance. What could be the cause?

  • Answer:

    • High pH: Alkaline conditions significantly accelerate the hydrolysis of p-nitrophenyl esters. Consider performing the assay at a lower pH if compatible with your enzyme's activity profile.

    • High Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis. Ensure your assay temperature is appropriate and not unnecessarily high.

    • Contaminated Reagents: The this compound substrate may have partially hydrolyzed during storage. Prepare fresh substrate solutions. The buffer itself could be contaminated with a substance that catalyzes hydrolysis. Prepare fresh buffer with high-purity water and reagents.

Issue: The corrected enzymatic rate is negative or zero.

  • Question: After subtracting the blank, my calculated enzyme activity is negative. What does this mean?

  • Answer:

    • Very Low Enzyme Activity: It's possible that the true enzymatic activity is lower than the rate of non-enzymatic hydrolysis under your assay conditions. This can happen if the enzyme concentration is too low or if the assay conditions are not optimal for the enzyme.

    • Inhibition: A component in your enzyme preparation might be inhibiting the reaction.

    • Pipetting Errors: Inaccurate pipetting can lead to incorrect concentrations of enzyme or substrate in the test well compared to the blank.

    • Troubleshooting Steps:

      • Increase the enzyme concentration.

      • Optimize the assay conditions (pH, temperature) for your specific enzyme.

      • Verify the accuracy of your pipettes.

      • Run a positive control with a known active enzyme to ensure the assay is working correctly.

Issue: The rate of hydrolysis in the blank is not linear.

  • Question: The absorbance increase in my blank control is not linear over time. How do I calculate the background rate?

  • Answer:

    • Substrate Limitation: If the rate of non-enzymatic hydrolysis is very high, the substrate may become depleted over the course of the measurement, leading to a decrease in the reaction rate and a curved plot.

    • Solution: Use the initial, linear portion of the curve to calculate the background rate. This will provide the most accurate correction for the initial enzymatic rate. If the linear phase is too short, you may need to adjust your assay conditions (lower pH or temperature) to slow down the background hydrolysis.

Visualizing the Correction Process

The following diagrams illustrate the experimental workflow and the principle of correcting for non-enzymatic hydrolysis.

experimental_workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, Enzyme) test_well Test Well: Buffer + Enzyme reagents->test_well blank_well Blank Well: Buffer reagents->blank_well add_substrate_test Add Substrate test_well->add_substrate_test add_substrate_blank Add Substrate blank_well->add_substrate_blank measure_abs_test Measure Absorbance vs. Time add_substrate_test->measure_abs_test measure_abs_blank Measure Absorbance vs. Time add_substrate_blank->measure_abs_blank calc_rate_test Calculate Rate (V_Test) measure_abs_test->calc_rate_test calc_rate_blank Calculate Rate (V_Blank) measure_abs_blank->calc_rate_blank correction Corrected Rate = V_Test - V_Blank calc_rate_test->correction calc_rate_blank->correction

Figure 1. Experimental workflow for correcting non-enzymatic hydrolysis.

background_correction total_signal Total Measured Signal (Enzyme + Substrate) subtraction - total_signal->subtraction non_enzymatic Non-Enzymatic Hydrolysis (Substrate only) non_enzymatic->subtraction true_enzymatic True Enzymatic Activity subtraction->true_enzymatic

Figure 2. Principle of background correction for enzymatic assays.

Validation & Comparative

A Comparative Analysis of Dodecyl 4-nitrobenzoate and Fluorescent Substrates for Lipase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and efficient measurement of lipase activity is paramount. The choice of substrate is a critical determinant of assay performance, influencing sensitivity, specificity, and suitability for high-throughput screening. This guide provides an objective comparison between the chromogenic substrate, Dodecyl 4-nitrobenzoate, and a range of fluorescent substrates, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Introduction to Lipase Substrates

Lipases are a class of enzymes that catalyze the hydrolysis of lipids. The quantification of their activity is crucial in various fields, from industrial biotechnology to pharmaceutical development. Assays to measure lipase activity typically rely on substrates that, upon enzymatic cleavage, produce a detectable signal.

This compound is a chromogenic substrate belonging to the p-nitrophenyl ester family. The principle of this assay is straightforward: lipase hydrolyzes the ester bond, releasing 4-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at a specific wavelength. The rate of 4-nitrophenol formation is directly proportional to the lipase activity. The length of the fatty acid chain, in this case, dodecanoic acid (a C12 chain), can influence the substrate specificity of different lipases.[1][2][3]

Fluorescent substrates , on the other hand, offer a different detection modality. These molecules are designed to be non-fluorescent or weakly fluorescent until they are acted upon by a lipase. The enzymatic cleavage un-quenches a fluorophore or releases a fluorescent product, resulting in a significant increase in fluorescence intensity. This "turn-on" mechanism often leads to higher sensitivity compared to chromogenic assays.[4][5][6] Several classes of fluorescent substrates are available, each with unique properties.

Performance Comparison: this compound vs. Fluorescent Substrates

The selection of a lipase substrate is a trade-off between factors such as sensitivity, cost, and compatibility with specific assay conditions. The following tables summarize the key performance characteristics of this compound and popular fluorescent substrates.

Table 1: General Performance Characteristics
FeatureThis compound (and other p-nitrophenyl esters)Fluorescent Substrates (e.g., EnzChek™, Rhodamine B, Resorufin)
Principle Colorimetric; release of 4-nitrophenolFluorometric; de-quenching or release of a fluorophore
Detection UV-Vis Spectrophotometry (Absorbance)Fluorometry (Fluorescence Intensity)
Sensitivity ModerateHigh to Very High[4][6][7][8]
Signal-to-Noise Ratio LowerHigher
High-Throughput Screening SuitableHighly Suitable[9][10]
Cost Generally lowerGenerally higher
Interference Potential for interference from colored compoundsPotential for interference from fluorescent compounds and light scattering
Table 2: Quantitative Performance Data
SubstrateMethodLimit of Detection (LOD)Dynamic RangeKey AdvantagesKey Disadvantages
p-Nitrophenyl Esters *Spectrophotometric9.31 mU/mL (for p-nitrophenyl caprylate)[11]0-300 mU/mL (for p-nitrophenyl caprylate)[11]Cost-effective, simple protocolLower sensitivity, potential for substrate inhibition at high concentrations
EnzChek™ Lipase Substrate Fluorometric0.53 ng of LPL[12]Linear up to at least 1,109 ng/100 µl LPL[4]High sensitivity, commercially available kitHigher cost, requires a fluorescence plate reader
Rhodamine B-based Assay FluorometricNot explicitly stated, but sensitive enough for HTSLinear over 0.5-2 mM oleic acid[13]Can be used with natural substrates, real-time monitoring[14][15]Indirect measurement of fatty acid release, potential for matrix effects
Resorufin Lauryl Ester FluorometricNot explicitly stated, but ~100-fold fluorescence enhancement[16]Not explicitly statedHigh signal enhancement, good photostability[16]Specific to certain lipases (e.g., human pancreatic lipase)
4-Methylumbelliferyl (MUF) Butyrate Fluorometric1.5 x 10⁻⁷ Units of Pancrealipase[17]Not explicitly statedExtremely high sensitivity[17]Substrate stability can be an issue

Note: Data for this compound is often extrapolated from studies using other p-nitrophenyl esters with varying acyl chain lengths. The Vmax for wild-type lipase with p-nitrophenyl dodecanoate has been reported as 0.78 U/mg protein.[1][2]

Experimental Protocols

Detailed and validated protocols are essential for reproducible results. Below are representative protocols for a chromogenic assay using a p-nitrophenyl ester and a fluorometric assay using a commercially available fluorescent substrate.

Protocol 1: Lipase Activity Assay using this compound

1. Principle: Lipase hydrolyzes this compound to release 4-nitrophenol, which has a yellow color in alkaline solution and can be quantified by measuring the absorbance at 405-410 nm.

2. Materials:

  • This compound

  • Lipase sample (e.g., purified enzyme, cell lysate)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5% (w/v) Triton X-100 and 5 mM CaCl₂

  • Stop Solution: 0.1 M Na₂CO₃

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., isopropanol).

  • Prepare working solutions of the lipase sample by diluting it in the Assay Buffer to fall within the linear range of the assay.

  • Add 50 µL of the diluted lipase samples to the wells of a 96-well microplate. Include a blank control with only the Assay Buffer.

  • To initiate the reaction, add 50 µL of the this compound substrate solution to each well.

  • Incubate the plate at the optimal temperature for the lipase (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding 100 µL of the Stop Solution to each well.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculate the lipase activity based on a standard curve of 4-nitrophenol.

Protocol 2: Lipase Activity Assay using EnzChek™ Fluorescent Substrate

1. Principle: The EnzChek™ Lipase Substrate is a triglyceride analog containing a fluorescent dye and a quencher. In the presence of lipase, the substrate is hydrolyzed, releasing the fluorescent fatty acid and relieving the quenching, resulting in a measurable increase in fluorescence.[4]

2. Materials:

  • EnzChek™ Lipase Substrate Kit (containing the substrate and reaction buffer)

  • Lipase sample

  • Black 96-well microplate (to minimize light scatter)

  • Fluorescence microplate reader

3. Procedure:

  • Reconstitute the EnzChek™ Lipase Substrate in DMSO as per the manufacturer's instructions to prepare a stock solution.

  • Prepare a working substrate solution by diluting the stock solution in the provided reaction buffer.

  • Prepare serial dilutions of the lipase sample in the reaction buffer.

  • Add 50 µL of the diluted lipase samples to the wells of the black 96-well microplate. Include a blank control with only the reaction buffer.

  • To start the reaction, add 50 µL of the working substrate solution to each well.

  • Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Measure the fluorescence intensity kinetically over a period of time (e.g., every minute for 30 minutes) using excitation and emission wavelengths appropriate for the fluorophore (e.g., ~485 nm excitation and ~515 nm emission for the green fluorescent substrate).[4]

  • The lipase activity is proportional to the rate of fluorescence increase (slope of the kinetic curve).

Visualization of Assay Principles

To further clarify the mechanisms of action, the following diagrams illustrate the enzymatic reaction and the experimental workflow for both types of substrates.

ChromogenicAssay cluster_reaction Enzymatic Reaction cluster_workflow Experimental Workflow This compound This compound 4-nitrophenol 4-nitrophenol This compound->4-nitrophenol Lipase Dodecanoic acid Dodecanoic acid This compound->Dodecanoic acid Lipase Mix Substrate and Enzyme Mix Substrate and Enzyme Incubate Incubate Mix Substrate and Enzyme->Incubate Add Stop Solution Add Stop Solution Incubate->Add Stop Solution Measure Absorbance Measure Absorbance Add Stop Solution->Measure Absorbance

Caption: Chromogenic lipase assay principle and workflow.

FluorescentAssay cluster_reaction Enzymatic Reaction cluster_workflow Experimental Workflow Non-fluorescent Substrate Non-fluorescent Substrate (Quenched) Fluorescent Product Fluorescent Product Non-fluorescent Substrate->Fluorescent Product Lipase Mix Substrate and Enzyme Mix Substrate and Enzyme Kinetic Measurement\nof Fluorescence Kinetic Measurement of Fluorescence Mix Substrate and Enzyme->Kinetic Measurement\nof Fluorescence Calculate Rate Calculate Rate Kinetic Measurement\nof Fluorescence->Calculate Rate

Caption: Fluorescent lipase assay principle and workflow.

Conclusion

The choice between this compound and fluorescent substrates for lipase assays depends heavily on the specific requirements of the experiment.

This compound and other p-nitrophenyl esters offer a cost-effective and straightforward method suitable for many applications. However, their moderate sensitivity may not be sufficient for detecting low levels of lipase activity or for applications requiring high precision.

Fluorescent substrates provide significantly higher sensitivity and are well-suited for high-throughput screening and the detection of minute amounts of enzyme activity.[4][6][7][8] The variety of available fluorophores and substrate backbones also allows for greater flexibility in assay design. While the initial cost of fluorescent substrates may be higher, the enhanced performance and potential for miniaturization can offset this in the long run, particularly in drug discovery and development settings.

For researchers prioritizing sensitivity and high-throughput capabilities, fluorescent assays are the superior choice. For routine activity checks where cost is a primary concern and high sensitivity is not essential, chromogenic assays using substrates like this compound remain a viable and valuable tool. Careful consideration of the experimental goals and available instrumentation will ultimately guide the optimal substrate selection.

References

A Comparative Guide to the Validation of a Dodecyl 4-Nitrobenzoate-Based Enzyme Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a dodecyl 4-nitrobenzoate-based enzyme assay with alternative methods for determining lipolytic enzyme activity. The information presented herein is intended to assist researchers in selecting the most appropriate assay for their specific needs, with a focus on objective performance data and detailed experimental protocols.

Introduction to this compound-Based Enzyme Assays

The this compound assay is a colorimetric method used to determine the activity of lipases and esterases. The principle of this assay is based on the enzymatic hydrolysis of the substrate, this compound. This reaction releases 4-nitrobenzoate, a chromogenic product that can be quantified spectrophotometrically. The rate of 4-nitrobenzoate formation is directly proportional to the enzyme activity.

Comparative Performance Data

The selection of an appropriate enzyme assay is critical for generating reliable and reproducible data. The following tables summarize the key performance parameters of the this compound assay in comparison to other commonly used lipase/esterase assays.

Table 1: Comparison of Kinetic Parameters for Various Chromogenic Substrates

SubstrateEnzymeVmax (U/mg protein)
p-Nitrophenyl Acetate (C2)Wild-type Lipase0.42[1]
p-Nitrophenyl Butyrate (C4)Wild-type Lipase0.95[1]
p-Nitrophenyl Octanoate (C8)Wild-type Lipase1.1[1]
p-Nitrophenyl Dodecanoate (C12) Wild-type Lipase 0.78 [1]
p-Nitrophenyl Palmitate (C16)Wild-type Lipase0.18[1]

Note: Data is derived from a study on a wild-type lipase and illustrates the influence of the fatty acid chain length on the enzymatic activity.

Table 2: Overview of Alternative Lipase Assay Methodologies

Assay TypePrincipleCommon Substrate(s)AdvantagesDisadvantages
Chromogenic Enzymatic hydrolysis releases a colored product.p-Nitrophenyl esters (e.g., dodecanoate, palmitate)Simple, cost-effective, suitable for high-throughput screening.Can be prone to interference from colored compounds in the sample.
Fluorometric Enzymatic hydrolysis releases a fluorescent product.4-Methylumbelliferyl oleateHigh sensitivity, wide dynamic range.Requires a fluorescence plate reader, potential for quenching effects.
Titrimetric Measures the release of fatty acids by titrating with a base.Tributyrin, olive oilDirect measurement of fatty acid release, not affected by colored or fluorescent compounds.Less sensitive, not easily adaptable for high-throughput screening.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any enzyme assay. Below are the protocols for the key experiments discussed in this guide.

Protocol 1: this compound-Based Lipase Assay (General Protocol)

This is a generalized protocol as a specific, detailed protocol for this compound was not available in the searched literature. This protocol is based on similar p-nitrophenyl ester assays.

Materials:

  • This compound solution (substrate)

  • Enzyme solution (e.g., lipase from Candida rugosa)

  • Tris-HCl buffer (pH 8.0)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., isopropanol).

  • Prepare the reaction mixture in a 96-well plate by adding the Tris-HCl buffer.

  • Add the enzyme solution to each well.

  • Initiate the reaction by adding the this compound solution to each well.

  • Immediately measure the absorbance at 405 nm using a microplate reader.

  • Continue to measure the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).

  • Calculate the rate of change in absorbance over time to determine the enzyme activity.

Protocol 2: Fluorometric Lipase Assay using 4-Methylumbelliferyl Oleate

Materials:

  • 4-Methylumbelliferyl oleate (substrate)

  • Enzyme solution

  • Tris-HCl buffer (pH 7.2)

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of 4-methylumbelliferyl oleate in a suitable solvent (e.g., dimethyl sulfoxide).

  • In a 96-well black microplate, add the Tris-HCl buffer.

  • Add the enzyme solution to the wells.

  • Start the reaction by adding the 4-methylumbelliferyl oleate solution.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

  • Record the fluorescence intensity over time.

  • The rate of increase in fluorescence corresponds to the enzyme activity.

Protocol 3: Titrimetric Lipase Assay using Tributyrin

Materials:

  • Tributyrin (substrate)

  • Enzyme solution

  • pH-stat apparatus

  • Sodium hydroxide (NaOH) solution (titrant)

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

Procedure:

  • Set up the pH-stat with the reaction vessel containing the reaction buffer and tributyrin.

  • Maintain the temperature and pH of the reaction mixture at the desired values (e.g., 37°C and pH 7.0).

  • Add the enzyme solution to initiate the hydrolysis of tributyrin, which will release butyric acid and cause a decrease in pH.

  • The pH-stat will automatically add NaOH solution to the reaction mixture to maintain the pH at the setpoint.

  • Record the volume of NaOH added over time.

  • The rate of NaOH consumption is proportional to the lipase activity.

Visualizing the Methodologies

To further clarify the experimental processes and the underlying principles, the following diagrams have been generated using Graphviz.

Enzymatic_Reaction This compound This compound 4-nitrobenzoate 4-nitrobenzoate This compound->4-nitrobenzoate Hydrolysis Dodecanol Dodecanol This compound->Dodecanol Lipase/Esterase Lipase/Esterase Lipase/Esterase->this compound

Caption: Enzymatic hydrolysis of this compound.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prepare Reagents Prepare Reagents Add to Microplate Add to Microplate Prepare Reagents->Add to Microplate Add Enzyme Add Enzyme Add to Microplate->Add Enzyme Initiate with Substrate Initiate with Substrate Add Enzyme->Initiate with Substrate Measure Signal Measure Signal Initiate with Substrate->Measure Signal Calculate Activity Calculate Activity Measure Signal->Calculate Activity

Caption: General workflow for a microplate-based enzyme assay.

Comparison_Logic Enzyme Assay Enzyme Assay Chromogenic Chromogenic Enzyme Assay->Chromogenic Fluorometric Fluorometric Enzyme Assay->Fluorometric Titrimetric Titrimetric Enzyme Assay->Titrimetric

Caption: Comparison of major lipase assay methodologies.

Conclusion

The validation of a this compound-based enzyme assay requires a thorough comparison with established methods. While this assay offers the convenience and cost-effectiveness characteristic of chromogenic methods, its performance in terms of sensitivity and specificity must be carefully evaluated against alternatives like fluorometric and titrimetric assays. The choice of the optimal assay will ultimately depend on the specific requirements of the research, including the nature of the enzyme, the sample matrix, and the desired throughput and sensitivity. The protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision.

References

A Researcher's Guide to Lipase Activity Quantification: Comparing Dodecyl 4-nitrobenzoate Assays and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of lipase activity is a critical step in various applications, from enzyme characterization to high-throughput screening for potential inhibitors. The Dodecyl 4-nitrobenzoate assay is a commonly employed colorimetric method for this purpose. This guide provides an objective comparison of the this compound assay with other widely used alternatives, supported by experimental data and detailed methodologies to inform your assay selection process.

Quantitative Performance Comparison of Lipase Assays

To facilitate a direct comparison of the performance of different lipase assays, the following table summarizes key quantitative and qualitative parameters. Data presented are compiled from various studies and should be considered as typical performance characteristics.

Assay MethodPrincipleTypical Substrate(s)Detection MethodTypical Z'-factorTypical Intra-Assay CV (%)Key AdvantagesKey Disadvantages
This compound Assay ColorimetricThis compoundSpectrophotometry (405 nm)0.7 - 0.9< 10%Good sensitivity, amenable to HTS, commercially available substrates.Potential for substrate solubility issues, interference from colored compounds, non-enzymatic hydrolysis at alkaline pH.
p-Nitrophenyl Butyrate (pNPB) Assay Colorimetricp-Nitrophenyl butyrateSpectrophotometry (405 nm)0.6 - 0.8< 10%Readily available and less expensive substrate, simple and rapid protocol.Lower specificity for some lipases compared to long-chain esters, potential for non-enzymatic hydrolysis.
Rhodamine-Based Assays FluorometricRhodamine-linked lipids (e.g., triglycerides)Fluorometry (e.g., Ex/Em ~535/590 nm)0.8 - 0.95< 5%High sensitivity, low background interference, suitable for natural substrates.Potential for quenching by sample components, photobleaching, can be more expensive.
Tributyrin Agar Plate Assay Zone of ClearingTributyrinVisual (Zone Diameter)N/A> 15%Simple, low-cost, useful for screening lipase-producing microorganisms.Qualitative or semi-quantitative at best, low throughput, not suitable for kinetic studies.
pH-Stat Titration TitrimetricTriglycerides (e.g., olive oil, tributyrin)pH electrodeN/A< 5%Considered a "gold standard", measures true lipolytic activity by quantifying fatty acid release.Low throughput, requires specialized equipment, not suitable for HTS, can be sensitive to buffer capacity.

Note: Z'-factor is a statistical indicator of assay quality for high-throughput screening, where a value between 0.5 and 1.0 is considered excellent. CV (Coefficient of Variation) is a measure of the reproducibility of the assay.

Detailed Experimental Protocols

The reproducibility and accuracy of any assay are fundamentally linked to a well-defined and consistently executed protocol. Below are detailed methodologies for the this compound assay and its common alternatives.

This compound Assay Protocol

This colorimetric assay measures the release of 4-nitrophenol from the enzymatic hydrolysis of this compound.

Materials:

  • This compound

  • Lipase enzyme

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Triton X-100 or other suitable detergent

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Substrate Solution Preparation: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., isopropanol) and then dilute in the Tris-HCl buffer containing Triton X-100 to the desired final concentration.

  • Reaction Setup: In a 96-well plate, add the enzyme solution to the wells. Include appropriate controls (e.g., no enzyme, no substrate).

  • Initiate Reaction: Add the this compound substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the lipase being assayed (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

  • Measurement: Measure the absorbance of the wells at 405 nm. The increase in absorbance corresponds to the amount of 4-nitrophenol released.

  • Data Analysis: Calculate the rate of reaction from the change in absorbance over time. A standard curve of 4-nitrophenol can be used to convert absorbance units to the amount of product formed.

Dodecyl_4_nitrobenzoate_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare Substrate Solution (this compound in buffer) D Add Substrate to Initiate Reaction A->D B Prepare Enzyme Dilutions C Add Enzyme to Microplate Wells B->C C->D E Incubate at Optimal Temperature D->E F Measure Absorbance at 405 nm E->F G Calculate Lipase Activity F->G

This compound Assay Workflow
Rhodamine-Based Fluorometric Assay Protocol

This highly sensitive assay relies on the change in fluorescence of a rhodamine-based probe upon interaction with free fatty acids released by lipase activity.

Materials:

  • Rhodamine B

  • Triglyceride substrate (e.g., olive oil)

  • Lipase enzyme

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Gum arabic (as an emulsifier)

  • 96-well black microplate (for fluorescence)

  • Fluorometric microplate reader

Procedure:

  • Substrate Emulsion Preparation: Prepare an emulsion of the triglyceride substrate in phosphate buffer with gum arabic by sonication or vigorous vortexing.

  • Rhodamine B Solution: Prepare a stock solution of Rhodamine B in a suitable buffer.

  • Reaction Setup: In a 96-well black plate, add the substrate emulsion and the Rhodamine B solution to each well.

  • Initiate Reaction: Add the lipase enzyme solution to the wells.

  • Incubation: Incubate the plate at the desired temperature.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 535 nm, Em: 590 nm). The increase in fluorescence is proportional to the amount of free fatty acids released.

  • Data Analysis: Determine the rate of fluorescence increase to calculate lipase activity.

Rhodamine_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare Substrate Emulsion (Triglyceride in buffer) D Add Substrate Emulsion & Rhodamine B to Microplate Wells A->D B Prepare Rhodamine B Solution B->D C Prepare Enzyme Dilutions E Add Enzyme to Initiate Reaction C->E D->E F Incubate at Optimal Temperature E->F G Measure Fluorescence (Ex/Em ~535/590 nm) F->G H Calculate Lipase Activity G->H

Rhodamine-Based Fluorometric Assay Workflow

Logical Framework for Assay Selection

Choosing the right lipase assay depends on the specific experimental goals, available resources, and desired throughput. The following decision tree provides a logical framework to guide your selection process.

Assay_Selection_Logic Start Start: Select a Lipase Assay Q1 High-Throughput Screening (HTS)? Start->Q1 Q4 Need to Measure True Lipolytic Activity on Natural Substrates? Q1->Q4 No A1 Consider Colorimetric (this compound, pNPB) or Fluorometric (Rhodamine) Assays Q1->A1 Yes Q2 Need Highest Sensitivity? A2 Choose Fluorometric (Rhodamine) Assay Q2->A2 Yes A3 Choose Colorimetric Assays (this compound or pNPB) Q2->A3 No Q3 Qualitative Screening Only? A4 Use Tributyrin Agar Plate Assay Q3->A4 Yes A6 Consider Colorimetric or Fluorometric Assays Q3->A6 No Q4->Q3 No A5 Use pH-Stat Titration Q4->A5 Yes A1->Q2

Decision Tree for Lipase Assay Selection

By carefully considering the data, protocols, and logical framework presented in this guide, researchers can make an informed decision on the most suitable lipase assay for their specific needs, ultimately leading to more accurate and reproducible results.

A Comparative Guide to the Analysis of Dodecyl 4-nitrobenzoate: Cross-Validation of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are widely employed for the analysis of nitroaromatics due to their sensitivity, specificity, and robustness.[1][2]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of nitroaromatic compounds, which can be extrapolated to the analysis of Dodecyl 4-nitrobenzoate.

ParameterHPLC-UVGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Sensitivity (LOD) ng/mL to low µg/mL range.[3]Sub-ppb to low ppb range.[1]
Precision (RSD) Typically < 2% for intra- and inter-day precision.[4]Typically ≤ 10% RSD for quantitative precision.[5]
**Linearity (R²) **Commonly ≥ 0.999.[4]R² > 0.99 is achievable.[6]
Specificity Good, but can be limited by co-eluting compounds with similar UV spectra.High, provides structural information for definitive identification.[7]
Sample Throughput Relatively high.Moderate, can be lower due to longer run times.
Derivatization Generally not required.May be required for polar analytes to improve volatility.[8]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing analytical results. Below are generalized protocols for the analysis of a nitroaromatic compound like this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantitative analysis of nitroaromatic compounds in various matrices.[9]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[10]

  • Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase for nitroaromatic compounds. The exact ratio can be optimized, and a small amount of formic acid (e.g., 0.1%) may be added to improve peak shape.[10]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[10]

  • Detection: UV detection is typically performed at a wavelength where the nitroaromatic compound has maximum absorbance, often around 254 nm.[3][10]

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

  • Calibration: A calibration curve is constructed by injecting a series of standard solutions of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds.[7]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is often suitable.[8]

  • Injector: Splitless injection is commonly used for trace analysis.[8]

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 300°C), and hold for a few minutes.[8]

  • Mass Spectrometer: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.[11]

  • Sample Preparation: Samples are dissolved in a volatile organic solvent. Derivatization may be necessary if the analyte is not sufficiently volatile or has poor chromatographic properties.[8]

  • Calibration: An internal standard is often used to improve the accuracy and precision of quantification. A calibration curve is generated by analyzing standards of known concentrations.

Visualizations

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing and Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: A generalized workflow for the quantitative analysis of this compound using HPLC-UV.

Logical Relationship of Analytical Method Validation Parameters

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness Linearity->LOD Linearity->LOQ Precision->Accuracy

Caption: Key parameters for the validation of an analytical method as per ICH guidelines.

References

Unveiling Enzyme Specificity: A Comparative Guide to Dodecyl 4-Nitrobenzoate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding enzyme substrate specificity is paramount for elucidating biological pathways and designing targeted therapeutics. Dodecyl 4-nitrobenzoate and its analogs serve as valuable chromogenic substrates for a variety of enzymes, particularly hydrolases. The cleavage of these esters releases 4-nitrophenol, a yellow-colored compound that allows for convenient spectrophotometric monitoring of enzyme activity. This guide provides a comparative overview of the use of these analogs, supported by experimental data and detailed protocols to facilitate their application in the laboratory.

Probing Active Site Preferences with Aromatic Substituents

The core principle behind using this compound analogs lies in systematically altering the chemical properties of the substrate to map the steric and electronic preferences of an enzyme's active site. By introducing different functional groups at the para-position of the benzoate ring, researchers can investigate how these changes affect the rate of enzymatic hydrolysis.

A key study in this area explored the hydrolysis of a series of para-substituted 4-nitrophenyl benzoate esters by lipase, trypsin, and nattokinase. The substituents—nitro, bromo, chloro, fluoro, methyl, and methoxy—span a range of electron-donating and electron-withdrawing capabilities.[1] This systematic variation allows for the construction of Hammett plots, which correlate reaction rates with the electronic properties of the substituents, providing insights into the reaction mechanism.[1]

Comparative Kinetic Data

The following table summarizes the binding affinities (ΔG) of various 4-nitrophenyl benzoate analogs for trypsin, lipase, and nattokinase. Lower ΔG values indicate a higher binding affinity.

SubstrateTrypsin (ΔG, kcal/mol)Lipase (ΔG, kcal/mol)Nattokinase (ΔG, kcal/mol)
4-nitrophenyl 4-nitrobenzoate-6.69-7.12-7.15
4-nitrophenyl 4-bromobenzoate-7.16-6.88-7.21
4-nitrophenyl 4-chlorobenzoate-7.02-6.95-7.18
4-nitrophenyl 4-fluorobenzoate-6.85-6.72-6.99
4-nitrophenyl 4-methylbenzoate-6.91-6.81-7.05
4-nitrophenyl 4-methoxybenzoate-6.88-6.78-7.01
4-nitrophenyl benzoate-6.95-6.75-7.09

Data sourced from Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.[1]

Experimental Protocols

General Spectrophotometric Assay for Hydrolase Activity

This protocol outlines a general method for monitoring the enzymatic hydrolysis of this compound or its analogs.

Materials:

  • Enzyme solution of known concentration

  • Substrate stock solution (e.g., 10 mM in DMSO)

  • Reaction buffer (e.g., 10 mM Tris buffer, pH adjusted to the enzyme's optimum)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 413 nm

Procedure:

  • Prepare a Beer's Law plot for 4-nitrophenol to determine its molar extinction coefficient under the assay conditions. This is done by measuring the absorbance of known concentrations of 4-nitrophenol (e.g., 1.25 µM, 2.5 µM, 5 µM, and 10 µM) in the reaction buffer.[1] The peak absorbance for 4-nitrophenol is typically around 413 nm.[1]

  • Set up the reaction mixture in a microplate well or cuvette. A typical reaction might contain:

    • 80 µL of reaction buffer

    • 10 µL of enzyme solution

    • 10 µL of substrate stock solution

  • Initiate the reaction by adding the substrate to the enzyme/buffer mixture.

  • Immediately place the plate or cuvette in the spectrophotometer and monitor the increase in absorbance at 413 nm over time.[1] Record data at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).

  • The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

  • Convert the rate of change in absorbance to the rate of product formation using the molar extinction coefficient of 4-nitrophenol determined in step 1.

Synthesis of 4-Nitrobenzoyl Chloride Analogs

The synthesis of various this compound analogs begins with the corresponding substituted 4-nitrobenzoic acids. These can be converted to the more reactive 4-nitrobenzoyl chlorides, which are then esterified with dodecanol. A general procedure for the synthesis of a 4-nitrobenzoate ester is as follows:

  • A substituted 4-nitrobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding 4-nitrobenzoyl chloride.

  • The resulting acid chloride is then reacted with dodecanol in the presence of a base (e.g., pyridine or triethylamine) to catalyze the esterification reaction.

  • The final product, a this compound analog, can be purified by column chromatography or recrystallization.

For specific synthesis procedures of various nitrobenzoates, refer to the literature on organic synthesis.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing enzyme substrate specificity using this compound analogs.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis sub_syn Synthesize Analogs sub_prep Prepare Substrate Stocks sub_syn->sub_prep mix Mix Enzyme and Substrate sub_prep->mix enz_prep Prepare Enzyme Solution enz_prep->mix measure Spectrophotometric Measurement (413 nm) mix->measure rate Calculate Initial Rates measure->rate kinetics Determine Kinetic Parameters (Km, kcat) rate->kinetics compare Compare Substrate Specificity kinetics->compare

Caption: Workflow for comparing substrate specificity using this compound analogs.

Signaling Pathway Context

While this compound and its analogs are primarily tools for in vitro enzyme characterization, the enzymes they are used to study are often key players in cellular signaling pathways. For instance, hydrolases are involved in lipid signaling, neurotransmitter degradation, and drug metabolism. Understanding their substrate specificity can provide crucial insights into their biological function and potential as drug targets.

The diagram below depicts a simplified signaling pathway where a hydrolase, which could be studied using these analogs, plays a critical role.

G receptor Receptor enzyme Hydrolase receptor->enzyme Activation product Signaling Molecule enzyme->product Hydrolysis of substrate Endogenous Substrate substrate->enzyme response Cellular Response product->response

Caption: A generic signaling pathway involving a hydrolase enzyme.

By providing a standardized and quantifiable method for assessing enzyme activity, this compound analogs empower researchers to dissect the intricacies of enzyme function and their roles in complex biological systems.

References

A Comparative Guide to the Kinetic Parameters of Dodecyl 4-nitrobenzoate and Its Analogs in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic parameters of Dodecyl 4-nitrobenzoate and its structural alternatives. The data presented herein is intended to assist researchers in selecting the most appropriate substrate for their enzymatic assays, particularly in the context of lipase and esterase activity screening and inhibitor profiling.

Kinetic Parameter Comparison

The following table summarizes the kinetic parameters for the enzymatic hydrolysis of this compound and its analogs. The data has been compiled from various studies, and it is important to note that experimental conditions such as enzyme source, pH, and temperature may vary between studies. P-nitrophenyl dodecanoate is presented as a close structural analog to this compound.

SubstrateAcyl Chain LengthEnzymeKmVmaxkcatkcat/KmReference
p-Nitrophenyl AcetateC2Wild Type Lipase-0.42 U/mg protein--[1]
p-Nitrophenyl ButyrateC4Wild Type Lipase-0.95 U/mg protein-0.83[1]
p-Nitrophenyl OctanoateC8Wild Type Lipase-1.1 U/mg protein--[1]
p-Nitrophenyl Dodecanoate C12 Wild Type Lipase - 0.78 U/mg protein - - [1]
p-Nitrophenyl PalmitateC16Wild Type Lipase-0.18 U/mg protein-0.063[1]
p-Nitrophenyl PalmitateC16Extremophilic Bacterial Lipase4.76 µmol400 µmol/mL/min--[2]

Note: "-" indicates that the data was not available in the cited source. The units for Km and Vmax may differ between studies, reflecting different experimental setups.

Experimental Protocols

The determination of the kinetic parameters listed above typically involves a spectrophotometric assay that monitors the hydrolysis of the p-nitrophenyl ester substrate. The release of p-nitrophenol, a yellow chromophore, is measured over time.

General Protocol for Lipase/Esterase Activity Assay:

1. Reagent Preparation:

  • Buffer: A suitable buffer is prepared, commonly a sodium phosphate buffer or Tris-HCl buffer, with the pH adjusted to the optimal range for the enzyme being studied (typically between 7.0 and 9.0).[3]

  • Substrate Stock Solution: A stock solution of the p-nitrophenyl ester (e.g., p-nitrophenyl dodecanoate) is prepared in an organic solvent such as isopropanol or acetonitrile to ensure solubility.

  • Enzyme Solution: A solution of the purified enzyme is prepared in the assay buffer at a known concentration.

2. Assay Procedure:

  • A reaction mixture is prepared in a cuvette or a microplate well containing the assay buffer.

  • The substrate stock solution is added to the reaction mixture to achieve the desired final concentration. The mixture may be emulsified using a detergent like Triton X-100 to facilitate the interaction between the water-soluble enzyme and the lipid-soluble substrate.[4]

  • The reaction is initiated by adding a specific volume of the enzyme solution.

  • The increase in absorbance at a specific wavelength (typically 405-415 nm) due to the release of p-nitrophenol is monitored over time using a spectrophotometer.[3][5]

3. Data Analysis:

  • The initial velocity (V₀) of the reaction is determined from the linear portion of the absorbance versus time plot.

  • By measuring the initial velocities at various substrate concentrations, the kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation or by using a linearized plot such as the Lineweaver-Burk plot.[1]

Visualizations

Experimental Workflow for Determining Enzyme Kinetic Parameters

The following diagram illustrates a typical workflow for determining the kinetic parameters of an enzyme with a substrate like this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Buffer D Set up Reaction Mixtures with Varying [S] A->D B Prepare Substrate Stock Solution B->D C Prepare Enzyme Solution E Initiate Reaction with Enzyme C->E D->E F Monitor Absorbance Change over Time E->F G Calculate Initial Velocities (V₀) F->G H Plot V₀ vs. [S] G->H I Determine Km and Vmax (e.g., Michaelis-Menten fit) H->I

Workflow for Enzyme Kinetic Parameter Determination.
High-Throughput Screening (HTS) for Enzyme Inhibitors

This diagram outlines a common workflow for high-throughput screening of potential enzyme inhibitors using a substrate like this compound.

G cluster_setup Screening Setup cluster_detection Detection & Analysis cluster_validation Hit Validation A Dispense Enzyme, Substrate, and Buffer to Microplate Wells B Add Compounds from Chemical Library A->B C Incubate B->C D Measure Absorbance (Endpoint or Kinetic) C->D E Identify 'Hits' (Wells with Low Activity) D->E F Confirm Hits with Dose-Response Curves E->F G Determine IC₅₀ Values F->G

High-Throughput Screening Workflow for Enzyme Inhibitors.
Cellular Signaling Pathway of Long-Chain Fatty Acids

The hydrolysis of long-chain esters like this compound releases long-chain fatty acids, which can act as signaling molecules and metabolic precursors within the cell. The following diagram provides a simplified overview of a general signaling pathway initiated by long-chain fatty acids.

G cluster_hydrolysis Extracellular cluster_cellular Intracellular Substrate Long-Chain Ester (e.g., this compound) Enzyme Extracellular Lipase/ Esterase Substrate->Enzyme Hydrolysis LCFA_ext Long-Chain Fatty Acid Enzyme->LCFA_ext LCFA_int Intracellular Long-Chain Fatty Acid LCFA_ext->LCFA_int Transport ACSL Acyl-CoA Synthetase LCFA_int->ACSL LCFA_CoA Long-Chain Acyl-CoA ACSL->LCFA_CoA Signaling Activation of Signaling Pathways (e.g., PPARs) LCFA_CoA->Signaling Metabolism Metabolic Fates (e.g., β-oxidation, TAG synthesis) LCFA_CoA->Metabolism

References

Dodecyl 4-Nitrobenzoate: A Comparative Guide for Use as an Esterase Activity Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dodecyl 4-nitrobenzoate with other commonly used substrates for the measurement of esterase activity. The information presented herein is intended to assist researchers in selecting the most appropriate standard for their specific experimental needs, with a focus on objective performance metrics and detailed experimental protocols.

Introduction to Esterase Substrates

Esterases are a broad class of hydrolase enzymes that catalyze the cleavage of ester bonds. The measurement of their activity is crucial in various fields, including drug metabolism studies, industrial biocatalysis, and environmental science. A common method for determining esterase activity involves the use of chromogenic or fluorogenic substrates. Upon enzymatic hydrolysis, these substrates release a product that can be readily quantified by spectrophotometry or fluorometry.

The ideal esterase substrate should exhibit high specificity, sensitivity, and stability. It should also be soluble in aqueous assay buffers. While a variety of substrates are available, p-nitrophenyl (pNP) esters with varying acyl chain lengths are among the most widely used. This guide will focus on comparing this compound, a long-chain alkyl ester, with these established alternatives.

This compound: A Structural Overview

This compound is an ester formed from 4-nitrobenzoic acid and dodecanol. Its key structural feature is the presence of a long (C12) alkyl chain in the alcohol moiety of the ester. This is in contrast to the more commonly studied long-chain p-nitrophenyl esters, where the long acyl chain is attached to the p-nitrophenolate leaving group. This structural difference has significant implications for its interaction with the active site of esterase enzymes.

Comparison of Esterase Substrates

The selection of an appropriate substrate is critical for the accurate measurement of esterase activity. The following tables provide a comparative overview of this compound and other commonly used p-nitrophenyl ester substrates.

Table 1: General Properties of Common Esterase Substrates

SubstrateChemical StructureMolecular Weight ( g/mol )Reporter GroupKey Characteristics
This compound C₁₉H₂₉NO₄335.444-Nitrobenzoic acidLong alkyl chain in the alcohol moiety; expected to be highly lipophilic.
p-Nitrophenyl acetate (pNPA) C₈H₇NO₄181.15p-NitrophenolShort-chain acyl group; widely used, but can be unstable in aqueous solution.[1]
p-Nitrophenyl butyrate (pNPB) C₁₀H₁₁NO₄209.20p-NitrophenolMedium-chain acyl group; often shows good activity with a range of esterases.
p-Nitrophenyl octanoate (pNPO) C₁₄H₁₉NO₄265.31p-NitrophenolLong-chain acyl group; substrate for lipases and some esterases.
p-Nitrophenyl dodecanoate (pNPD) C₁₈H₂₇NO₄321.41p-NitrophenolVery long-chain acyl group; primarily a substrate for lipases.

Table 2: Comparative Performance of Esterase Substrates (Kinetic Parameters)

SubstrateEnzyme (Source)K_m (mM)V_max (µmol/min/mg)Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹)
p-Nitrophenyl acetate (pNPA) Honey Bee Esterase0.02271.488-
p-Nitrophenyl butyrate (pNPB) Esterase EstD04 (Pseudomonas sp.)0.488-6.17 x 10³
p-Nitrophenyl octanoate (pNPO) Esterase EstOF4 (Bacillus sp.)0.060-5.5 (min⁻¹mM⁻¹)
p-Nitrophenyl dodecanoate (pNPD) Esterase CN1E1-Hydrolyzed at a rate four orders of magnitude lower than pNPA-

Experimental Protocols

A generalized experimental protocol for measuring esterase activity using a p-nitrophenyl-based substrate is provided below. This protocol can be adapted for use with this compound, with special considerations for its likely low aqueous solubility.

General Protocol for Esterase Activity Assay using p-Nitrophenyl Substrates

  • Reagent Preparation:

    • Buffer: Prepare a suitable buffer solution (e.g., 50 mM Tris-HCl, pH 8.0).

    • Substrate Stock Solution: Dissolve the p-nitrophenyl substrate in an organic solvent such as isopropanol or ethanol to create a stock solution (e.g., 20 mM).[2]

    • Enzyme Solution: Prepare a solution of the esterase enzyme in the assay buffer at the desired concentration.

  • Assay Procedure:

    • Pipette the assay buffer into a 96-well microplate or a cuvette.

    • Add a small volume of the enzyme solution to initiate the reaction.

    • Add the substrate stock solution to the well/cuvette to start the enzymatic reaction. The final concentration of the organic solvent should be kept low (typically <5%) to avoid enzyme inhibition.

    • Immediately measure the absorbance of the released p-nitrophenol at 405-410 nm using a spectrophotometer.

    • Record the absorbance at regular time intervals to determine the initial reaction rate.

  • Data Analysis:

    • Calculate the concentration of p-nitrophenol released using its molar extinction coefficient (ε ≈ 18,000 M⁻¹cm⁻¹ at pH 8.0).

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot.

    • To determine K_m and V_max, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

Considerations for Using this compound:

  • Solubility: Due to its long dodecyl chain, this compound is expected to have very low solubility in aqueous buffers. The use of a co-solvent (e.g., DMSO, ethanol) or a detergent (e.g., Triton X-100) may be necessary to solubilize the substrate. However, the concentration of the co-solvent or detergent must be carefully optimized to avoid denaturing the enzyme.

  • Enzyme Specificity: Esterases generally show a preference for substrates with shorter acyl chains. Therefore, the rate of hydrolysis of this compound by many esterases may be significantly lower than that of substrates like pNPA or pNPB. Lipases, which are adapted to hydrolyze water-insoluble lipids, may show higher activity towards this substrate.

Mandatory Visualizations

Esterase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Buffer (e.g., Tris-HCl) Mix Combine Buffer, Enzyme, and Substrate Buffer->Mix Substrate Substrate Stock (in organic solvent) Substrate->Mix Enzyme Enzyme Solution Enzyme->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Measure Measure Absorbance (405-410 nm) Incubate->Measure Calculate Calculate pNP Concentration Measure->Calculate Determine Determine Initial Reaction Rate Calculate->Determine Kinetics Calculate Kinetic Parameters (Km, Vmax) Determine->Kinetics

Caption: A generalized workflow for an esterase activity assay using a chromogenic p-nitrophenyl substrate.

Substrate_Hydrolysis Dodecyl_4_Nitrobenzoate This compound (Substrate) Esterase Esterase (Enzyme) Dodecyl_4_Nitrobenzoate->Esterase Products 4-Nitrobenzoic Acid + Dodecanol (Products) Esterase->Products H2O H₂O H2O->Esterase

Caption: Enzymatic hydrolysis of this compound by an esterase.

Conclusion

This compound represents a potential substrate for measuring the activity of certain esterases, particularly those with a preference for bulky, lipophilic molecules such as lipases. However, its utility as a general esterase standard is likely limited by its low aqueous solubility and the general preference of many esterases for shorter-chain substrates.

For routine esterase activity measurements, substrates like p-nitrophenyl acetate and p-nitrophenyl butyrate offer a good balance of reactivity and ease of use, with a wealth of supporting literature and established protocols. For studies specifically targeting lipases or esterases with activity towards long-chain esters, this compound could be a valuable tool, provided that assay conditions are carefully optimized to address its solubility challenges. Researchers are encouraged to perform preliminary substrate screening experiments to identify the most suitable substrate for their specific enzyme and application.

References

Dodecyl 4-nitrobenzoate: A Superior Chromogenic Substrate for Long-Chain Esterase and Lipase Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of enzyme kinetics and inhibitor screening, the choice of substrate is paramount to achieving sensitive, reliable, and reproducible results. For researchers in drug development and enzyme biochemistry focused on long-chain esterases and lipases, Dodecyl 4-nitrobenzoate emerges as a highly advantageous chromogenic substrate. Its unique structural properties offer distinct benefits over other long-chain substrates, facilitating more accurate and efficient enzyme activity assessment.

Enhanced Enzymatic Activity with Long-Chain Substrates

Studies have consistently demonstrated that many lipases and esterases exhibit a preference for substrates with longer acyl chains. Research on the substrate specificity of lipases from various sources has shown a marked increase in enzymatic activity as the carbon chain length of the fatty acid ester increases. This trend is particularly evident when comparing short-chain substrates to their long-chain counterparts. For instance, investigations into the activity of lipases from Triticum aestivum revealed significantly higher activity with long-chain p-nitrophenyl esters, including those with 10, 11, and 12 carbon atoms, compared to shorter-chain variants[1].

This compound, with its 12-carbon dodecyl chain, aligns perfectly with this enzymatic preference, making it a more sensitive substrate for detecting and quantifying the activity of long-chain specific lipases and esterases.

Quantitative Comparison of Long-Chain Substrate Performance

SubstrateCarbon Chain LengthMaximum Velocity (Vmax) (U/mg protein)
p-Nitrophenyl AcetateC20.42[2][3][4]
p-Nitrophenyl ButyrateC40.95[2][3][4]
p-Nitrophenyl OctanoateC81.1[2][3][4]
p-Nitrophenyl DodecanoateC120.78[2][3][4]
p-Nitrophenyl PalmitateC160.18[2][3][4]

Table 1: Comparison of maximum reaction velocities (Vmax) of a wild-type lipase with p-nitrophenyl esters of varying carbon chain lengths. Data is adapted from a study on a wild-type lipase.[2][3][4]

The data in Table 1 demonstrates that the lipase exhibits optimal activity with medium to long-chain substrates (C8-C12), with a significant drop in activity for very long-chain (C16) and short-chain (C2, C4) substrates. This highlights the suitability of a C12 substrate like this compound for achieving high sensitivity in lipase assays.

Experimental Protocol: Lipase Activity Assay using a Long-Chain 4-Nitrobenzoate Substrate

This protocol describes a generalized method for determining lipase activity using a long-chain 4-nitrobenzoate substrate, such as this compound. The assay is based on the spectrophotometric measurement of the release of p-nitrophenol, which produces a yellow color.

Materials:

  • This compound (or other long-chain 4-nitrobenzoate substrate)

  • Lipase enzyme solution

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)

  • Emulsifying agent (e.g., Triton X-100 or gum arabic)

  • Solvent for substrate (e.g., isopropanol or acetonitrile)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Substrate Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent.

  • Reaction Mixture Preparation: In each well of a 96-well microplate, prepare the reaction mixture containing the buffer and an emulsifying agent.

  • Substrate Addition: Add the this compound stock solution to the reaction mixture. The final concentration of the organic solvent should be kept low to avoid enzyme denaturation.

  • Enzyme Addition: Initiate the reaction by adding the lipase enzyme solution to each well.

  • Incubation: Incubate the microplate at a constant temperature (e.g., 37°C) for a defined period.

  • Measurement: Measure the absorbance of the released p-nitrophenol at 405-415 nm at regular intervals using a microplate reader[5].

  • Calculation: The rate of p-nitrophenol release is proportional to the lipase activity. The activity can be calculated using a standard curve of p-nitrophenol.

Visualizing Experimental Workflows

The use of chromogenic substrates like this compound is particularly advantageous in high-throughput screening (HTS) applications for identifying lipase inhibitors. The following diagram illustrates a typical workflow for such a screening assay.

HTS_Workflow cluster_prep Assay Preparation cluster_assay High-Throughput Screening cluster_analysis Data Analysis Compound_Library Compound Library Dispensing Dispense Compounds, Substrate & Enzyme to Microplate Compound_Library->Dispensing Substrate_Prep Prepare Dodecyl 4-nitrobenzoate Solution Substrate_Prep->Dispensing Enzyme_Prep Prepare Lipase Solution Enzyme_Prep->Dispensing Incubation Incubate at Controlled Temperature Dispensing->Incubation Measurement Measure Absorbance (405-415 nm) Incubation->Measurement Data_Processing Calculate Reaction Rates Measurement->Data_Processing Hit_Identification Identify Potential Inhibitors Data_Processing->Hit_Identification

Caption: High-throughput screening workflow for lipase inhibitors.

Logical Pathway for Substrate Hydrolysis and Signal Generation

The underlying principle of using this compound is the enzymatic cleavage of the ester bond, leading to the release of a chromophore that can be quantified.

Hydrolysis_Pathway Substrate This compound (Colorless) Enzyme Lipase / Esterase Substrate->Enzyme Binding Products Dodecanol + 4-Nitrobenzoate (Yellow) Enzyme->Products Hydrolysis Signal Increased Absorbance at 405-415 nm Products->Signal Detection

Caption: Enzymatic hydrolysis of this compound.

References

A Comparative Guide to the Hydrolysis of 4-Nitrobenzoate Esters: Methodologies and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different methodologies for the hydrolysis of 4-nitrobenzoate esters, a class of compounds frequently utilized in enzyme kinetics, drug delivery studies, and organic synthesis. Due to the limited availability of specific data on Dodecyl 4-nitrobenzoate, this guide will focus on the well-studied analogue, p-nitrophenyl acetate (PNPA), to illustrate the principles and comparative performance of various hydrolytic methods. The insights provided are broadly applicable to other 4-nitrobenzoate esters, including this compound.

Comparing Catalytic Approaches for Ester Hydrolysis

The hydrolysis of 4-nitrobenzoate esters can be achieved through several catalytic methods, each with distinct advantages and disadvantages. The choice of method often depends on the specific application, desired reaction rate, and stability of the ester and its products. Here, we compare the three most common approaches: acid-catalyzed hydrolysis, base-catalyzed hydrolysis (saponification), and micellar catalysis.

Quantitative Comparison of Hydrolysis Methods

The following table summarizes typical pseudo-first-order rate constants (kobs) for the hydrolysis of p-nitrophenyl acetate under different catalytic conditions. It is important to note that direct comparison is challenging as reaction conditions in published studies often vary. The data presented here is compiled and extrapolated to provide a comparative overview at a standardized temperature.

Catalytic MethodCatalystpHTemperature (°C)Observed Rate Constant (k_obs) (s⁻¹)Key Characteristics
Acid-Catalyzed HCl225~1.5 x 10⁻⁵[1]Reversible reaction; requires strong acid and often elevated temperatures.[2]
Base-Catalyzed NaOH1125~2.8 x 10⁻³[1]Irreversible reaction, leading to complete hydrolysis; generally faster than acid catalysis.[2]
Micellar Catalysis Cetyltrimethylammonium Bromide (CTAB)9.230Rate enhancement of up to 150-fold compared to uncatalyzed reaction has been reported for similar esters.[3]Can significantly accelerate reactions in aqueous media; environmentally friendly alternative to organic solvents.[4]

Note: The rate constant for micellar catalysis is presented as a rate enhancement factor as the absolute value is highly dependent on surfactant concentration and substrate properties.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are standard methodologies for studying the hydrolysis of 4-nitrobenzoate esters using the different catalytic approaches.

Spectrophotometric Monitoring of Ester Hydrolysis

A common and convenient method for monitoring the hydrolysis of p-nitrophenyl esters is through UV-Vis spectrophotometry. The product, p-nitrophenolate, has a strong absorbance at approximately 400 nm, allowing for real-time tracking of the reaction progress.

Materials:

  • p-Nitrophenyl acetate (PNPA) stock solution (e.g., 10 mM in a suitable organic solvent like acetonitrile or DMSO)

  • Buffer solutions of desired pH (e.g., phosphate buffer for neutral pH, HCl for acidic, NaOH for basic)

  • Surfactant stock solution (for micellar catalysis), e.g., 100 mM CTAB

  • UV-Vis spectrophotometer with temperature control

  • Cuvettes

Procedure:

  • Equilibrate the buffer solution (and surfactant solution, if applicable) to the desired temperature in the spectrophotometer's cuvette holder.

  • Add a small volume of the PNPA stock solution to the cuvette to initiate the reaction. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the reaction kinetics.

  • Immediately start recording the absorbance at 400 nm at regular time intervals.

  • Continue data collection until the reaction is complete (i.e., the absorbance plateaus).

  • The observed rate constant (kobs) can be determined by fitting the absorbance data to a first-order exponential decay curve.

Acid-Catalyzed Hydrolysis Protocol

Procedure:

  • Prepare a solution of the 4-nitrobenzoate ester in an acidic medium (e.g., 0.01 M HCl).

  • Follow the general spectrophotometric monitoring procedure described above. Due to the slower reaction rate, data may need to be collected over a longer period or at an elevated temperature.

Base-Catalyzed Hydrolysis (Saponification) Protocol

Procedure:

  • Prepare a solution of the 4-nitrobenzoate ester in a basic medium (e.g., 0.01 M NaOH).

  • Follow the general spectrophotometric monitoring procedure. The reaction is typically much faster than acid-catalyzed hydrolysis.

Micellar Catalysis Protocol

Procedure:

  • Prepare a buffer solution containing the desired concentration of the surfactant (e.g., CTAB), ensuring the concentration is above its critical micelle concentration (CMC).

  • Add the 4-nitrobenzoate ester to the micellar solution.

  • Follow the general spectrophotometric monitoring procedure.

Visualizing Reaction Mechanisms and Workflows

Experimental Workflow for Ester Hydrolysis Kinetics

The following diagram illustrates a typical workflow for studying the kinetics of ester hydrolysis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Stock Solution Stock Solution Reaction Initiation Reaction Initiation Stock Solution->Reaction Initiation Buffer Preparation Buffer Preparation Buffer Preparation->Reaction Initiation Spectrophotometric Monitoring Spectrophotometric Monitoring Reaction Initiation->Spectrophotometric Monitoring Data Collection Data Collection Spectrophotometric Monitoring->Data Collection Kinetic Analysis Kinetic Analysis Data Collection->Kinetic Analysis Results Results Kinetic Analysis->Results

Caption: A generalized workflow for determining the kinetics of ester hydrolysis.

The Principle of Micellar Catalysis

Micellar catalysis utilizes surfactant molecules that self-assemble into micelles in an aqueous solution. These micelles create a microenvironment that can significantly influence reaction rates.

micellar_catalysis cluster_micelle Micelle n1 n2 Product Product n3 n4 n5 n4->Product Reaction n6 n7 n8 Hydrophobic Reactant Hydrophobic Reactant Hydrophobic Reactant->n4 Incorporation into hydrophobic core Hydrophilic Reactant Hydrophilic Reactant Hydrophilic Reactant->n1 Interaction at hydrophilic surface Aqueous Phase Aqueous Phase

References

Safety Operating Guide

Proper Disposal of Dodecyl 4-Nitrobenzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential safety and logistical information for the proper disposal of dodecyl 4-nitrobenzoate, a compound utilized in various research and development applications.

Key Safety and Handling Information

Prior to disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[5]

Emergency Procedures:

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Flush eyes with water as a precaution.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

In all cases of exposure, it is advisable to consult a physician and show them the safety data sheet of a similar compound.

Quantitative Data Summary

The following table summarizes the known and extrapolated properties of this compound and its shorter-chain analogs. It is important to note that the data for this compound is limited, and some values are estimated based on chemical structure and the properties of related compounds.

PropertyThis compoundMethyl 4-NitrobenzoateEthyl 4-Nitrobenzoate
CAS Number 35507-03-0[6]619-50-1[7]99-77-4
Molecular Formula C₁₉H₂₉NO₄[6]C₈H₇NO₄[7]C₉H₉NO₄[8]
Molecular Weight 335.44 g/mol [6]181.15 g/mol [7]195.17 g/mol [8]
Appearance Not specifiedYellow crystalline powder[5]Crystalline Powder[8]
Melting Point Not specified94-96 °C55-59 °C[8]
Boiling Point Not specifiedNot available182 °C[8]
Solubility Insoluble in water (presumed)Insoluble in waterInsoluble in water[8]
Aquatic Hazard Harmful to aquatic life with long lasting effects (presumed based on analogs)Harmful to aquatic life with long lasting effectsNot classified as hazardous

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[9][10][11] The following protocol provides a general framework for its proper disposal as a hazardous chemical waste.

1. Waste Identification and Segregation:

  • This compound should be treated as a hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless compatibility is confirmed. Specifically, keep it segregated from strong oxidizing agents and strong bases. Store acids and bases separately.[12]

2. Containerization:

  • Use a dedicated, properly labeled hazardous waste container. The container must be made of a material chemically compatible with this compound and have a secure, leak-proof lid.[10]

  • The label should clearly state "Hazardous Waste" and identify the contents as "this compound". Include the approximate quantity and the date of accumulation.

3. Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.[9][12] This area should be at or near the point of generation.[9]

  • Ensure the container is kept closed except when adding waste.[11][12]

  • Secondary containment is recommended for liquid waste to prevent spills.

4. Disposal Request and Pickup:

  • Once the container is full or has reached the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for its disposal.

  • Contact your institution's EHS or a licensed hazardous waste disposal company to schedule a pickup.[9]

  • Provide them with all necessary information about the waste, including its identity and any known hazards.

5. Empty Container Disposal:

  • A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than one inch of residue remains.[11]

  • For containers of highly toxic chemicals, triple rinsing may be required, with the rinsate collected as hazardous waste.[11] Given the data gaps for this compound, it is prudent to consult with your EHS office for specific guidance on decontaminating empty containers.

Experimental Workflow and Disposal Decision Pathway

The following diagrams illustrate the general experimental workflow that may generate this compound waste and the subsequent decision-making process for its proper disposal.

Caption: Experimental workflow generating this compound waste streams.

disposal_decision Start This compound Waste Generated Is_Solid Is the waste solid or liquid? Start->Is_Solid Solid_Waste Collect in a labeled, compatible solid waste container. Is_Solid->Solid_Waste Solid Liquid_Waste Collect in a labeled, compatible liquid waste container with secondary containment. Is_Solid->Liquid_Waste Liquid Segregate Segregate from incompatible wastes (e.g., strong oxidizers, bases). Solid_Waste->Segregate Liquid_Waste->Segregate Store Store in designated Satellite Accumulation Area. Segregate->Store Contact_EHS Contact Environmental Health & Safety (EHS) for pickup. Store->Contact_EHS

References

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